5-(Piperidin-4-ylmethyl)pyrimidine
Description
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOXDCKHIJDMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of the 5-(Piperidin-4-ylmethyl)pyrimidine Core Structure
Introduction
The 5-(Piperidin-4-ylmethyl)pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure, combining a hydrogen bond accepting pyrimidine ring with a versatile piperidine moiety, allows for multifaceted interactions with a range of biological targets. Consequently, this core is of significant interest in medicinal chemistry and drug development, with derivatives showing promise in various therapeutic areas.[1][2][3][4]
This guide provides a comprehensive overview of the synthetic strategies for constructing the this compound core. Moving beyond a simple recitation of reaction steps, this document delves into the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful synthesis in a research and development setting.
Retrosynthetic Analysis: A Strategic Blueprint
A logical approach to any complex synthesis begins with a retrosynthetic analysis. By mentally deconstructing the target molecule, we can identify key bond disconnections and reveal the most viable precursor molecules. For the this compound core, the most logical disconnections are at the C-C bond linking the two heterocyclic rings and the C-N bond of the piperidine's protecting group.
Caption: Retrosynthetic analysis of the target scaffold.
This analysis reveals two primary convergent strategies:
-
Convergent Cross-Coupling: The most common and versatile approach involves the formation of the C-C bond between a pre-synthesized, functionalized pyrimidine and a functionalized piperidine.
-
Pyrimidine Ring Annulation: A less common but viable alternative is the construction of the pyrimidine ring onto a piperidine scaffold that already bears the necessary precursors for cyclization.
Synthetic Strategy I: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it exceptionally well-suited for this synthesis.[5][6][7][8] This strategy offers high convergence and modularity, allowing for the independent synthesis and modification of both heterocyclic fragments before their final assembly.
Workflow Overview
Caption: Convergent synthesis workflow via Sonogashira coupling.
Pillar 1: Expertise in Action - Mechanistic & Practical Considerations
-
Choice of Halogen on Pyrimidine: 5-Iodopyrimidines are generally more reactive in Sonogashira couplings than their 5-bromo counterparts, often allowing for milder reaction conditions and lower catalyst loadings.[8] This is due to the weaker C-I bond, which facilitates faster oxidative addition to the Pd(0) catalyst.
-
The Piperidine Protecting Group: The use of a tert-butyloxycarbonyl (Boc) group is standard for protecting the piperidine nitrogen. Its steric bulk prevents N-arylation side reactions during the coupling, and it is stable to the basic conditions of the Sonogashira reaction. Crucially, it can be removed under acidic conditions that are typically orthogonal to many other functional groups.[9][10]
-
The Sonogashira Catalytic Cycle: This reaction is a classic example of synergistic catalysis. The palladium catalyst facilitates the cross-coupling, while a copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate. This transmetalation step is critical for the efficiency of the reaction. The use of an amine base (e.g., triethylamine or diisopropylethylamine) is twofold: it neutralizes the HX generated during the reaction and serves as the solvent.[5][8]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
-
Alkyne Reduction: Following the successful coupling, the alkyne triple bond must be reduced to a single bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and effective method.[11] This reaction must be carefully monitored to prevent over-reduction of the pyrimidine ring. The use of a poisoned catalyst (e.g., Lindlar's catalyst) is unnecessary here as complete saturation to the alkane is desired.
-
N-Boc Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[12][13] The choice of acid and solvent can be critical to avoid side reactions and to facilitate the isolation of the final product as a stable salt.
Pillar 2: Trustworthiness - A Self-Validating Protocol
The following protocol is a representative example of the convergent Sonogashira approach. Each step includes in-process checks and characterization methods to ensure the integrity of the synthesis.
Step 1: Sonogashira Coupling of 5-Iodopyrimidine with N-Boc-4-(prop-2-yn-1-yl)piperidine
-
Materials: 5-Iodopyrimidine (1.0 eq), N-Boc-4-(prop-2-yn-1-yl)piperidine (1.1 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Triethylamine (anhydrous, 5 mL/mmol).
-
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add 5-iodopyrimidine, N-Boc-4-(prop-2-yn-1-yl)piperidine, Pd(PPh₃)₄, and CuI.
-
Degas the flask by evacuating and backfilling with argon three times.
-
Add anhydrous triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-iodopyrimidine is consumed.
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the coupled alkyne intermediate.
-
-
Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: Reduction of the Alkyne Intermediate
-
Materials: Coupled alkyne intermediate (1.0 eq), 10% Palladium on Carbon (10% w/w), Methanol or Ethyl Acetate, Hydrogen gas.
-
Procedure:
-
Dissolve the alkyne intermediate in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
-
In-Process Control: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates reaction completion (typically 2-4 hours).
-
Work-up & Purification:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected target compound, which is often pure enough for the next step.
-
-
Characterization: Confirm complete reduction by ¹H NMR (disappearance of alkyne protons, appearance of new aliphatic protons) and HRMS.
Step 3: N-Boc Deprotection
-
Materials: N-Boc protected target (1.0 eq), 4M HCl in 1,4-Dioxane (10 eq), or 20% TFA in Dichloromethane.
-
Procedure:
-
Dissolve the N-Boc protected compound in a minimal amount of the chosen solvent system (e.g., dichloromethane for TFA, or directly in the HCl/dioxane solution).
-
Stir the solution at room temperature for 1-2 hours.
-
-
In-Process Control: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.
-
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.
Data Summary and Comparison
| Parameter | Strategy I: Sonogashira Coupling | Strategy II: Pyrimidine Annulation |
| Key Reaction | Pd/Cu catalyzed C-C coupling | Condensation / Cyclization |
| Starting Materials | 5-Halopyrimidine, Functionalized Piperidine | Functionalized Piperidine, Amidine/Urea |
| Convergence | High | Moderate (Linear sequence often required) |
| Modularity | Excellent (Easy to vary both rings) | Good (Variation in piperidine is easier) |
| Key Challenges | Catalyst cost, removal of metal traces | Control of regioselectivity, harsh reaction conditions |
| Overall Yield | Generally Good to Excellent | Variable, can be lower |
Conclusion
The synthesis of the this compound core is a well-established process, with the convergent Sonogashira coupling strategy offering the most robust and flexible route. This approach allows for the late-stage combination of two independently synthesized and optimized fragments, a significant advantage in discovery chemistry where rapid generation of analogues is paramount. By understanding the mechanistic underpinnings of each key transformation—from the synergistic catalysis of the cross-coupling to the careful choice of protecting groups and reduction methods—researchers can confidently and efficiently access this valuable chemical scaffold. The protocols and insights provided in this guide serve as a foundation for the successful synthesis and future exploration of novel derivatives for drug discovery and development.
References
-
Ding, K., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 858-862. [Link][14]
-
Patel, R. V., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 19983. [Link][1]
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Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link][2]
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Li, Z., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component cycloaddition and subsequent oxidative dehydrogenation. Chinese Chemical Letters, 21(11), 1273-1276. [Link][15]
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Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link][16]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][9]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][5]
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Li, P., et al. (2016). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 81(17), 7855-7861. [Link][12]
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Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1226-1265. [Link][17]
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Wang, C., et al. (2020). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 18(3), 478-482. [Link][6]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link][18]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link][3]
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Karpov, A. S., & Müller, T. J. J. (2003). New Entry to a Three-Component Pyrimidine Synthesis by TMS-Ynones via Sonogashira Coupling. Organic Letters, 5(19), 3451-3454. [Link][7]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][11]
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Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link][19]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link][13]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][8]
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ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link][10]
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Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link][20]
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Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 13576-13607. [Link][4]
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Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link][21]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-4-ylmethyl)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Piperidin-4-ylmethyl)pyrimidine, a heterocyclic building block of significant interest in modern drug discovery, particularly for agents targeting the central nervous system. In the absence of extensive published experimental data, this document leverages validated computational models to establish a foundational physicochemical profile. We delve into the critical parameters of ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, discussing their profound impact on a compound's pharmacokinetic and pharmacodynamic behavior. Each section pairs predictive data with detailed, field-proven experimental protocols, offering researchers a practical framework for empirical validation. This guide is designed to empower drug development professionals to make informed decisions in hit-to-lead and lead optimization campaigns involving this valuable scaffold.
Introduction: The Strategic Value of this compound
This compound is a key heterocyclic scaffold used as an organic building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, which merges a basic piperidine ring with an aromatic pyrimidine system, makes it a versatile component in medicinal chemistry. This scaffold is particularly relevant for developing therapeutics for neuropsychiatric disorders.[1] The pyrimidine core is a ubiquitous motif in biologically active compounds, known to participate in a wide range of biological interactions, while the piperidine moiety can influence solubility, basicity, and receptor engagement.[2][3]
The success of any drug candidate is fundamentally linked to its physicochemical properties. These characteristics—including acidity/basicity, lipophilicity, solubility, and polarity—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] A thorough understanding of these properties is therefore not merely academic but a critical prerequisite for efficient and successful drug development, reducing late-stage attrition and enabling rational molecular design.[6][7]
This guide serves as a foundational resource for scientists working with this compound, providing both a predicted physicochemical profile and the practical means to verify it.
Chemical Structure and Identity:
-
IUPAC Name: this compound
-
CAS Number: 1211532-41-0
-
Molecular Formula: C₁₀H₁₅N₃
-
Molecular Weight: 177.25 g/mol
Computational Physicochemical Profile
To provide a robust starting point for experimental design, the physicochemical properties of this compound were predicted using the SwissADME web tool, a widely utilized platform in drug discovery for in silico profiling.[8][9] These computational values offer valuable insights into the molecule's likely behavior in biological systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 177.25 | Influences diffusion and transport across biological membranes; aligns with principles for oral bioavailability.[8] |
| Consensus Log P (o/w) | 1.35 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility (Log S) | -2.51 | Predicts moderate solubility. Solubility is essential for absorption and formulation.[10] |
| Calculated Solubility | 4.63 mg/mL | A quantitative estimate of solubility in water, useful for planning in vitro assays and formulation studies. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Predicts good intestinal absorption and blood-brain barrier penetration potential. |
| Hydrogen Bond Donors | 1 | The piperidine N-H group can engage in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyrimidine and piperidine rings can act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity and selectivity. |
| Lipinski's Rule of 5 Violations | 0 | The molecule adheres to established guidelines for "drug-likeness" and potential oral bioavailability. |
Data generated using the SwissADME tool, based on the SMILES string: C1CNCCC1Cc2cncnc2.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The ionization constant, or pKa, is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH.[11][12] This, in turn, profoundly affects solubility, membrane permeability, receptor binding, and plasma protein binding.[10] For this compound, two primary basic centers are expected to influence its pKa profile: the secondary amine of the piperidine ring and the nitrogen atoms of the pyrimidine ring. The piperidine nitrogen is expected to be the stronger base, with a pKa typical for secondary aliphatic amines, while the pyrimidine nitrogens are significantly weaker bases due to the electron-withdrawing nature of the aromatic ring.[13]
Accurate pKa determination is essential for interpreting biological data and developing relevant formulations.
Caption: Ionization equilibrium of a basic compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust and widely used method for determining the pKa values of ionizable compounds.[9]
Objective: To determine the pKa of the piperidine nitrogen in this compound.
Materials:
-
This compound sample (e.g., hydrochloride salt)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Stir plate and magnetic stir bar
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Initial Titration (Acidification): Place the solution on the stir plate and begin gentle stirring. Immerse the calibrated pH electrode in the solution. Titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.
-
Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until a high pH (e.g., pH 12.0) is reached, ensuring the full titration curve is captured.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is maximal.
-
The pKa is determined from the pH at the half-equivalence point (the volume of NaOH that is 50% of the volume required to reach the equivalence point). This is the point on the sigmoid curve where the concentrations of the protonated and neutral species are equal.[9]
-
Lipophilicity (logP & logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of ADME properties.[14] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[14]
For ionizable compounds like this compound, the distribution coefficient (logD) is more physiologically relevant. LogD is the ratio of the total concentration of the compound (ionized and neutral forms) in the octanol phase to the total concentration in the aqueous phase at a specific pH. The relationship between logP and logD for a base is pH-dependent.
The predicted Consensus LogP of 1.35 suggests that the neutral form of the molecule has a balanced character, which is often desirable in drug candidates to facilitate both dissolution in aqueous biological fluids and permeation across lipid membranes.
Caption: Workflow for logP determination by RP-HPLC.
Experimental Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)
The RP-HPLC method is a high-throughput alternative to the traditional shake-flask method for logP determination, offering advantages in speed, sample consumption, and automation.[15][16]
Objective: To experimentally determine the logP of this compound.
Materials:
-
This compound sample
-
A set of reference compounds with known logP values (e.g., alkylbenzenes, anilines)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade methanol or acetonitrile
-
Aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral, if possible, or a pH for logD determination)
-
Uraci or acetone (for determining the column dead time, t₀)
Methodology:
-
System Setup: Equilibrate the HPLC system with the C18 column using a defined mobile phase composition (e.g., 80:20 methanol:water).
-
Dead Time (t₀) Determination: Inject a non-retained compound like uracil to determine the column void time (t₀).
-
Standard and Sample Analysis:
-
Inject each reference compound and the test compound individually across a range of mobile phase compositions (e.g., from 80:20 to 40:60 methanol:water).
-
Record the retention time (tR) for each compound at each mobile phase composition.
-
-
Calculation of Capacity Factor (k): For each injection, calculate the capacity factor (k) using the formula:
-
k = (tR - t₀) / t₀
-
-
Extrapolation to log kw:
-
For each compound, plot the logarithm of the capacity factor (log k) against the percentage of organic solvent in the mobile phase.
-
Perform a linear regression for each compound's data points.
-
Extrapolate the regression line to 0% organic solvent (100% aqueous phase) to determine the y-intercept, which is the log kw value.
-
-
Calibration and logP Determination:
-
Plot the known logP values of the reference compounds against their calculated log kw values.
-
Perform a linear regression on this data to generate a calibration curve.
-
Using the log kw value determined for this compound, calculate its experimental logP from the calibration curve equation.
-
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous medium at a given temperature and pH. It is a critical factor for drug candidates intended for oral administration, as a compound must first dissolve in the gastrointestinal fluids to be absorbed. Low solubility can lead to poor bioavailability, unreliable results in biological assays, and significant formulation challenges.
Two types of solubility are commonly measured in drug discovery:
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is time-consuming to measure but is considered the "gold standard."
-
Kinetic Solubility: A high-throughput measurement of how readily a compound, typically dissolved in DMSO, precipitates when diluted into an aqueous buffer. It is widely used for screening large numbers of compounds in early discovery.
The predicted Log S of -2.51 for this compound corresponds to a molar solubility of approximately 3.09 x 10⁻³ mol/L, or 4.63 mg/mL . This suggests moderate to good aqueous solubility, a favorable characteristic for a drug discovery compound.
Caption: Workflow for Kinetic Solubility by Nephelometry.
Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol describes a rapid method to estimate the aqueous solubility of a compound, suitable for early-stage drug discovery screening.
Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound sample
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear 96-well or 384-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker/incubator
-
Nephelometer or a plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Plate Mapping: Design the plate layout, including wells for a DMSO blank, buffer blank, and a serial dilution of the test compound.
-
Serial Dilution: In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM stock solution to the first well of a row. Perform a 2-fold serial dilution across the row using DMSO.
-
Precipitation Induction: Using a liquid handler or multichannel pipette, rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to all wells containing the compound dilutions and the blank. This results in a final DMSO concentration of 2% and brings the highest compound concentration to 200 µM.
-
Incubation: Immediately place the plate on a plate shaker and incubate at room temperature (or 37°C) for a specified time (e.g., 2 hours), with gentle agitation to allow for equilibration.
-
Measurement: After incubation, place the plate in the nephelometer or plate reader and measure the light scattering or absorbance at 620 nm.
-
Data Analysis:
-
Subtract the average signal from the blank wells from all other wells.
-
Plot the light scattering signal (y-axis) against the nominal compound concentration (x-axis).
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the baseline, indicating the point just before precipitation occurs.
-
Conclusion
This compound presents a promising profile for a drug discovery building block. Computational analysis suggests it possesses favorable "drug-like" properties, including adherence to Lipinski's Rule of 5, moderate lipophilicity, and good predicted aqueous solubility. Its basic nature, conferred primarily by the piperidine nitrogen, will be a key determinant of its behavior in physiological pH gradients.
While in silico predictions are invaluable for prioritizing and guiding research, they are not a substitute for empirical data. The experimental protocols detailed in this guide for determining pKa, logP, and aqueous solubility provide a clear and validated pathway for obtaining the robust data necessary for confident decision-making in any drug development program. The successful optimization of this scaffold will depend on a synergistic approach, balancing these fundamental physicochemical properties with target potency and selectivity to ultimately yield safe and effective therapeutics.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support in silico drug discovery. Scientific Reports, 7, 42717. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002. [Link]
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Atwal, K. S., O'Neil, S. V., Ahmad, S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]
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Zhan, P., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 937-942. [Link]
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An In-Depth Technical Guide to 5-(Piperidin-4-ylmethyl)pyrimidine Structural Analogs and Derivatives
Foreword: Unlocking the Therapeutic Potential of the Pyrimidine-Piperidine Scaffold
In the landscape of medicinal chemistry, the fusion of pyrimidine and piperidine moieties has consistently yielded compounds of significant therapeutic interest. The 5-(Piperidin-4-ylmethyl)pyrimidine core, in particular, represents a versatile scaffold with the potential to interact with a diverse range of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and analytical characterization of this promising class of molecules. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
The this compound Core: A Privileged Scaffold
The pyrimidine ring, a fundamental component of nucleic acids, is a well-established pharmacophore found in numerous approved drugs, particularly in oncology.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent anchor for binding to biological targets. The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, offers a three-dimensional structural element that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3]
The linkage of these two privileged structures via a methylene bridge at the 5-position of the pyrimidine and the 4-position of the piperidine creates a unique chemical space. This arrangement allows for diverse substitutions on both the pyrimidine and piperidine rings, enabling the fine-tuning of a compound's pharmacological profile.
Strategic Synthesis of the this compound Core
The synthesis of the this compound core is a critical step in the exploration of its therapeutic potential. A robust and adaptable synthetic strategy is paramount. The most logical and versatile approach involves the coupling of two key intermediates: a 5-(halomethyl)pyrimidine and a 4-substituted piperidine.
Synthesis of Key Intermediates
2.1.1. 5-(Halomethyl)pyrimidine
The preparation of 5-(halomethyl)pyrimidines can be approached through several methods. One common strategy involves the halogenation of 5-methylpyrimidine. Alternatively, functional group manipulation of other 5-substituted pyrimidines can be employed.
Experimental Protocol: Synthesis of 5-(Chloromethyl)pyrimidine (Hypothetical)
Disclaimer: This is a generalized protocol based on standard organic chemistry principles and should be adapted and optimized with appropriate laboratory safety precautions.
-
Reaction Setup: In a fume hood, dissolve 5-methylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq), to the solution.
-
Chlorination: While irradiating the mixture with a UV lamp, slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(chloromethyl)pyrimidine.[4]
2.1.2. 4-(Chloromethyl)piperidine Hydrochloride
4-(Chloromethyl)piperidine hydrochloride is a commercially available and highly versatile building block.[5] Its synthesis typically involves the chlorination of 4-(hydroxymethyl)piperidine.
Experimental Protocol: Synthesis of 4-(Chloromethyl)piperidine Hydrochloride (Proposed)
This protocol is based on established chemical transformations and should be performed with rigorous safety measures.
-
Reaction Setup: In a fume hood, cool a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in an anhydrous solvent like dichloromethane to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate 4-(chloromethyl)piperidine hydrochloride.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]
Coupling of Intermediates: N-Alkylation
The key step in assembling the this compound scaffold is the N-alkylation of a pyrimidine derivative with a 4-(halomethyl)piperidine.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Reaction Setup: To a solution of the desired pyrimidine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2.5 eq).
-
Addition of Alkylating Agent: Add 4-(chloromethyl)piperidine hydrochloride (1.1 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Caption: Synthetic workflow for the this compound core.
Key Biological Targets and Mechanisms of Action
Derivatives of the this compound scaffold have shown activity against several important therapeutic targets. Understanding the underlying signaling pathways is crucial for rational drug design.
Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibition
NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion.[7] Overactivation of NHE-1 is implicated in various cardiovascular diseases, including cardiac hypertrophy and heart failure.[1][8]
-
Signaling Pathway: Hypertrophic stimuli, such as angiotensin II and endothelin-1, activate Gq protein-coupled receptors, leading to the activation of Protein Kinase C (PKC). PKC then phosphorylates and activates NHE-1. The resulting intracellular sodium influx can lead to calcium overload via the reverse mode of the sodium-calcium exchanger (NCX), activating pro-hypertrophic signaling pathways involving calcineurin and CaMKII.[8][9]
Caption: NHE-1 signaling pathway in cardiac hypertrophy.
G-Protein Coupled Receptor 119 (GPR119) Agonism
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][10] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[9]
-
Signaling Pathway: Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels in pancreatic β-cells lead to the activation of Protein Kinase A (PKA) and Epac2, which potentiate insulin granule exocytosis. In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1.[5][6]
Caption: GPR119 signaling pathway for insulin and GLP-1 secretion.
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[11] Inhibition of TS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotides and ultimately, cell death. This makes TS a well-established target for cancer chemotherapy.[12][13]
-
Mechanism of Action: TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a cofactor.[14] Inhibitors based on the pyrimidine scaffold can act as substrate analogs, binding to the active site of TS and preventing the synthesis of dTMP. This disruption of DNA synthesis is particularly effective against rapidly proliferating cancer cells.
Structure-Activity Relationships (SAR) and Lead Optimization
The modular nature of the this compound scaffold allows for systematic exploration of structure-activity relationships.
| Modification Site | General Observations | Potential Impact |
| Pyrimidine Ring (Positions 2, 4, 6) | Substitution with small lipophilic or hydrogen bond donor/acceptor groups. | Modulation of target binding affinity and selectivity. |
| Piperidine Nitrogen | Introduction of various alkyl, aryl, or functionalized groups. | Alteration of physicochemical properties, ADME profile, and potential for additional target interactions. |
| Piperidine Ring (Other positions) | Stereospecific substitutions. | Introduction of conformational constraints to enhance binding and selectivity. |
Table 1: General Structure-Activity Relationship Trends for this compound Analogs.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of synthesized compounds.
| Technique | Expected Observations for this compound Core |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region), the methylene bridge protons, and the piperidine ring protons (in the aliphatic region). Chemical shifts and coupling patterns will be informative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyrimidine and piperidine rings, as well as the methylene bridge. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by observing a single major peak. Retention time provides information on the compound's polarity. |
Table 2: Key Analytical Techniques and Expected Data for Characterization.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic versatility of this core, coupled with its demonstrated activity against a range of clinically relevant targets, underscores its potential in drug development. Future research should focus on the exploration of diverse substitution patterns to generate libraries of analogs for high-throughput screening. Furthermore, detailed in vivo pharmacokinetic and pharmacodynamic studies will be crucial in advancing promising candidates towards clinical development. This guide provides a foundational framework to support and inspire further innovation in this exciting area of medicinal chemistry.
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Li, M., et al. (2021). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. Frontiers in Cardiovascular Medicine, 8, 735231. [Link]
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Counillon, L., et al. (2003). A mechanism for the activation of the Na/H exchanger NHE-1 by cytoplasmic acidification and mitogens. EMBO reports, 4(5), 491–495. [Link]
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Hansen, K. B., et al. (2011). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E96-E106. [Link]
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In silico ADME prediction for 5-(Piperidin-4-ylmethyl)pyrimidine derivatives
An In-Depth Technical Guide to the In Silico ADME Prediction for 5-(Piperidin-4-ylmethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide offers a comprehensive overview of in silico methodologies for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. It is designed for professionals engaged in drug discovery and development. This document details the critical role of early ADME profiling, explains the application of computational models such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, and presents a systematic workflow for the prediction of key ADME parameters. These parameters include solubility, permeability, plasma protein binding, metabolism via cytochrome P450 enzymes, and potential cardiotoxicity. The strategic use of these in silico tools enables researchers to prioritize compounds with desirable pharmacokinetic profiles, thereby mitigating the risk of late-stage attrition and expediting the drug development timeline.
Introduction
The journey of a drug from its point of administration to its intended therapeutic target is a multifaceted process dictated by its ADME properties. A substantial portion of promising drug candidates are discontinued during clinical trials due to suboptimal pharmacokinetic characteristics. In the landscape of modern drug discovery, in silico ADME prediction has become an essential tool, providing a swift and economical means of evaluating new chemical entities prior to their synthesis and extensive experimental validation. Pyrimidine derivatives represent a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer and antiviral properties.[1] The unique this compound scaffold, which features a heteroaromatic core linked to a saturated heterocyclic moiety, can profoundly influence its ADME profile. This guide provides an in-depth exploration of the in silico tools and methodologies specifically tailored for the ADME prediction of this important class of molecules.
The this compound Scaffold: Physicochemical Characteristics and Potential ADME Liabilities
The this compound scaffold integrates the hydrogen-bonding capacity of the pyrimidine ring with the basicity and conformational flexibility of the piperidine moiety. These structural attributes can have a significant impact on various ADME properties:
-
Solubility: The nitrogen atoms in the structure can contribute to aqueous solubility; however, the overall lipophilicity will be determined by the substituents on both the pyrimidine and piperidine rings.
-
Permeability: A delicate balance between lipophilicity and polarity is essential for passive diffusion across biological membranes. The protonation state of the piperidine ring can vary, which in turn affects its permeability.
-
Metabolism: Both the pyrimidine and piperidine rings are potential sites for metabolism by cytochrome P450 enzymes, predominantly through oxidative pathways.
-
Toxicity: The basic nitrogen atom within the piperidine ring may present a liability for hERG channel inhibition.
Foundational In Silico Models
Drug-Likeness and Physicochemical Properties
An initial evaluation of a compound's drug-like potential involves assessing its physicochemical properties against established guidelines such as Lipinski's Rule of Five.[2][3][4][5][6] This principle posits that orally active drugs typically exhibit:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight of less than 500 Daltons.
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.
While not an inflexible mandate, this rule serves as a valuable preliminary filter for compound libraries.[4]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a particular property.[7][8][9][10] In the context of ADME prediction, QSAR models are developed using a training set of compounds with known experimental data and are subsequently employed to predict the properties of novel compounds.
Predicting Key ADME Parameters: A Step-by-Step Workflow
Absorption
-
Aqueous Solubility:
-
Causality: Sufficient aqueous solubility is a prerequisite for the absorption of orally administered drugs.
-
In Silico Prediction: A variety of online platforms and software packages are available to predict aqueous solubility from a compound's structure. These models typically utilize descriptors such as logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
-
Protocol:
-
Generate the SMILES string or draw the 2D structure of the this compound derivative.
-
Input the structural information into a validated solubility prediction tool (e.g., SwissADME, ADMETlab).
-
Examine the predicted solubility value, which is often provided in logS or mg/mL units.
-
-
-
Intestinal Permeability (Caco-2):
-
Causality: The capacity to traverse the intestinal epithelium is a critical determinant of oral drug absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for assessing this property.[11][12][13][14][15]
-
In Silico Prediction: Quantitative Structure-Property Relationship (QSPR) models are extensively used to forecast Caco-2 permeability.[13][15] These models frequently incorporate descriptors related to molecular size, lipophilicity, and polarity.[11]
-
Protocol:
-
Provide the compound's SMILES string as input to a Caco-2 permeability prediction model.
-
The model will generate a predicted apparent permeability coefficient (Papp).
-
Interpret the result: Higher Papp values are indicative of favorable intestinal absorption.
-
-
Distribution
-
Plasma Protein Binding (PPB):
-
Causality: The degree to which a drug binds to plasma proteins, such as albumin, influences the concentration of the free, pharmacologically active drug.[16][17]
-
In Silico Prediction: QSAR and machine learning models are employed to predict the percentage of plasma protein binding.[7][18][19]
-
Protocol:
-
Submit the compound's structure to a PPB prediction tool.
-
The tool will provide a predicted percentage of binding.
-
A high degree of PPB can result in diminished efficacy and an increased risk of drug-drug interactions.[17]
-
-
-
Blood-Brain Barrier (BBB) Penetration:
-
Causality: The ability to cross the BBB is crucial for drugs targeting the central nervous system, whereas it is generally undesirable for peripherally acting drugs.
-
In Silico Prediction: A multitude of in silico models are available to predict BBB penetration, often presented as a binary classification (BBB+ or BBB-) or a logBB value.[20][21][22][23][24]
-
Protocol:
-
Input the compound's structure into a BBB prediction server.
-
The output will indicate the probability of the compound crossing the BBB.
-
-
Metabolism
-
Cytochrome P450 (CYP) Inhibition:
-
Causality: The inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions.[25][26] CYP3A4 is a particularly critical isoform to evaluate.[26]
-
In Silico Prediction: Both ligand-based and structure-based (docking) approaches are utilized to predict whether a compound is likely to inhibit specific CYP isoforms.[25][27]
-
Protocol:
-
Employ a prediction tool that screens for the inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
The result will classify the compound as either an inhibitor or a non-inhibitor for each isoform.
-
-
-
Site of Metabolism (SOM):
-
Causality: Identifying the probable sites of metabolism on a molecule can inform the design of more metabolically stable analogues.
-
In Silico Prediction: Several computational tools can predict the most likely sites of metabolism by CYP enzymes.[28][29]
-
Protocol:
-
Provide the compound's structure to a SOM prediction tool.
-
The tool will highlight the atoms that are most susceptible to metabolic transformation.
-
-
Toxicity
-
hERG Inhibition:
-
Causality: Blockade of the hERG potassium channel can lead to potentially fatal cardiac arrhythmias.[30][31][32][33][34]
-
In Silico Prediction: QSAR and machine learning models are extensively used to predict a compound's potential to block the hERG channel.[30][31][32]
-
Protocol:
-
Utilize a hERG inhibition prediction model.
-
The output will classify the compound as a potential hERG blocker or non-blocker.
-
-
Integrated In Silico ADME Workflow and Data Interpretation
A comprehensive evaluation of a compound's ADME profile necessitates the integration of predictions from multiple models. The diagram below illustrates a representative in silico ADME workflow.
Caption: Integrated workflow for in silico ADME-Tox prediction.
Data Interpretation
It is imperative to interpret the results of in silico predictions with a clear understanding of their inherent limitations. These models are predictive tools and should not be considered a replacement for experimental validation. A compound with one or two minor predicted liabilities may still be a promising candidate, whereas multiple significant liabilities would strongly suggest the need for redesign.
Data Summary Table
| ADME Property | Predicted Value | Interpretation |
| Physicochemical | ||
| Molecular Weight | < 500 Da | Favorable for oral absorption |
| logP | < 5 | Optimal lipophilicity for permeability |
| H-bond Donors | ≤ 5 | Good membrane permeability |
| H-bond Acceptors | ≤ 10 | Good membrane permeability |
| Absorption | ||
| Aqueous Solubility (logS) | > -4 | High solubility |
| Caco-2 Permeability (Papp) | > 10 x 10⁻⁶ cm/s | High intestinal absorption |
| Distribution | ||
| Plasma Protein Binding | < 90% | Higher free fraction, potentially higher efficacy |
| BBB Penetration | BBB- / BBB+ | Dependent on therapeutic target |
| Metabolism | ||
| CYP Inhibition (e.g., 3A4) | Non-inhibitor | Low risk of drug-drug interactions |
| Toxicity | ||
| hERG Inhibition | Non-blocker | Low risk of cardiotoxicity |
Validation of In Silico Models
The predictive accuracy of in silico models is heavily reliant on the quality and diversity of the data used for their training.[35] It is crucial to utilize models that have been rigorously validated against large and diverse datasets. Whenever feasible, in silico predictions should be corroborated with in vitro experimental data for a representative subset of compounds to establish confidence in the models' predictive capabilities for the specific chemical series under investigation.
Conclusion
In silico ADME prediction is an invaluable asset in the contemporary drug discovery process, enabling the prioritization and optimization of compounds such as this compound derivatives. By offering early warnings of potential pharmacokinetic and toxicity issues, these computational methods help to de-risk projects, reduce late-stage failures, and steer the design of safer and more efficacious medicines. A multi-parameter assessment, integrating predictions for a range of ADME properties, is essential for a thorough evaluation. While in silico models are powerful, their most effective use is in concert with experimental validation to ensure the reliability of the outcomes.
References
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A Guide to the Spectroscopic Characterization of 5-(Piperidin-4-ylmethyl)pyrimidine: A Predictive Approach
Abstract
This technical guide provides an in-depth, predictive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 5-(Piperidin-4-ylmethyl)pyrimidine. As a key structural motif in medicinal chemistry, the unambiguous characterization of this molecule is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data, offering a rationale for the predicted spectral features based on fundamental chemical principles and established data for its constituent fragments. Detailed, field-tested protocols for sample analysis are provided to serve as a practical reference for laboratory work.
Introduction and Molecular Structure
This compound is a bifunctional molecule incorporating both a saturated piperidine ring and an aromatic pyrimidine ring, linked by a methylene bridge. This combination of a basic aliphatic amine and a hydrogen-bond accepting aromatic system makes it a versatile scaffold in the design of pharmacologically active agents. Accurate structural confirmation is the bedrock of any chemical research, ensuring that subsequent biological or chemical data is valid. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose, providing orthogonal information regarding molecular weight, connectivity, and chemical environment.
For clarity in the following spectral assignments, the atoms of this compound are numbered as shown below.
Caption: Molecular structure and numbering scheme for this compound.
Mass Spectrometry Analysis
Electrospray Ionization (ESI) is the preferred method for a molecule of this nature due to its polarity and the presence of a basic nitrogen in the piperidine ring, which is readily protonated. This "soft" ionization technique minimizes in-source fragmentation, allowing for clear determination of the molecular weight.
Predicted Molecular Ion
The molecular formula for this compound is C₁₀H₁₅N₃. The monoisotopic mass is calculated to be 177.1266 Da. In positive ion ESI-MS, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺.
| Ion Species | Predicted m/z | Notes |
| [M+H]⁺ | 178.1339 | The base peak or a very prominent ion in the full scan spectrum is expected. |
| [M+Na]⁺ | 200.1158 | Often observed as a sodium adduct, especially if glassware is not acid-washed. |
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 178.1) is critical for structural confirmation. Fragmentation is predicted to occur at the most labile bonds, primarily involving the piperidine ring due to the localized positive charge on the nitrogen. The primary fragmentation pathway is alpha-cleavage, a characteristic fragmentation of amines.[1]
Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
The most probable fragmentation involves the cleavage of the C7-C8 bond. This alpha-cleavage results in the loss of the pyrimidine-methyl radical, leading to the formation of a highly stable, resonance-stabilized N-methylidene-piperidin-1-ium ion with an m/z of 96.1. This fragment is often the base peak in the MS/MS spectrum of such compounds. A secondary, less favorable fragmentation could involve the cleavage of the C5-C7 bond, leading to a piperidine-containing fragment at m/z 83.1.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan Range: m/z 50-500.
-
MS/MS: Isolate the precursor ion at m/z 178.1 and apply collision energy (typically 10-30 eV) to induce fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment and connectivity of each proton and carbon atom in the molecule. Predictions are based on established chemical shifts for piperidine and pyrimidine systems, with adjustments for substituent effects.[3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent. The residual solvent peak at δ 7.26 ppm can be used as an internal reference.
| Proton(s) (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H2 | ~ 9.1 - 9.3 | Singlet (s) | 1H | Highly deshielded proton between two electronegative nitrogen atoms.[4] |
| H4, H6 | ~ 8.6 - 8.8 | Singlet (s) | 2H | Deshielded aromatic protons adjacent to one nitrogen atom. Due to symmetry, they are expected to be chemically equivalent. |
| H9, H13 (axial/eq) | ~ 2.9 - 3.1 | Broad Doublet (br d) | 4H | Protons α to the piperidine nitrogen. Deshielded by the nitrogen. The signal is often broad and split by adjacent methine and methylene protons.[3] |
| H7 | ~ 2.6 - 2.8 | Doublet (d) | 2H | Methylene bridge protons, deshielded by the pyrimidine ring. Split by the C8 proton. |
| H8 | ~ 1.8 - 2.0 | Multiplet (m) | 1H | Methine proton on the piperidine ring. Complex splitting pattern due to coupling with H7, H9, and H13 protons. |
| H10, H12 (axial/eq) | ~ 1.5 - 1.7 | Multiplet (m) | 4H | Protons β to the piperidine nitrogen. Typical aliphatic range.[3] |
| H11 (NH) | ~ 1.4 - 2.0 (variable) | Broad Singlet (br s) | 1H | The N-H proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is typically acquired with broadband proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
| Carbon(s) (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~ 158 - 160 | Carbon between two nitrogen atoms in an aromatic ring, highly deshielded. |
| C4, C6 | ~ 156 - 158 | Aromatic carbons adjacent to one nitrogen atom. Expected to be equivalent due to symmetry. |
| C5 | ~ 130 - 135 | Substituted aromatic carbon. The exact shift is influenced by the alkyl substituent. |
| C9, C13 | ~ 46 - 48 | Carbons α to the piperidine nitrogen.[3] |
| C7 | ~ 40 - 43 | Methylene bridge carbon. |
| C8 | ~ 35 - 38 | Methine carbon of the piperidine ring. |
| C10, C12 | ~ 29 - 32 | Carbons β to the piperidine nitrogen. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm).
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of mass spectrometry and NMR spectroscopy. This guide provides a robust, predictive framework for the expected spectral data, grounded in established chemical principles. The ESI-MS spectrum should confirm the molecular weight via the [M+H]⁺ ion at m/z 178.1, while MS/MS analysis is predicted to show a characteristic dominant fragment at m/z 96.1. The ¹H and ¹³C NMR spectra will exhibit distinct signals for the pyrimidine and piperidine moieties in the predicted regions, allowing for full assignment of the molecule's carbon-hydrogen framework. The provided protocols offer a validated starting point for the empirical analysis and confirmation of this important chemical scaffold.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
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Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-(Piperidin-4-ylmethyl)pyrimidine Scaffolds
This guide provides a comprehensive exploration of potential therapeutic targets for the 5-(Piperidin-4-ylmethyl)pyrimidine scaffold, a privileged structural motif in modern drug discovery. We will delve into the established and emerging target classes for this scaffold, elucidate the underlying structure-activity relationships, and provide detailed experimental workflows for the identification and validation of novel molecular targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of next-generation therapeutics.
The this compound Scaffold: A Privileged Core in Medicinal Chemistry
The this compound scaffold combines the hydrogen bonding capabilities and metabolic stability of the pyrimidine ring with the versatile three-dimensional geometry of the piperidine moiety. This unique combination allows for the presentation of diverse pharmacophoric features in distinct vectors, enabling interactions with a wide array of biological targets. The pyrimidine core is a well-established component of many approved drugs, often acting as a hinge-binder in kinase inhibitors or engaging in crucial interactions within the active sites of various enzymes.[1] The piperidine ring, frequently substituted, provides a means to modulate physicochemical properties such as solubility and cell permeability, while also allowing for the exploration of additional binding pockets to enhance potency and selectivity.
Established and Emerging Therapeutic Target Classes
Derivatives of the this compound and closely related piperidinyl-pyrimidine scaffolds have demonstrated significant activity against several important classes of therapeutic targets.
Protein Kinases: Precision Targeting of Cellular Signaling
The pyrimidine core is a cornerstone of many kinase inhibitors, and its incorporation into the this compound scaffold has yielded potent and selective modulators of this critical enzyme family.
-
Cyclin-Dependent Kinases (CDKs): Deregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] A notable example is the 2,4-diamino-5-ketopyrimidine core, where a substituted piperidine at the C2-amino position was critical for CDK inhibitory activity.[2] This led to the discovery of R547, a potent inhibitor of CDK1, CDK2, and CDK4 with significant in vivo antitumor activity.[2]
-
Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is a promising target for cancer therapy. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, which can be conceptually linked to the broader piperidinyl-pyrimidine chemical space, were developed as highly potent and selective CHK1 inhibitors.[3]
-
Akt (Protein Kinase B): The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. The pyrrolopyrimidine scaffold, a close isostere of the pyrimidine core, linked to a substituted piperidine, led to the discovery of AZD5363, a potent and orally bioavailable inhibitor of Akt kinases.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in oncology. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5]
The general principle for targeting kinases with this scaffold involves the pyrimidine core forming key hydrogen bonds with the hinge region of the kinase domain, while the piperidin-4-ylmethyl moiety and its substituents project into the solvent-exposed region or towards the ribose pocket, allowing for the fine-tuning of potency and selectivity.
G-Protein-Coupled Receptors (GPCRs): Modulating Transmembrane Signaling
GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of all approved drugs.[6] The this compound scaffold has proven to be a valuable template for the development of GPCR modulators.
-
GPR119: This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells, making it a compelling target for the treatment of type 2 diabetes.[7][8] Agonism of GPR119 stimulates glucose-dependent insulin release and promotes the secretion of incretins like GLP-1.[7] Several classes of pyrimidine-based GPR119 agonists have been developed, with the piperidine moiety often playing a crucial role in achieving high potency and favorable pharmacokinetic properties.[7][8][9] Some derivatives have even been advanced into clinical trials.[7]
-
Chemokine Receptor CXCR2: This receptor is involved in inflammatory responses, and its antagonism is a potential therapeutic strategy for a range of inflammatory diseases.[10] Pyrido[3,4-d]pyrimidines, a related scaffold, have been explored as CXCR2 antagonists.[10]
Ion Channels: Regulating Cellular Excitability and Homeostasis
Ion channels are fundamental to a vast array of physiological processes, and their modulation can have profound therapeutic effects.[11][12]
-
Sodium-Hydrogen Exchanger-1 (NHE-1): This ion transporter is involved in the regulation of intracellular pH and volume and has been implicated in cardiovascular diseases. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were identified as potent and selective NHE-1 inhibitors with good oral bioavailability.[13]
The ability of the this compound scaffold to present functional groups in a defined spatial orientation makes it suitable for interacting with the complex pore and gating domains of ion channels.
Enzymes: Targeting Catalytic Function
Beyond kinases, this scaffold has shown promise in inhibiting other key enzymes involved in various disease processes.
-
Thymidylate Synthase (TS): As a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, TS is a well-established target in cancer chemotherapy.[14] Novel 6-(4-aminopiperidin-1-yl) benzyl-3-methylpyrimidine-2,4-dione derivatives have been designed as potential TS inhibitors.[14]
-
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is responsible for the biosynthesis of N-acylethanolamines, a class of bioactive lipids. A potent and selective NAPE-PLD inhibitor, LEI-401, features a pyrimidine-4-carboxamide core with a piperidine substituent.[15][16]
-
Ecto-5'-nucleotidase (CD73): Overexpressed in many cancers, CD73 contributes to an immunosuppressive tumor microenvironment. Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent and orally bioavailable CD73 inhibitors, demonstrating significant tumor growth inhibition in preclinical models.[17]
-
Purine Biosynthesis Enzymes: Dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) based on a 6-substituted thieno[2,3-d]pyrimidine scaffold have been discovered.[18]
Structure-Activity Relationship (SAR) Insights
A recurring theme in the SAR of this compound derivatives is the critical role of the substitution pattern on both the pyrimidine and piperidine rings.
| Target Class | Key Structural Features and SAR Observations |
| Kinases | The pyrimidine core often engages in hydrogen bonding with the kinase hinge region. Substituents on the piperidine nitrogen can be varied to optimize interactions with the solvent-exposed region, thereby enhancing potency and selectivity.[2][4] |
| GPCRs | For GPR119 agonists, the nature of the substituent on the pyrimidine ring and the piperidine nitrogen are both critical for activity. Aromatic and heteroaromatic groups are often well-tolerated.[7][8] |
| Ion Channels | In the case of NHE-1 inhibitors, an aryl group at the 5-position of the pyrimidine and an imidazole-containing substituent on the piperidine were found to be important for high potency.[13] |
| Enzymes | For NAPE-PLD inhibitors, conformational restriction of a flexible side chain by incorporating it into a piperidine ring led to a significant increase in potency.[15][16] |
Experimental Workflows for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound derived from the this compound scaffold is a critical step in the drug discovery process. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.
Target Identification Workflow
Caption: A workflow for identifying and validating the molecular targets of bioactive compounds.
Detailed Experimental Protocols
This method is a powerful tool for isolating the binding partners of a small molecule from a complex biological lysate.
Step-by-Step Methodology:
-
Immobilization of the Ligand:
-
Synthesize a derivative of the this compound compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., a carboxylic acid or an amine).
-
Covalently couple the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).
-
Thoroughly wash the beads to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture the relevant cells to a high density and harvest.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the ligand-immobilized beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
-
Washing and Elution:
-
Wash the beads extensively with the lysis buffer to remove non-specific binding proteins.
-
Elute the specifically bound proteins by either:
-
Competition with an excess of the free (non-immobilized) compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
CETSA is a technique for assessing target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells with the this compound compound at various concentrations. Include a vehicle-only control.
-
-
Heating Profile:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for the hypothesized target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Target Validation Workflow
Caption: A workflow for validating a hypothesized molecular target.
Conclusion
The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry, with demonstrated activity against a diverse range of therapeutic targets, including kinases, GPCRs, ion channels, and enzymes. The insights into the structure-activity relationships for this scaffold provide a solid foundation for the rational design of new therapeutic agents. By employing a systematic and multi-faceted approach to target identification and validation, as outlined in this guide, researchers can unlock the full therapeutic potential of this promising chemical entity.
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Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Chan, T. M. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
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Wang, Y., Liu, Y., Zhang, Y., Chen, Y., Li, J., & Hu, Y. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]
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Soni, R., Kumar, K., Singh, R., Kumar, A., & Shah, K. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(1), 111–126. [Link]
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Mock, E. D., Mustafa, M., Vandevoorde, S., Gaetani, S., van der Gracht, A. M., ... & van der Stelt, M. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Gohary, N. M., & El-Ashry, E. S. H. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(46), 30048–30064. [Link]
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Van der Veken, P., De Heuvel, D., De Coster, L., Van Gils, N., Joossens, J., & Augustyns, K. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 27(19), 6296. [Link]
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The Pyrimidine Core: A Scaffolding for Novel GRP119 Agonists in Metabolic Disease Research
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The G-protein coupled receptor 119 (GPR119) remains a compelling, albeit challenging, target for the treatment of type 2 diabetes and obesity. Its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells positions it as a key regulator of glucose homeostasis through a dual mechanism: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] The quest for potent, selective, and orally bioavailable GPR119 agonists has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, the pyrimidine core has emerged as a particularly versatile and fruitful framework. This guide provides an in-depth technical overview of the discovery, synthesis, and evaluation of novel GRP119 agonists centered around the pyrimidine nucleus, offering field-proven insights and detailed methodologies for researchers in metabolic drug discovery.
The Rationale for Targeting GRP119: A Dual-Action Approach to Glycemic Control
GPR119 is a Class A GPCR that couples primarily to the Gαs signaling pathway.[2] Ligand binding initiates a cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] This elevation in cAMP is the linchpin of GPR119's therapeutic potential.
-
In Pancreatic β-Cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, minimizing the risk of hypoglycemia that plagues older classes of insulin secretagogues like sulfonylureas.[3][4]
-
In Intestinal L-Cells: Elevated cAMP triggers the secretion of GLP-1 and other incretins.[1][4] GLP-1 further potentiates GSIS, suppresses glucagon release, slows gastric emptying, and promotes satiety, contributing to both glycemic control and potential weight loss.[3][4]
The pyrimidine scaffold has proven to be an effective core for designing small molecules that can potently activate this pathway. Its modular nature allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The Medicinal Chemistry of Pyrimidine-Based GRP119 Agonists
The development of pyrimidine-based GRP119 agonists involves strategic chemical synthesis to explore how different substituents on the core ring impact receptor binding and activation. Several key pyrimidine scaffolds have been investigated, each with its own synthetic logic and SAR profile.
Key Pyrimidine Scaffolds and Synthesis Strategies
A. 4-Amino-2-Phenylpyrimidines: This class has been extensively studied. A common synthetic route involves the condensation of a substituted benzamidine with a β-ketoester to form the 2-phenyl-pyrimidin-4-ol intermediate, followed by chlorination and subsequent nucleophilic substitution with a desired amine.
B. Fused Pyrimidines (e.g., Furo[3,2-d]pyrimidines, Thieno[3,4-d]pyrimidines): Fused systems offer conformational rigidity, which can enhance binding affinity. The synthesis often involves building the pyrimidine ring onto a pre-existing furan or thiophene core. For example, a 2-aminofuran-3-carboxamide can be cyclized with an orthoester to form the furo[3,2-d]pyrimidinone core.
C. Pyrazolo[3,4-d]pyrimidines: These derivatives are synthesized by constructing the pyrimidine ring onto a pyrazole scaffold. A key step is the reaction of an aminopyrazole carboxylate with formamide or a similar reagent to achieve cyclization.[5][6]
Structure-Activity Relationship (SAR) Insights
Across various pyrimidine series, several SAR trends have been established:
-
The "Head" Group (2-position): A substituted phenyl ring at the 2-position is a common feature. Electron-withdrawing groups, such as halogens (e.g., 4-chloro-2,5-difluorophenyl), on this ring often enhance potency.[7][8]
-
The "Core" (Pyrimidine Ring): The pyrimidine itself serves as the central scaffold. Fusing it with other rings (e.g., thiophene, furan) can lock the conformation and improve activity.[7]
-
The "Tail" Group (4- or 6-position): This position is critical for interaction with the receptor. It typically accommodates a variety of amine or ether linkages to piperidine, piperazine, or acyclic amine moieties. The nature of the substituents on this tail group fine-tunes potency and pharmacokinetic properties.[8][9]
Quantitative Data on Lead Compounds
The following table summarizes the in vitro potency and in vivo efficacy of representative pyrimidine-based GRP119 agonists from the literature.
| Compound Class | Representative Compound | hGPR119 EC₅₀ (nM) | In Vivo Model | Efficacy (Dose) | Reference |
| 4-Amino-2-phenylpyrimidine | Compound 24g | 16 | ICR Mice | Improved glucose tolerance (1 mg/kg, p.o.) | [10] |
| Thieno[3,4-d]pyrimidine | Compound 16b | 0.49 | ICR Mice | Improved glucose tolerance (0.1 mg/kg, p.o.) | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 26 | 10 | C57BL/6 Mice | Lowered glucose excursion (30 mg/kg, p.o.) | [5] |
| Furo[3,2-d]pyrimidine | Compound 26 | 42 | C57BL/6N Mice | 33% reduction in glucose AUC (10 mg/kg, p.o.) | [11] |
Essential Experimental Protocols for Agonist Evaluation
A robust and reproducible screening cascade is paramount for identifying and advancing lead candidates. The following protocols are foundational for characterizing GRP119 agonists.
Primary In Vitro Assay: cAMP Accumulation
This assay provides a direct measure of GPR119 activation via the Gαs pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used, high-throughput method.
Protocol: HTRF cAMP Assay for Gαs-Coupled Receptors
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium until ~80% confluency.
-
Cell Preparation: Dissociate cells, centrifuge, and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[12] Adjust cell density as optimized for the assay (e.g., 2,000-5,000 cells/well).
-
Compound Plating: Prepare serial dilutions of pyrimidine test compounds in an appropriate vehicle (e.g., DMSO, final concentration ≤1%). Dispense into a 384-well low-volume plate. Include controls: vehicle only (basal), and a known GPR119 agonist (positive control).
-
Cell Dispensing & Incubation: Add the cell suspension to the compound-containing wells. Incubate for 30 minutes at room temperature to allow for cAMP production.[13][14]
-
Lysis and Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's instructions (e.g., Cisbio HTRF cAMP HiRange kit).[12][15]
-
Final Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[13][14]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and convert to cAMP concentration using a standard curve run in parallel. Plot concentration-response curves and calculate EC₅₀ values using a four-parameter logistic fit.[12]
Secondary In Vitro Assay: GLP-1 Secretion
This functional assay confirms the agonist's activity in a physiologically relevant cell type, the enteroendocrine L-cell.
Protocol: GLP-1 Secretion Assay using GLUTag Cells
-
Cell Culture: Seed murine GLUTag enteroendocrine cells into 96-well plates and culture overnight.[16]
-
Cell Washing: Gently wash cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer to remove culture medium.
-
Stimulation: Prepare test compounds in KRB buffer containing a DPP-IV inhibitor (to prevent GLP-1 degradation) and 0.1% BSA. Replace the wash buffer with the compound-containing buffer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a cell culture incubator.[17]
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or Meso Scale Discovery (MSD) kit, following the manufacturer's protocol.[18]
-
Data Normalization & Analysis: Lyse the remaining cells in the wells and perform a protein assay (e.g., Bradford) to normalize GLP-1 secretion to total cell protein. Calculate fold-increase over vehicle control.
In Vivo Efficacy Model: Oral Glucose Tolerance Test (OGTT)
The OGTT is the standard preclinical model for assessing the acute antihyperglycemic effect of GPR119 agonists.
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimation & Fasting: Acclimate male C57BL/6 mice for at least one week. Fast the mice overnight (e.g., 16 hours) with free access to water.[17][19]
-
Baseline Blood Glucose: Weigh the mice. Take a baseline (t=0) blood sample via tail snip and measure blood glucose using a glucometer.[19]
-
Compound Administration: Administer the pyrimidine test compound or vehicle control via oral gavage (p.o.). Typical volumes are 5-10 mL/kg.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.[19]
-
Blood Glucose Monitoring: Collect blood samples from the tail at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.[19]
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) for glucose excursion. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates efficacy.
Prevailing Challenges and Future Directions
Despite the strong preclinical rationale and the discovery of potent pyrimidine-based agonists, the clinical translation of GPR119 agonists has been challenging. Several drug candidates have been discontinued in Phase I or II trials due to a lack of robust efficacy in humans.[2][20][21]
Key Considerations for Researchers:
-
Species Differences: The discrepancy between promising rodent data and modest human efficacy suggests significant species differences in GPR119 pharmacology or downstream biology.[21][22]
-
Off-Target Effects: At higher concentrations required for efficacy, some synthetic agonists may exhibit off-target effects. For example, some compounds were found to inhibit the hERG channel or affect calcium signaling independent of GPR119.[19][23]
-
Glucagon Secretion: GPR119 is also expressed on pancreatic α-cells, and its activation can stimulate glucagon secretion, particularly during hypoglycemia.[4] While this could be a protective mechanism, it might also counteract the desired glucose-lowering effects under certain conditions.
-
Combination Therapy: The future of GPR119 agonism may lie in combination therapies. Pairing a GPR119 agonist with a DPP-IV inhibitor (to prolong the action of secreted GLP-1) or other antidiabetic agents could provide synergistic benefits.[22]
Conclusion
The pyrimidine core has proven to be a highly effective scaffold for the discovery of potent and selective GRP119 agonists. The synthetic tractability and rich SAR landscape of pyrimidine derivatives have enabled the generation of compounds with excellent preclinical profiles. However, the path to clinical success has been hindered by a translational gap in efficacy. For drug development professionals, the focus must now shift to understanding the underlying reasons for this disconnect. Future research should prioritize the development of agonists with optimized pharmacokinetic profiles to ensure adequate target engagement, a deeper investigation into potential off-target liabilities, and the exploration of combination therapies. The in-depth methodologies and strategic insights provided in this guide offer a robust framework for tackling these challenges and unlocking the full therapeutic potential of targeting GRP119.
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Li, D., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1323315. [Link]
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Alcolea, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7247. [Link]
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Hassing, H. A., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 154(4), 852-62. [Link]
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Eurofins. (2023). Webinar - Validated Bioassays for Accelerating GLP 1 & -2 Therapeutics. YouTube. [Link]
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Fakhri, F., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(10), 2007-2025. [Link]
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ClinicalTrials.gov. (2014). -Oleoyl Glycerol is a GPR119 Agonist and Signals GLP-1 Release in Humans. National Library of Medicine. [Link]
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Sbardella, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]
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Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76-S81. [Link]
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Revvity. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
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Hughes, T. E., et al. (2021). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceuticals, 14(10), 1033. [Link]
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Schenone, S., et al. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 20(8), 15334-51. [Link]
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Methodological & Application
Protocol for the Synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine Derivatives: A Modular Approach for Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its fundamental role in the nucleobases of DNA and RNA.[1] This privileged structure is a versatile starting point for designing molecules that interact with a wide range of biological targets, leading to compounds with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The 5-(Piperidin-4-ylmethyl)pyrimidine motif, in particular, combines the electron-deficient aromatic pyrimidine ring with a flexible, basic piperidine unit, offering a valuable pharmacophore for exploring new chemical space in drug discovery.
This application note provides a detailed, modular protocol for the synthesis of this compound derivatives. The strategy is centered around a robust and widely applicable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers a reliable method for constructing the key C-C bond between the pyrimidine and piperidine-methyl fragments. The protocol is designed to be adaptable, allowing researchers to readily substitute starting materials to generate a library of analogs for structure-activity relationship (SAR) studies.
We will detail a three-stage process:
-
Synthesis of a key N-Boc-protected piperidine-methyl boronic ester intermediate.
-
Suzuki-Miyaura cross-coupling with a suitable 5-halopyrimidine.
-
Final deprotection of the piperidine nitrogen to yield the target compound.
Each stage includes step-by-step instructions, explanations for key experimental choices, and methods for characterization.
Overall Synthetic Workflow
The synthesis is designed as a logical sequence, beginning with the preparation of the requisite building blocks, followed by the key coupling reaction and final deprotection.
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
This section details the preparation of the key boronic acid pinacol ester of the piperidine fragment. The synthesis begins from commercially available N-Boc-4-(hydroxymethyl)piperidine. The hydroxyl group is first converted into a better leaving group (an iodide) to facilitate the subsequent borylation reaction. The tert-butyloxycarbonyl (Boc) group is essential to protect the piperidine nitrogen from participating in side reactions during the synthesis.
Experimental Protocol
Step 1.1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 1.2: Synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
-
Dissolve the crude tosylate from the previous step (1.0 eq) in acetone (approx. 0.3 M solution).
-
Add sodium iodide (NaI) (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the iodide product.
Step 1.3: Synthesis of tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the iodide from Step 1.2 (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc) (1.5 eq).
-
Add anhydrous 1,4-dioxane (approx. 0.1 M solution).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired boronic ester.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[4] In this step, the synthesized piperidine-methyl boronic ester is coupled with a 5-halopyrimidine. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for this type of cross-coupling.[4][5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
In a microwave vial or a round-bottom flask, combine the boronic ester from Part 1 (1.2 eq), 5-bromopyrimidine (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).[6][7]
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M solution).
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction. For conventional heating, reflux at 100 °C for 8-12 hours. For microwave-assisted synthesis, heat at 100-120 °C for 15-30 minutes.[5]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected coupled product.
| Parameter | Options | Rationale & Impact on Yield |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Choice of catalyst and its associated ligands affects efficiency. Pd(PPh₃)₄ is a common and effective choice for many Suzuki couplings.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic ester in the transmetalation step. K₃PO₄ is often effective for more challenging couplings.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH, DMF | A mixture of an organic solvent and water is typical. Dioxane/water is highly effective for dissolving both organic and inorganic reagents.[5] |
| Temperature | 80-120 °C | Higher temperatures increase the reaction rate. Microwave irradiation can significantly reduce reaction times from hours to minutes.[5] |
Part 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.
Experimental Protocol
-
Dissolve the N-Boc protected product from Part 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the deprotecting agent. Common choices include:
-
Method A (TFA): Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM).
-
Method B (HCl): Use a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
To isolate the free base, dissolve the residue in a small amount of DCM and wash with a saturated NaHCO₃ or K₂CO₃ solution to neutralize the acid. Extract the aqueous layer with DCM.
-
Alternatively, to isolate the hydrochloride salt, triturate the crude residue with diethyl ether or pentane and collect the resulting precipitate by filtration.
-
Dry the final product under vacuum.
| Deprotection Reagent | Conditions | Advantages & Considerations |
| TFA in DCM | 0 °C to RT, 1-3 h | Highly effective and common. TFA is volatile and easily removed, but corrosive.[8] |
| 4M HCl in Dioxane | 0 °C to RT, 1-3 h | Also highly effective. Directly yields the HCl salt, which is often a stable, crystalline solid, simplifying purification.[8] |
| Oxalyl Chloride in MeOH | RT, 1-4 h | A milder alternative that proceeds via in situ generation of HCl. Useful for substrates with other acid-sensitive groups.[9] |
Part 4: Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation.[10]
-
Pyrimidine Protons: Expect signals in the aromatic region (typically δ 8.5-9.2 ppm), with characteristic chemical shifts for H-2, H-4, and H-6.
-
Methylene Bridge (-CH₂-): A doublet should appear, typically in the δ 2.5-3.0 ppm range.
-
Piperidine Protons: Complex multiplets will be observed in the aliphatic region (δ 1.2-3.5 ppm). The protons adjacent to the nitrogen will shift upon protonation or changes in solvent.
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule.[10] Each unique carbon atom will give a distinct signal, with pyrimidine carbons appearing in the δ 140-160 ppm range and aliphatic carbons at higher field.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive catalyst; Ineffective base or solvent; Low reaction temperature/time. | Use a fresh bottle of catalyst or screen different Pd sources (e.g., PdCl₂(dppf)).[5] Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous (if required). Increase temperature or reaction time; consider using microwave heating.[5] |
| Incomplete N-Boc deprotection | Insufficient acid; Short reaction time; Steric hindrance around the Boc group. | Increase the equivalents of acid (TFA or HCl) or the reaction time. If the substrate is sensitive, consider a different deprotection method.[9][11] |
| Side products in coupling | Homocoupling of the boronic ester; Protodeborylation (boron replaced by H). | Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Use anhydrous solvents to minimize protodeborylation. |
| Difficulty in purification | Co-elution of product and byproducts; Product is highly polar (free amine). | Optimize the mobile phase for column chromatography. For the final free base, consider converting it to its HCl salt to induce crystallization, which is an effective purification method. |
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023).
- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
- Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. (n.d.).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- IR, NMR spectral data of pyrimidine derivatives. (n.d.).
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.).
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
- Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024).
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Application Notes and Protocols for the Investigation of 5-(Piperidin-4-ylmethyl)pyrimidine and its Analogs in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Pyrimidine-Piperidine Scaffolds in Oncology
The pyrimidine nucleus is a fundamental heterocyclic motif found in the building blocks of life, DNA and RNA, making its derivatives a rich source of bioactive compounds with diverse pharmacological activities.[1][2] In oncology, pyrimidine analogs have been successfully developed as antimetabolites and inhibitors of key cellular processes.[3][4] Similarly, the piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with various biological targets.[5] The conjugation of these two pharmacophores has given rise to a multitude of derivatives with potent anticancer activities, targeting a wide range of cellular machinery, including protein kinases, the cell cycle, and apoptosis pathways.[6][7][8]
This guide provides a comprehensive framework for researchers and drug development professionals on the preclinical evaluation of novel compounds based on the 5-(Piperidin-4-ylmethyl)pyrimidine scaffold in cancer cell line studies. While specific data on this exact molecule is emerging, the protocols and methodologies outlined herein are based on established practices for characterizing pyrimidine-piperidine derivatives and can be readily adapted for novel analogs.
Hypothesized Mechanism of Action and Target Validation
Based on the activities of structurally related pyrimidine-piperidine compounds, a novel derivative like this compound could potentially exert its anticancer effects through various mechanisms. These may include, but are not limited to, the inhibition of cyclin-dependent kinases (CDKs)[8][9], disruption of microtubule dynamics[10], or modulation of pro-survival signaling pathways such as the PI3K/Akt pathway.[11] A plausible hypothesized mechanism is the inhibition of a key protein kinase involved in cell cycle progression and proliferation.
To visualize this, a hypothetical signaling pathway is presented below, illustrating how a this compound analog might interfere with a generic kinase cascade, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for in vitro characterization.
Protocols for In Vitro Cancer Cell Line Studies
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) of this compound | Reference Compound (e.g., Cisplatin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 16.50 ± 4.90 [6] |
| SW480 | Colorectal Adenocarcinoma | 12.8 | 15.70 ± 0.28 [6] |
| A549 | Lung Carcinoma | 25.2 | >500 |
| HT29 | Primary Colon Adenocarcinoma | 8.9 | 58.4 [3] |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic and necrotic cells will be positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at IC₅₀ concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cell cycle distribution using a flow cytometer.
-
An accumulation of cells in a particular phase (e.g., S-phase arrest) suggests interference with cell cycle progression at that point. [6]
-
Western Blotting for Target Protein Expression and Pathway Modulation
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This is crucial for validating the hypothesized mechanism of action by examining the expression and phosphorylation status of key proteins in the targeted signaling pathway.
Protocol:
-
Protein Extraction:
-
Treat cells with the compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of a target kinase, cell cycle regulators like CDK1/2/4, or apoptosis markers like cleaved PARP and caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation levels.
-
Conclusion and Future Directions
The methodologies described in this guide provide a robust starting point for the in vitro evaluation of novel this compound derivatives in cancer cell lines. A thorough investigation following this workflow will elucidate the compound's cytotoxic potential, its mode of action, and its selectivity towards different cancer types. Positive results from these studies will lay the groundwork for further preclinical development, including in vivo efficacy studies in xenograft models. [11]The versatility of the pyrimidine-piperidine scaffold continues to offer exciting opportunities for the discovery of next-generation targeted cancer therapies.
References
-
Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 12345. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Request PDF. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. [Link]
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Saeed, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]
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Munde, M., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
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Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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El-Sayed, N. A. E., & El-Bendary, E. R. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies. [Link]
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Fang, M., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
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Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]
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Kaur, R., et al. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
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An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
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Edfeldt, F. N., et al. (2011). Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives. European Journal of Medicinal Chemistry. [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. ResearchGate. [Link]
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You, W. W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan Fang Yi Ke Da Xue Xue Bao. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]
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The Pyrimidine Scaffold: A Privileged Structure for Potent and Selective EGFR Inhibition in Oncology Research
Introduction: The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Its aberrant activation, often through mutation or overexpression, is a well-established driver of tumorigenesis in a variety of cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has rendered EGFR a prime target for therapeutic intervention. Among the diverse chemical scaffolds explored for EGFR inhibition, pyrimidine derivatives have emerged as a "privileged structure," forming the core of numerous clinically successful tyrosine kinase inhibitors (TKIs).[5][6] This guide provides an in-depth exploration of the application of pyrimidine derivatives as EGFR inhibitors, offering detailed protocols for their synthesis, in vitro evaluation, and in vivo assessment.
The Scientific Rationale: Why Pyrimidine?
The pyrimidine ring system serves as an excellent bioisostere for the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of the EGFR kinase domain.[7] This inherent affinity, coupled with the versatility of its substitution patterns, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. First-generation inhibitors like gefitinib and erlotinib, which feature a quinazoline (a fused pyrimidine) core, demonstrated the clinical potential of this scaffold. However, the emergence of resistance, primarily through the T790M "gatekeeper" mutation, necessitated the development of next-generation inhibitors.[3][5] Many of these, including the highly successful osimertinib, also incorporate a pyrimidine core, underscoring its enduring importance in overcoming therapeutic challenges.[8][9]
Core Application: From Synthesis to Preclinical Evaluation
The development of novel pyrimidine-based EGFR inhibitors follows a well-defined path from chemical synthesis to rigorous preclinical testing. This section provides a detailed overview of the key stages involved, complete with step-by-step protocols for essential experiments.
Part 1: Synthesis of a Representative Pyrimidine-Based EGFR Inhibitor
To illustrate the synthetic process, a generalized protocol for the synthesis of a gefitinib analogue, a widely studied quinazoline-based EGFR inhibitor, is presented. This multi-step synthesis involves the construction of the core quinazoline ring followed by the introduction of the key side chains.[2]
Protocol 1: Synthesis of a Gefitinib Analogue
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Acetic acid
-
Methanol
-
Potassium carbonate
-
1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (or similar morpholino-containing alkylating agent)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
-
In a round-bottom flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in acetic acid.
-
Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 55°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.
-
-
Step 2: Demethylation (Optional, for creating a site for side-chain attachment)
-
This step is often necessary to create a hydroxyl group for subsequent alkylation. Various demethylating agents can be used, and the conditions need to be carefully optimized to achieve regioselectivity.
-
-
Step 3: O-Alkylation with the Morpholino Side Chain
-
Dissolve the product from the previous step (1 equivalent) in DMF.
-
Add potassium carbonate (2-3 equivalents) and the desired morpholino-containing alkylating agent (e.g., 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride, 1.2 equivalents).
-
Heat the reaction mixture at 80-90°C overnight, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final gefitinib analogue.
-
Part 2: In Vitro Evaluation of EGFR Inhibition
Once synthesized, the inhibitory activity of the pyrimidine derivatives against EGFR must be quantified. This is typically achieved through a combination of biochemical and cell-based assays.
A. Biochemical Kinase Activity Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10][11][12][13][14]
Protocol 2: EGFR Kinase Activity Assay using ADP-Glo™
Materials:
-
Recombinant human EGFR kinase (wild-type and/or mutant forms)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, BSA, and DTT.
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
B. Cell-Based Proliferation/Viability Assay
Cell-based assays are crucial for assessing the effect of the inhibitor on cancer cells that are dependent on EGFR signaling for their growth and survival. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[4][9][15][16]
Protocol 3: MTT Assay for Determining IC₅₀ in A549 NSCLC Cells
Materials:
-
A549 human lung carcinoma cells (or other relevant EGFR-expressing cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a DMSO-only control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
C. Analysis of Downstream Signaling Pathways
To confirm that the observed effects on cell viability are due to the inhibition of EGFR signaling, it is essential to analyze the phosphorylation status of key downstream effector proteins, such as Akt and ERK. Western blotting is the standard technique for this purpose.[1][8][17][18][19]
Protocol 4: Western Blot Analysis of p-EGFR and p-Akt
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, HCC827)
-
Test compound (pyrimidine derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total EGFR) or a housekeeping protein (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software.
-
Part 3: In Vivo Evaluation of Antitumor Efficacy
Promising compounds from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and tolerability in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[5][6][7][20][21]
Protocol 5: NSCLC Xenograft Model in Nude Mice
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
A549 or other suitable NSCLC cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Compare the tumor growth inhibition in the treated groups to the control group.
-
Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Inhibitory Activity
| Compound ID | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) |
| Pyrimidine-1 | 15.2 | 250.6 | 1.2 |
| Pyrimidine-2 | 5.8 | 8.1 | 0.5 |
| Gefitinib | 10.5 | 350.2 | 0.8 |
Table 2: Summary of In Vivo Antitumor Efficacy in A549 Xenografts
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Pyrimidine-2 | 50 mg/kg, daily, p.o. | 450 ± 80 | 64 |
| Gefitinib | 50 mg/kg, daily, p.o. | 600 ± 110 | 52 |
Visualizing the Workflow and Signaling Pathways
To further clarify the concepts and procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental Workflow for the Evaluation of Pyrimidine-Based EGFR Inhibitors.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly valuable framework in the design and development of potent and selective EGFR inhibitors. The protocols outlined in this guide provide a comprehensive roadmap for researchers to synthesize and evaluate novel pyrimidine derivatives. Future research in this area will likely focus on the development of inhibitors that can overcome emerging resistance mechanisms, improve selectivity to minimize off-target effects, and exhibit favorable pharmacokinetic profiles for enhanced clinical utility. The combination of rational drug design, robust in vitro and in vivo testing, and a deep understanding of the underlying biology will be paramount in advancing the next generation of pyrimidine-based EGFR inhibitors for cancer therapy.
References
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Kizhakkedath Ratheesh, A., Jayan, A. P., Presanna, A. T., & Nirmala, S. V. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]
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Inhibition of A549 xenograft growth in BALB/c nude mice by anti-EGFR sdAbs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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(A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use. (n.d.). Google Patents.
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Li, J., et al. (2012). EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. Journal of Experimental & Clinical Cancer Research, 31(1), 1-10. [Link]
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A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Indian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 15, 2026, from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 1-13. [Link]
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A549 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 15, 2026, from [Link]
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Ali, A., et al. (2015). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget, 6(32), 34114. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. (n.d.). Altogen Labs. Retrieved January 15, 2026, from [Link]
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BiTE® Xenograft Protocol. (2017, May 22). protocols.io. [Link]
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Process for synthesis of gefitinib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Western blot. Changes in expression levels of EGFR, pEGFR, PI3K, pPI3K,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). Molecules, 27(19), 6524. [Link]
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Fithrotunnisa, et al. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 12(1). [Link]
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Application Note: High-Throughput Screening of 5-(Piperidin-4-ylmethyl)pyrimidine Libraries for Kinase Inhibitor Discovery
Abstract
The 5-(piperidin-4-ylmethyl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in potent and selective modulators of various biological targets, particularly protein kinases.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a this compound-based compound library. We will detail the entire workflow, from initial assay development and validation to the primary screen, hit confirmation, and initial structure-activity relationship (SAR) analysis. The protocols described herein are designed to be robust, reproducible, and adaptable, providing a solid framework for accelerating kinase-targeted drug discovery programs.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[3][4] Pyrimidine derivatives are well-established as potent kinase inhibitors, forming the core of numerous FDA-approved drugs.[2][5] The specific this compound scaffold offers a versatile three-dimensional structure that can be readily modified to explore chemical space and optimize interactions within the ATP-binding pocket of kinases.[6]
High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of the target protein.[7] A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay development, stringent quality control, and a logical hit triage strategy.[8][9] This guide provides the scientific rationale and step-by-step protocols to execute such a campaign effectively.
Part 1: Assay Development & Optimization
The foundation of any successful HTS campaign is a robust and reliable assay. The goal is to develop an assay with a large signal window and low data variability, which can be quantitatively assessed using the Z'-factor.[10][11]
Target Selection & Assay Principle
For this guide, we will focus on a generic serine/threonine kinase as the target. A common and HTS-friendly method for measuring kinase activity is to quantify the amount of ADP produced, as it is the universal by-product of the phosphotransferase reaction.[3][12] We will employ a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay) due to its high sensitivity, broad dynamic range, and resistance to common forms of assay interference.[13]
Rationale: ADP detection assays are "generic" in that they can be used for virtually any kinase, regardless of its substrate, simplifying assay development and enabling their use in selectivity profiling against other kinases later in the project.[12] Luminescence offers superior sensitivity over fluorescence or absorbance, which is critical when working with low enzyme concentrations to conserve precious reagents.[14]
Protocol: Assay Optimization
Scientist's Note: Before screening the full library, key assay parameters must be optimized to ensure sensitivity to inhibitors and achieve a Z'-factor > 0.5.[15] This involves determining the optimal concentrations of enzyme and substrate (ATP and peptide/protein substrate).
Materials:
-
Kinase of interest
-
Kinase buffer
-
Peptide/protein substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Substrate
-
White, opaque 384-well assay plates
-
Known potent inhibitor (e.g., Staurosporine) for positive control
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in kinase buffer.
-
Dispense into a 384-well plate.
-
Add a fixed, saturating concentration of ATP and peptide substrate (e.g., Km value if known).
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Goal: Select an enzyme concentration that produces a robust signal and corresponds to approximately 10-20% of substrate conversion (initial velocity phase).
-
-
ATP Km Determination:
-
Using the optimized enzyme concentration, perform the kinase reaction with varying concentrations of ATP.
-
Plot kinase activity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km.
-
Rationale: Screening at an ATP concentration near its Km value makes the assay sensitive to competitive inhibitors.[12]
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare a validation plate with 16-32 wells for the positive control (e.g., Staurosporine at a concentration >10x its IC50) and 16-32 wells for the negative control (DMSO vehicle).
-
Run the assay using the optimized conditions (enzyme and ATP concentrations).
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[10]
-
-
Acceptance Criterion: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[15][16]
-
Table 1: Example Assay Optimization Parameters
| Parameter | Condition | Rationale |
| Plate Type | 384-well, white, opaque, solid bottom | Maximizes luminescent signal and prevents well-to-well crosstalk. |
| Kinase Concentration | 5 nM | Determined from titration to be in the linear range of the reaction. |
| Peptide Substrate Conc. | 100 µM | Saturating concentration to ensure reaction rate is dependent on ATP. |
| ATP Concentration | 10 µM (at Km) | Ensures sensitivity to ATP-competitive inhibitors.[12] |
| Final DMSO Concentration | 0.5% | A common vehicle concentration that balances compound solubility and enzyme tolerance. |
| Positive Control | 10 µM Staurosporine | A potent, non-selective kinase inhibitor to define the 100% inhibition window. |
| Negative Control | 0.5% DMSO | Defines the 0% inhibition (full activity) window. |
| Resulting Z'-Factor | 0.82 | Indicates an excellent assay suitable for HTS.[15] |
Part 2: The High-Throughput Screening Campaign
With a validated assay, the primary screen of the entire this compound library can commence. Automation is essential for efficiency and reproducibility in HTS.[7]
HTS Workflow Diagram
Caption: Automated HTS workflow for kinase inhibitor screening.
Protocol: Primary HTS
Scientist's Note: The primary screen is typically performed at a single, high concentration of the library compounds (e.g., 10 µM) to maximize the chances of identifying even weakly potent hits. The goal is to identify all potential actives, which will be rigorously filtered in subsequent steps.
Procedure (Automated):
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates. This results in the desired final concentration (e.g., 10 µM in a 10 µL final volume). Each plate should also contain columns dedicated to positive and negative controls.
-
Enzyme Addition: Dispense the optimized concentration of kinase to all wells of the assay plate.
-
Pre-incubation: Incubate the plates for 15-30 minutes. This allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Dispense a solution containing ATP and the peptide substrate to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Signal Generation & Detection:
-
Add ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent, incubate for 30 minutes.
-
Read the luminescent signal on a compatible plate reader.
-
Part 3: Hit Confirmation & Follow-Up
Raw data from the primary screen will contain false positives and false negatives. A systematic triage process is crucial to focus resources on the most promising compounds.[12][17]
Hit Triage Strategy
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 9. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
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- 13. researchgate.net [researchgate.net]
- 14. marinbio.com [marinbio.com]
- 15. assay.dev [assay.dev]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. drugtargetreview.com [drugtargetreview.com]
Molecular docking of 5-(Piperidin-4-ylmethyl)pyrimidine with protein targets
Application Notes & Protocols
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The compound 5-(Piperidin-4-ylmethyl)pyrimidine combines this privileged heterocycle with a piperidine moiety, a common feature in modern drug design for modulating physicochemical properties and exploring vector-based interactions within protein binding sites. Derivatives sharing this structural motif have been investigated as inhibitors for targets as diverse as the Na+/H+ exchanger NHE-1, Polo-like kinase 4 (PLK4), and Akt kinases.[4][5][6][7] Molecular docking is an indispensable computational technique that predicts the binding mode and affinity of a ligand to a protein, thereby guiding rational drug design and lead optimization.[8][9]
This document provides a comprehensive, experience-driven guide to performing molecular docking of this compound against a representative protein target. We will utilize the widely accessible and validated software suite of AutoDockTools and AutoDock Vina. The protocols herein are designed not merely as a list of steps, but as a self-validating framework that explains the causality behind each methodological choice, ensuring scientific rigor and reproducibility.
Workflow Overview: From Preparation to Insight
The entire molecular docking process can be visualized as a systematic workflow, beginning with the careful preparation of both the protein and the ligand, proceeding to the docking simulation, and culminating in a thorough analysis and validation of the results.
Caption: High-level workflow for a typical molecular docking experiment.
PART 1: Pre-Docking Preparation (The Foundation)
The quality of a docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is the most critical for obtaining meaningful results.
Target Protein Preparation
The goal of protein preparation is to transform a raw crystal structure from the Protein Data Bank (PDB) into a clean, chemically correct format suitable for docking.[10][11]
Causality Behind the Protocol:
-
Removal of Water and Heteroatoms: Crystal structures often contain water molecules, ions, and co-solvents that are not relevant to the ligand-binding event and can interfere with the docking algorithm.[11] However, it is a critical point of expertise to inspect the active site for structurally important water molecules that may mediate ligand binding; these should be retained.
-
Addition of Polar Hydrogens: PDB files typically do not include hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are primary drivers of binding.[11][12]
-
Assigning Charges: Docking algorithms require atoms to have partial charges to compute electrostatic potentials. Kollman charges are a common and effective choice for proteins.
-
File Format Conversion: AutoDock Vina requires the protein structure in a specific PDBQT format, which includes atomic charges and atom type definitions.
Caption: Step-by-step workflow for preparing a protein for docking.
Protocol 1: Protein Preparation using AutoDockTools (ADT)
-
Obtain Protein Structure: Download the PDB file for your target protein from the RCSB Protein Data Bank (e.g., PDB ID: 4GV1 for Akt1 kinase).
-
Load into ADT: Open AutoDockTools and load the PDB file (File > Read Molecule).
-
Clean the Structure:
-
Delete water molecules (Edit > Hydrogens > Remove Water).
-
Select and delete any co-crystallized ligands, ions, or other heteroatoms not essential for your study (Select > Select From String, then Edit > Delete > Delete Selected Atoms).
-
-
Add Hydrogens: Add polar hydrogens, which are critical for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).[13]
-
Save as PDBQT:
-
Initiate the conversion process (Grid > Macromolecule > Choose).
-
Select the protein molecule. ADT will automatically add charges (Kollman charges) and merge non-polar hydrogens.
-
Save the prepared protein as a .pdbqt file. This file is now ready for docking.
-
Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with correct stereochemistry, charges, and defined rotatable bonds.[14]
Causality Behind the Protocol:
-
3D Structure Generation: A 2D structure must be converted to a low-energy 3D conformation to serve as a realistic starting point.
-
Energy Minimization: This process optimizes the ligand's geometry (bond lengths, angles) to find a stable, low-energy conformation.[11]
-
Charge Calculation: Gasteiger charges are commonly applied to small organic molecules for docking studies.[15]
-
Torsional Degrees of Freedom: The flexibility of the ligand is modeled by defining its rotatable bonds. ADT automatically detects these, allowing the ligand to change its conformation during the docking simulation.[13][15]
Protocol 2: Ligand Preparation using ADT
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format. Alternatively, draw it in a chemical sketcher and export it as a 3D structure.[10][16]
-
Load into ADT: Open the ligand file in ADT (Ligand > Input > Open).
-
Assign Charges and Define Rotatable Bonds:
-
ADT will prompt you to add charges (Gasteiger charges are the default and appropriate for ligands).
-
It will automatically detect the aromatic carbons and rotatable bonds. Verify that the number of active torsions is reasonable for the molecule's flexibility.
-
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format (Ligand > Output > Save as PDBQT).
PART 2: The Docking Simulation
With the prepared molecules, the next step is to define the search space and run the docking algorithm.
Protocol 3: Grid Generation and AutoDock Vina Execution
-
Load Prepared Molecules: In a new ADT session, load the prepared protein PDBQT file and the prepared ligand PDBQT file.
-
Define the Grid Box: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.
-
Navigate to Grid > Grid Box....
-
Position and resize the box to encompass the entire binding site of the protein. The binding site can often be identified from the location of a co-crystallized ligand in the original PDB file or from published literature.[17]
-
Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and defines the grid box parameters.
-
Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:
vina --config conf.txt
PART 3: Post-Docking Analysis and Validation
Analyzing Docking Output
AutoDock Vina will generate two primary output files: results.pdbqt containing the predicted binding poses and results.log containing the binding affinity scores.
-
Binding Affinity (Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[13][17] It is crucial to understand that this is a score, not a true thermodynamic value, and is most useful for comparing different ligands against the same target or different poses of the same ligand.[18]
-
Binding Poses: Vina typically outputs multiple binding modes (poses) ranked by their docking score. The top-ranked pose is the most probable binding conformation according to the scoring function.
Table 1: Example Docking Results for this compound
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
|---|---|---|
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.35 |
| 3 | -7.9 | 1.89 |
| 4 | -7.6 | 2.45 |
Visualization of Interactions
The most insightful analysis comes from visualizing the top-ranked pose within the protein's active site using software like PyMOL or UCSF Chimera.[13][19]
Protocol 4: Visual Analysis
-
Load Structures: Open PyMOL or Chimera and load the prepared protein PDBQT file and the results.pdbqt output file.
-
Focus on the Best Pose: The output file contains multiple poses. Isolate the top-ranked mode (Mode 1).
-
Identify Key Interactions: Analyze the binding pose to identify non-covalent interactions:
-
Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. These are critical for specificity and affinity.[17]
-
Hydrophobic Interactions: Identify non-polar regions of the ligand in close contact with hydrophobic residues of the protein (e.g., Alanine, Valine, Leucine).
-
Pi-Pi Stacking: Check for interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine).
-
Ionic Interactions: Look for salt bridges between charged groups on the ligand and protein.
-
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to ensure it can reliably reproduce known binding modes. The gold standard is to re-dock a co-crystallized ligand into its native protein structure.[20][21]
Protocol 5: Validation by Re-Docking
-
Select a Validation System: Choose a PDB entry for your target protein that includes a co-crystallized inhibitor similar in size and chemical nature to your ligand of interest.
-
Prepare Protein and Native Ligand: Prepare the protein as described in Protocol 1. Extract the co-crystallized ligand and prepare it as described in Protocol 2.
-
Perform Docking: Run AutoDock Vina using the same grid parameters you intend to use for your test ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpret Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol and scoring function are capable of accurately predicting the correct binding mode.[17][20][21][22]
Table 2: Example Validation Results
| System | Native Ligand | Docking Score (kcal/mol) | RMSD from Crystal Pose (Å) | Validation Outcome |
|---|
| Akt1 (PDB: 4GV1) | AZD5363 | -10.2 | 1.15 | Successful |
A successful validation provides confidence that the results obtained for the test ligand, this compound, are physically and biologically relevant.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]
-
YouTube. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. [Link]
-
Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. [Link]
-
LetPub. (2024). Ligands preparation: Significance and symbolism. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]
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YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
PubMed. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
Bentham Science. (2023). Molecular Docking, Multicomponent One-pot Synthesis of Pyrimidine Derivatives as Anti-mycobacterial Agents. [Link]
-
YouTube. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
ResearchGate. (2025). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors | Request PDF. [Link]
-
Aswan University. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
PubMed. (2004). Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein. [Link]
-
ResearchGate. (2025). (PDF) An overview on synthesis and biological activity of pyrimidines. [Link]
-
PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. [Link]
-
PMC - PubMed Central. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
Sources
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- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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Development of CHK1 Inhibitors from 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR). In many cancer cells with a defective G1 checkpoint, often due to p53 mutations, survival becomes heavily reliant on the S and G2/M checkpoints, which are primarily controlled by CHK1. This dependency makes CHK1 a compelling target for anticancer therapies. Inhibition of CHK1 can abrogate these checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells when combined with DNA-damaging agents. This guide provides an in-depth overview and detailed protocols for the development of CHK1 inhibitors derived from the promising 5-(pyrimidin-2-ylamino)picolinonitrile scaffold.
Introduction: The Rationale for Targeting CHK1 with 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives
The serine/threonine kinase CHK1 is a key mediator in the cellular response to DNA damage, essential for arresting the cell cycle to allow for DNA repair before entry into mitosis.[1] Many tumor cells harbor mutations in the p53 tumor suppressor gene, rendering the G1 checkpoint dysfunctional. Consequently, these cells rely heavily on the CHK1-dependent S and G2 checkpoints for survival, creating a synthetic lethal therapeutic window.[1] By inhibiting CHK1, we can selectively sensitize these cancer cells to the cytotoxic effects of DNA-damaging chemotherapies.
The 5-(pyrimidin-2-ylamino)picolinonitrile scaffold has emerged as a promising starting point for the development of potent and selective CHK1 inhibitors. Through rational drug design and optimization, derivatives of this scaffold have demonstrated high potency, excellent selectivity against other kinases, and favorable preclinical activity.[2] This document will detail the methodologies for the synthesis, in vitro and in-cell characterization, and preclinical evaluation of these compounds.
The CHK1 Signaling Pathway in DNA Damage Response
Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[3] Activated CHK1 then phosphorylates a range of downstream targets, including the CDC25 family of phosphatases. Phosphorylation of CDC25A leads to its degradation, inhibiting the activity of CDK2 and causing S-phase arrest.[4] Similarly, phosphorylation of CDC25C prevents the activation of CDK1, leading to G2/M arrest.[4] This provides time for the cell to repair the damaged DNA.
Caption: The CHK1 signaling pathway in response to DNA damage.
Drug Development Workflow
The development of novel CHK1 inhibitors from the 5-(pyrimidin-2-ylamino)picolinonitrile scaffold follows a structured workflow designed to identify and validate potent and selective clinical candidates.
Sources
- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. What are Chk1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Probing Metabolic Pathways: A Guide to the Preclinical Evaluation of 5-(Piperidin-4-ylmethyl)pyrimidine and its Analogs in Metabolic Disease Research
Abstract
Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis necessitating the development of novel therapeutic agents. The pyrimidine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities incorporating these motifs, using the representative molecule, 5-(Piperidin-4-ylmethyl)pyrimidine , as a paradigm. While direct studies on this specific molecule in metabolic diseases are not yet prevalent in public literature, its structural elements are present in compounds known to modulate key metabolic targets. This document will therefore serve as a detailed roadmap for researchers, outlining a hypothesized mechanism of action and providing robust, field-proven protocols for in vitro and in vivo characterization.
Introduction: The Therapeutic Potential of Pyrimidine-Piperidine Scaffolds
The pyrimidine ring is a fundamental component of nucleobases and is integral to a vast array of biological processes. Its derivatives have been successfully developed as drugs for a wide range of conditions.[1][2] Similarly, the piperidine motif is a common feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to interact with biological targets. The combination of these two scaffolds has given rise to potent modulators of various cellular pathways.
In the context of metabolic diseases, compounds with similar structural features have shown promise. For instance, derivatives of pyrimidine have been investigated as G protein-coupled receptor 119 (GPR119) agonists, a promising target for T2D due to its role in glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4][5][6] Additionally, certain pyrimidine-piperidine analogs have been identified as potent inhibitors of the Sodium-Hydrogen Exchanger-1 (NHE-1), a transporter implicated in cardiovascular complications associated with metabolic disorders.[7][8][9]
Given this background, a novel compound such as this compound warrants investigation for its potential to modulate metabolic pathways. This guide will proceed by hypothesizing its action as a GPR119 agonist, a well-established therapeutic concept for T2D, and will detail the experimental workflow to validate this hypothesis and characterize its preclinical efficacy.
Hypothesized Mechanism of Action: GPR119 Agonism
We will hypothesize that this compound acts as an agonist of GPR119. GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[4][5] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates insulin secretion from β-cells in a glucose-dependent manner and stimulates the release of GLP-1 and other incretins from the gut.[3][5][10] This dual action makes GPR119 an attractive target for developing anti-diabetic drugs with a low risk of hypoglycemia.[10]
Signaling Pathway Diagram
Caption: Hypothesized GPR119 signaling cascade initiated by this compound.
In Vitro Evaluation Protocols
The initial phase of characterization involves a series of in vitro assays to confirm target engagement and cellular activity.
Primary Target Engagement Assay: cAMP Accumulation
This assay directly measures the functional consequence of GPR119 activation.
Principle: An increase in intracellular cAMP in cells overexpressing GPR119 upon treatment with the test compound confirms agonistic activity.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Seed cells in a 96-well plate and grow to confluence. On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Compound Treatment: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a known GPR119 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
| Compound | Hypothetical EC50 (nM) |
| This compound | 150 |
| Positive Control (e.g., APD597) | 25 |
| Vehicle | No activity |
Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cell Lines
This assay assesses the compound's ability to potentiate insulin secretion in a physiologically relevant cell model.[6][11]
Principle: GPR119 agonists enhance insulin secretion from pancreatic β-cells only in the presence of high glucose concentrations.
Protocol:
-
Cell Culture: Use a pancreatic β-cell line such as MIN6 or INS-1. Culture the cells in their recommended growth medium.
-
Assay Setup: Seed cells in a 24-well plate. Prior to the assay, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and incubate for 1-2 hours.
-
Treatment: Replace the buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant (KRB buffer) from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using an ELISA kit.
-
Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Adipocyte Lipolysis Assay
This assay can be used to evaluate off-target effects or additional metabolic activities of the compound.
Principle: Lipolysis, the breakdown of triglycerides into free fatty acids (FFA) and glycerol, is a key metabolic process in adipocytes.[12][13] This assay measures the release of glycerol as an indicator of lipolytic activity.
Protocol:
-
Cell Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[14][15]
-
Assay Procedure: Wash the mature adipocytes with Hanks' Balanced Salt Solution (HBSS).
-
Compound Incubation: Add HBSS containing the test compound at various concentrations. Include a β-adrenergic agonist like isoproterenol as a positive control for stimulated lipolysis.[16]
-
Sample Collection: After a 2-4 hour incubation, collect the medium.
-
Glycerol Measurement: Measure the glycerol content in the medium using a colorimetric assay kit.[12][17]
In Vivo Evaluation Protocols
Following promising in vitro results, the compound's efficacy and safety are evaluated in animal models of metabolic disease.[18][19][20]
Experimental Workflow for In Vivo Studies
Caption: A representative workflow for the in vivo evaluation of a novel anti-diabetic compound.
Oral Glucose Tolerance Test (oGTT)
The oGTT is a critical experiment to assess how a compound affects glucose disposal in vivo.[21][22][23][24]
Protocol:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks to induce obesity and glucose intolerance.[19]
-
Fasting: Fast the mice for 6 hours with free access to water.[21][22][23]
-
Compound Administration: Administer this compound or vehicle via oral gavage. A typical administration time is 30-60 minutes before the glucose challenge.
-
Baseline Glucose: At time t=0, measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose solution via oral gavage.[21][23]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[21][25]
-
Data Analysis: Plot the mean blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose excursion and compare between treated and vehicle groups using appropriate statistical tests.
| Treatment Group | Hypothetical Glucose AUC (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | 35000 | - |
| This compound (10 mg/kg) | 28000 | 20% |
| This compound (30 mg/kg) | 22750 | 35% |
| Positive Control (e.g., Sitagliptin) | 21000 | 40% |
Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Model
This study evaluates the long-term effects of the compound on metabolic parameters.
Protocol:
-
Model and Dosing: Use HFD-fed C57BL/6J mice. Administer the test compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake 2-3 times per week.
-
Interim and Final Tests: Perform an oGTT and an Insulin Tolerance Test (ITT) at the end of the study.
-
Terminal Procedures: At the end of the study, collect terminal blood samples for biomarker analysis (e.g., insulin, triglycerides, cholesterol, HbA1c). Harvest tissues such as the liver, pancreas, and adipose tissue for histopathological analysis.[26][27][28][29]
Histopathological Analysis
Histology provides crucial insights into the compound's effects on tissue morphology.
Protocol:
-
Tissue Preparation: Fix harvested tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination:
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the preclinical evaluation of this compound or similar novel compounds for the treatment of metabolic diseases. By systematically progressing from a hypothesized mechanism of action through detailed in vitro and in vivo protocols, researchers can robustly characterize the therapeutic potential of new chemical entities. Positive outcomes from these studies would provide a strong rationale for further development, including advanced toxicology studies and subsequent clinical trials. The versatility of the pyrimidine-piperidine scaffold suggests that further chemical modifications could lead to the discovery of even more potent and selective modulators of metabolic pathways, offering new hope in the fight against diabetes and obesity.
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Curr Opin Drug Discov Devel. (2009). GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders. [Link]
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Br J Pharmacol. (2017). Therapeutic application of GPR119 ligands in metabolic disorders. [Link]
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ResearchGate. (2025). Therapeutic application of GPR119 ligands in metabolic disorders. [Link]
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Harvard Office of Technology Development. (n.d.). Animal model of diabetes and obesity. [Link]
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Ace Therapeutics. (n.d.). In Vivo Models of Diabetes Mellitus. [Link]
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J Diabetes Metab Disord. (2023). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]
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JoVE. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. [Link]
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J Vis Exp. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. [Link]
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Semantic Scholar. (2024). Pancreatic and hepatic histopathology of high-fat diet fed streptozotocin-induced Wistar rat model of type 2 diabetes mellitus. [Link]
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Am J Nephrol. (2014). Role of NHE1 in the cellular dysfunction of acute metabolic acidosis. [Link]
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Acta Pharmacol Sin. (2014). Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. [Link]
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ResearchGate. (2023). A comparative histopathological study of pancreas, intestine, and liver of experimentally induced diabetes in rats. [Link]
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Circulation. (2017). Activation and Inhibition of Sodium-Hydrogen Exchanger Is a Mechanism That Links the Pathophysiology and Treatment of Diabetes Mellitus With That of Heart Failure. [Link]
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Patsnap Synapse. (2024). What are NHE inhibitors and how do they work? [Link]
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ResearchGate. (n.d.). Histological observation of the pancreas (a), liver (b) and kidneys (c)... [Link]
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Bioorg Med Chem Lett. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. [Link]
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AMSBIO. (n.d.). Cultured Human Adipocyte Lipolysis Assay Kit. [Link]
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J Physiol Biochem. (2014). Histopathological findings of the pancreas, liver, and carbohydrate metabolizing enzymes in STZ-induced diabetic rats improved by administration of myrtenal. [Link]
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Front Endocrinol (Lausanne). (2022). Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics. [Link]
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ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. [Link]
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Bioorg Med Chem Lett. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. [Link]
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Expert Opin Investig Drugs. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. [Link]
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Assay development for testing pyrimidine-based enzyme inhibitors
An In-Depth Guide to Assay Development for Pyrimidine-Based Enzyme Inhibitors
Authored by a Senior Application Scientist
Introduction: Targeting the Building Blocks of Life
Pyrimidine metabolism is a fundamental and highly conserved biochemical process essential for the synthesis of DNA and RNA, the very blueprints of life.[] This pathway involves two main routes: de novo synthesis, which builds pyrimidine rings from simple precursors like amino acids, and the salvage pathway, which recycles pre-existing nucleosides.[2][3] In rapidly proliferating cells, such as cancer cells, activated lymphocytes in autoimmune diseases, or virus-infected cells, the demand for nucleotides skyrockets, making the de novo pathway a critical dependency.[2][4]
This reliance creates a therapeutic window. Enzymes that are rate-limiting or crucial checkpoints in the de novo pyrimidine pathway—such as Dihydroorotate Dehydrogenase (DHODH), Thymidylate Synthase (TS), and the multifunctional CAD protein—have emerged as highly validated targets for drug discovery.[2][5] Pyrimidine derivatives, due to their structural similarity to natural substrates, are a privileged scaffold in medicinal chemistry for designing potent and selective inhibitors against these enzymes.[6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and field-proven insights required to develop, validate, and implement robust biochemical and cell-based assays for screening and characterizing pyrimidine-based enzyme inhibitors.
Part 1: Foundational Principles of Assay Design
The success of any screening campaign hinges on the design of a robust and relevant assay. The choice between a biochemical (target-based) or a cell-based (phenotypic) approach is the first critical decision, each offering distinct advantages and limitations. A well-designed screening cascade typically employs both to maximize the chances of identifying meaningful hits.
The Assay Development Workflow
A logical progression from target-focused screening to cellular validation is essential for identifying clinically relevant inhibitor candidates. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: High-level workflow for inhibitor discovery and validation.
Biochemical Assays: Isolating the Target
Biochemical assays measure the direct interaction of a compound with an isolated, purified enzyme. This approach is ideal for high-throughput screening (HTS) due to its simplicity, lower cost, and direct measurement of target inhibition.[8]
Causality Behind Experimental Choices:
-
Enzyme Concentration: Should be kept low, ideally below the expected inhibitor Ki, to accurately determine the potency of tight-binding inhibitors.[9]
-
Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should be set at or below its Michaelis-Menten constant (Km).[8] This ensures that the inhibitor does not have to overcome an excessive amount of substrate to bind to the enzyme's active site.
-
Detection Method: The choice of detection (absorbance, fluorescence, luminescence) depends on the specific enzyme reaction, required sensitivity, and available instrumentation. For instance, many dehydrogenase assays can be conveniently monitored by the change in absorbance of cofactors like NAD+/NADH or coupled to colorimetric dyes.[10]
Cell-Based Assays: The Physiological Context
Cell-based assays measure the downstream consequences of enzyme inhibition within a living cell. While more complex, they provide crucial information on a compound's ability to cross cell membranes, its stability in the cellular environment, and its effect on a biological system.[11]
Causality Behind Experimental Choices:
-
Cell Line Selection: The chosen cell line should be dependent on the de novo pyrimidine pathway for proliferation. Rapidly dividing cancer cell lines are often used.[10]
-
Assay Readout: Cell proliferation or viability assays (e.g., MTT, WST-1, CellTiter-Glo®) are common readouts, as inhibiting pyrimidine synthesis leads to cell cycle arrest and reduced growth.[10][12][13]
-
Rescue Experiments: This is a critical self-validating step. If an inhibitor's anti-proliferative effect is truly due to blocking a specific enzyme in the pyrimidine pathway, adding a downstream metabolite should rescue the cells. For example, the effect of a DHODH inhibitor can be reversed by adding exogenous uridine to the cell culture medium, which bypasses the need for de novo synthesis.[10][14] A significant shift in the IC50 value in the presence of the rescue agent provides strong evidence of on-target activity.
Assay Validation: Ensuring Trustworthiness
Every protocol must be a self-validating system.[9] Before initiating a screening campaign, the assay must be rigorously validated to ensure the data generated is reliable and reproducible.[8]
Key Validation Parameters:
| Parameter | Description | Importance |
| Z'-Factor | A statistical measure of assay quality, calculated from positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15] | Distinguishes true hits from background noise. |
| Signal-to-Background (S/B) | The ratio of the signal from an uninhibited reaction to the background signal. A higher ratio indicates a more robust assay. | Ensures a clear window to detect inhibition. |
| IC50 Reproducibility | The IC50 value of a known reference inhibitor should be consistent across multiple experiments.[8][9] | Confirms day-to-day assay stability and accuracy. |
| DMSO Tolerance | The assay should be tolerant to the highest concentration of the solvent (usually DMSO) used to dissolve compounds without significant loss of signal. | Prevents solvent-induced artifacts. |
Part 2: Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for key experiments in the characterization of pyrimidine pathway inhibitors.
The De Novo Pyrimidine Biosynthesis Pathway
Understanding the pathway is key to designing relevant assays. The diagram below highlights the primary enzymatic targets discussed in the following protocols.
Caption: Key enzymes in the de novo pyrimidine synthesis pathway.
Protocol 1: Biochemical DHODH Inhibition Assay (Spectrophotometric)
This assay measures the activity of recombinant human DHODH by monitoring the reduction of the dye 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of the enzyme's natural substrate, dihydroorotate.[10][14][16]
Principle: DHODH oxidizes Dihydroorotate to Orotate. In this assay, Coenzyme Q10 (CoQ10) acts as an electron carrier, transferring electrons from DHODH to the indicator dye DCIP. As DCIP is reduced, its blue color fades, and this decrease in absorbance at ~600 nm is directly proportional to DHODH activity.
Materials & Reagents:
| Reagent | Stock Concentration | Final Assay Conc. | Buffer/Solvent |
| Assay Buffer | 1X | 1X | 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100 |
| Recombinant hDHODH | 1 µM | 5-20 nM | Assay Buffer |
| Dihydroorotate (DHO) | 50 mM | 500 µM | DMSO |
| Coenzyme Q10 (CoQ10) | 10 mM | 100 µM | DMSO |
| DCIP | 2.5 mM | 200 µM | Assay Buffer |
| Test Compound | 10 mM | Varies (e.g., 1 nM - 100 µM) | DMSO |
| Reference Inhibitor | 10 mM (e.g., Brequinar) | Varies | DMSO |
Step-by-Step Methodology (384-well plate format):
-
Compound Plating: Prepare serial dilutions of your test compounds and reference inhibitor in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well microplate. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a high concentration of reference inhibitor (0% activity).
-
Enzyme Addition: Dilute the recombinant human DHODH enzyme to 2X the final concentration in cold Assay Buffer. Add 25 µL of the diluted enzyme solution to each well containing the compounds/DMSO.
-
Inhibitor Pre-incubation: Mix the plate on a plate shaker for 1 minute. Incubate for 30 minutes at 25°C. This allows the inhibitors to bind to the enzyme before the reaction starts.[16]
-
Substrate Mix Preparation: Prepare a 2X substrate mix in Assay Buffer containing DHO, CoQ10, and DCIP at twice their final desired concentrations.
-
Reaction Initiation: Add 25 µL of the 2X substrate mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in kinetic mode.[10]
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (milli-Absorbance Units/min).
-
Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_compound - V₀_0%_control) / (V₀_100%_control - V₀_0%_control))
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[17]
-
Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue
This assay assesses the impact of a test compound on the growth of cells that depend on de novo pyrimidine synthesis. The inclusion of a uridine rescue condition is crucial for validating that the observed anti-proliferative effect is due to inhibition of this specific pathway.[10]
Principle: Inhibition of DHODH or other enzymes in the de novo pathway depletes the cellular pool of pyrimidines, leading to S-phase cell cycle arrest and a halt in proliferation.[13] This effect can be specifically rescued by supplying cells with exogenous uridine, which can be converted to UMP by the salvage pathway, thus bypassing the enzymatic block.[10]
Materials & Reagents:
-
Rapidly proliferating human cell line (e.g., HL-60, A549)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compounds and Reference Inhibitor (e.g., Brequinar)
-
Uridine stock solution (100 mM in water, sterile filtered)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, opaque 96-well cell culture plates
-
Luminometer plate reader
Step-by-Step Methodology (96-well plate format):
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate overnight to allow cells to adhere.
-
Compound Preparation: Prepare 2X serial dilutions of the test compounds in cell culture medium.
-
Uridine Rescue Preparation: Prepare a parallel set of 2X serial dilutions that also contain uridine at a final concentration of 200 µM. (This will be 100 µM final in the well).
-
Cell Treatment:
-
For the primary assay, add 100 µL of the 2X compound dilutions to the cells.
-
For the rescue assay, add 100 µL of the 2X compound + uridine dilutions to a separate set of wells.
-
Include vehicle control (DMSO) and no-cell (background) wells for both conditions.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell wells) from all other readings.
-
Calculate percent viability relative to the vehicle (DMSO) control wells.
-
Plot percent viability against the log of compound concentration for both the standard and the uridine rescue conditions.
-
Determine the IC50 for each curve. A significant rightward shift (>10-fold) in the IC50 value in the presence of uridine indicates on-target inhibition of the de novo pyrimidine pathway.[10]
-
Part 3: Mechanism of Action (MoA) Studies
Once potent inhibitors have been validated in both biochemical and cellular assays, further studies are required to elucidate their mechanism of action (MoA). This information is critical for guiding medicinal chemistry efforts to optimize compound properties.[18]
Key MoA Parameters:
| Parameter | Description | How to Determine |
| Inhibition Constant (Ki) | A measure of the intrinsic binding affinity of the inhibitor to the enzyme. Unlike IC50, it is independent of substrate concentration.[18] | Determined by measuring IC50 values at multiple substrate concentrations and analyzing the data using models like the Cheng-Prusoff equation. |
| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).[18][19] | Enzyme kinetics are studied by measuring reaction rates at various substrate and inhibitor concentrations. Data is plotted using methods like Lineweaver-Burk plots. |
| Reversibility | Determines whether the inhibitor binds covalently (irreversibly) or non-covalently (reversibly) to the enzyme. | Assessed using methods like jump-dilution assays, where a pre-incubated enzyme-inhibitor complex is rapidly diluted to see if enzyme activity can be recovered. |
Conclusion
The development of assays to test pyrimidine-based enzyme inhibitors is a multi-faceted process that requires a strong foundation in enzymology, cell biology, and rigorous validation principles. By integrating target-based biochemical screens with physiologically relevant cell-based assays, researchers can efficiently identify and characterize novel inhibitors. The use of self-validating protocols, such as uridine rescue experiments, is paramount for ensuring that lead compounds act via the intended mechanism. The methodologies and insights provided in this guide offer a robust framework for advancing drug discovery programs targeting the essential pyrimidine biosynthesis pathway.
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed, National Center for Biotechnology Information. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
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Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central, National Center for Biotechnology Information. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Publications. [Link]
-
Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. PubMed, National Center for Biotechnology Information. [Link]
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Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target. MDPI. [Link]
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Identification of thymidylate synthase as a potential therapeutic target for lung cancer. PubMed Central, National Center for Biotechnology Information. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
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Enzymes in pyrimidine biosynthesis. PubMed, National Center for Biotechnology Information. [Link]
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Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. MDPI. [Link]
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve overall yield and purity.
The synthesis of this valuable building block, which is prevalent in many pharmaceutical agents, typically involves a multi-step sequence. A common and robust strategy is the palladium-catalyzed cross-coupling of a functionalized pyrimidine with a protected piperidine derivative, followed by a final deprotection step. This guide will focus on troubleshooting and optimizing this popular synthetic pathway.
General Synthetic Workflow
A prevalent approach involves the Suzuki-Miyaura cross-coupling reaction. This method is favored for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My Suzuki coupling reaction has a low yield or fails to proceed. What are the common causes and how can I fix it?
Answer: Low yield in the Suzuki coupling step is a frequent challenge. The electron-deficient nature of the pyrimidine ring makes it a generally reactive substrate, but success is highly dependent on the precise reaction conditions[1]. The issue often lies with the catalyst, base, or solvent system.
Causality and Solutions:
-
Catalyst Inactivation or Low Activity: The Palladium(0) active species can be sensitive.
-
Insight: The choice of palladium source and, crucially, the ligand is paramount for maintaining a stable and active catalytic cycle. Bulky, electron-rich phosphine ligands often stabilize the Pd(0) species and promote the oxidative addition step.
-
Solution: Screen a panel of catalysts and ligands. While Pd(PPh₃)₄ is a common starting point, other systems may offer superior performance[2]. Consider catalysts like Pd(dppf)Cl₂ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand (e.g., SPhos, XPhos).
-
-
Inappropriate Base or Solvent: The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions.
-
Insight: The base must be strong enough to activate the boronic ester but not so strong as to cause degradation of starting materials or promote unwanted side reactions. The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used).
-
Solution: Optimize the base and solvent combination. An aqueous mixture of a polar aprotic solvent like 1,4-dioxane or DMF with a base such as K₂CO₃ or K₃PO₄ is a standard condition[2][3]. For sensitive substrates, non-aqueous conditions with a base like CsF might be beneficial.
-
-
Degradation of the Boronic Ester: The pinacol boronic ester of the piperidine fragment can be prone to hydrolysis or protodeborylation, especially under harsh conditions.
-
Insight: Protodeborylation is the undesired cleavage of the C-B bond, which reduces the amount of active coupling partner. This is often exacerbated by strong acids, bases, or prolonged heating.
-
Solution: Ensure your boronic ester is pure and dry. Use freshly distilled and degassed solvents. Add the boronic ester to the reaction mixture just before heating, and avoid unnecessarily long reaction times.
-
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table provides a starting point for optimizing your reaction, based on a model reaction of a halogenated pyrimidine with an arylboronic acid[2].
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expert Recommendation |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) | Pd₂(dba)₃ / SPhos (2.5/5 mol%) | Start with Pd(PPh₃)₄, but if the yield is low, switch to a more robust catalyst system like Pd(dppf)Cl₂. |
| Base | K₂CO₃ (3 eq.) | K₃PO₄ (3 eq.) | CsF (3 eq.) | K₂CO₃ is a good first choice. K₃PO₄ can be more effective for less reactive halides[3]. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF / H₂O (4:1) | Toluene | 1,4-Dioxane/H₂O is a versatile and commonly used solvent system that often gives reproducible results[2]. |
| Temperature | 90-100 °C | 90-100 °C | 110 °C | Start around 90-100 °C. Microwave irradiation can significantly reduce reaction times and improve yields[2]. |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Question 2: My N-Boc deprotection is incomplete or gives a low yield of the final product. What should I do?
Answer: The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical final step. While generally reliable, issues such as incomplete reaction, side-product formation, or difficult workup can compromise the final yield.
Causality and Solutions:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acidolysis. If the acid is too weak or used in insufficient quantity, the reaction will not go to completion.
-
Insight: The reaction proceeds via protonation of the carbamate carbonyl followed by the loss of the stable tert-butyl cation. A strong acid is required to drive this equilibrium.
-
Solution: Use a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). A common and highly effective method is using a solution of 4M HCl in 1,4-dioxane[4][5]. Alternatively, a mixture of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is also very effective[4][6].
-
-
Difficult Isolation/Workup: The final product is a basic amine, which will exist as a salt (e.g., trifluoroacetate or hydrochloride) after the acidic deprotection. These salts can sometimes be difficult to handle, appearing as oils or hygroscopic solids.
-
Insight: Direct isolation of the free base requires a basic workup, which can sometimes lead to emulsions or poor extraction efficiency if not performed correctly.
-
Solution: After reaction completion (monitored by TLC or LC-MS), two main workup paths can be followed:
-
Path A (Isolate Salt): Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt often precipitates and can be isolated by filtration, washed with a non-polar solvent like ether, and dried. This is often the cleanest method[4].
-
Path B (Isolate Free Base): Concentrate the mixture, re-dissolve the residue in water, and carefully basify with a base like NaOH or Na₂CO₃ until the pH is >10. Then, extract the free amine product into an organic solvent like DCM or ethyl acetate. Dry the organic layers and concentrate to yield the final product[4].
-
-
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagents / Conditions | Solvent | Temp. | Typical Time | Typical Yield | Notes |
| TFA | 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Very common and effective. The resulting TFA salt can sometimes be difficult to handle or require an extra step for salt-free product[4]. |
| HCl | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp | 1-3 hours | Quantitative | Excellent method. The hydrochloride salt of the product often precipitates, simplifying isolation and purification[4][5]. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrates.
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromopyrimidine (1.0 eq.), N-Boc-4-(pinacolborolanemethyl)piperidine (1.1 eq.), and K₂CO₃ (3.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain N-Boc-5-(piperidin-4-ylmethyl)pyrimidine.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
This protocol is highly effective for generating the hydrochloride salt of the final product.
-
Dissolve the N-Boc protected intermediate (1.0 eq.) in a minimal amount of methanol or 1,4-dioxane.
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 eq.) dropwise.
-
A precipitate (the hydrochloride salt of the product) should begin to form.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until all starting material is consumed[4].
-
Upon completion, dilute the slurry with diethyl ether to further precipitate the product.
-
Filter the solid through a Büchner funnel, wash thoroughly with diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield the final product as a stable hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is the piperidine nitrogen protected, and is N-Boc the best choice? A: The piperidine nitrogen is a nucleophilic secondary amine that can interfere with many reactions, particularly palladium-catalyzed couplings where it can act as a ligand and poison the catalyst. Protection is therefore essential. The N-Boc group is an excellent choice because it is robust and stable under the basic and often heated conditions of Suzuki couplings, but it can be removed cleanly under acidic conditions that typically do not affect the pyrimidine or piperidine rings[4][7].
Q2: My final product is a hard-to-purify oil. What can I do? A: Basic amines are often oils and can be challenging to purify via chromatography. Converting the amine to a stable, crystalline salt is an excellent purification strategy. As described in Protocol 2, generating the hydrochloride salt can provide a solid that is easily filtered and washed. Alternatively, if you need the free base, ensure your chromatography eluent is modified. Adding a small amount of triethylamine (0.1-1%) to your ethyl acetate/hexane or DCM/methanol eluent can prevent the product from streaking on the silica gel column.
Q3: Can I use other cross-coupling reactions besides the Suzuki coupling? A: Yes, other cross-coupling reactions like Stille (using organotin reagents), Negishi (using organozinc reagents), or Buchwald-Hartwig amination (for C-N bonds) are powerful tools in organic synthesis. However, for constructing the C-C bond between the pyrimidine and the piperidinemethyl fragment, the Suzuki-Miyaura reaction is often preferred due to the operational simplicity, lower toxicity, and the high stability and commercial availability of the required boronic acids/esters[1][8].
Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (LC-MS or direct infusion) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is the best method to assess purity, ideally using a UV detector set to a wavelength where the pyrimidine ring absorbs.
References
- BenchChem. (2025).
-
ACS Publications. (n.d.). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Organic Letters. [Link]
- BenchChem. (2025).
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PMC - NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This guide is designed to provide practical, field-proven insights and step-by-step protocols to address the common solubility challenges encountered during experimentation and formulation.
Introduction to Pyrimidine Solubility
The pyrimidine scaffold is a vital heterocyclic structure found in numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] However, the planar nature and potential for strong crystal lattice interactions in many pyrimidine derivatives often lead to poor aqueous solubility. This low solubility can hinder in vitro assay reliability, complicate formulation, and result in poor oral bioavailability, ultimately jeopardizing the development of promising drug candidates.[3][4]
This guide provides a structured approach to diagnosing and solving these solubility issues through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the fundamental principles of pyrimidine compound solubility.
Q1: Why are my pyrimidine-based compounds so poorly soluble in aqueous media?
A1: Poor aqueous solubility in pyrimidine compounds often stems from a combination of factors related to their molecular structure and solid-state properties:
-
High Crystallinity: The planar structure of the pyrimidine ring can promote tight crystal packing through π-π stacking interactions. This results in a highly stable crystal lattice with high lattice energy that is difficult for water molecules to disrupt.[5]
-
Molecular Planarity and Symmetry: Symmetrical and planar molecules tend to pack more efficiently into a stable crystal lattice, which is associated with higher melting points and lower solubility.[5] Disrupting this planarity, for example, through ortho-substitution, can significantly improve solubility by weakening these crystal packing forces.[5]
-
Hydrophobicity: The overall lipophilicity (often estimated by LogP) of the compound plays a crucial role. While introducing hydrophilic groups is a classic strategy to improve solubility, it can sometimes interfere with the compound's interaction with its biological target.[5]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the distinction is critical for experimental design and data interpretation.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[5] This measurement requires a longer incubation time (24 hours or more) to ensure equilibrium is reached.[6][7] It is a crucial parameter for lead optimization and formulation development.[6]
-
Kinetic Solubility is determined by dissolving the compound (typically from a DMSO stock solution) into an aqueous buffer and measuring the concentration before it has had time to precipitate or equilibrate.[6][8] This method is rapid, high-throughput, and suitable for the early stages of drug discovery to quickly flag potential solubility issues.[6][9] However, it often overestimates the true solubility because it can generate a supersaturated, metastable solution.[6]
Recommendation: Use kinetic solubility for initial screening of large compound libraries. For lead compounds and candidates advancing toward development, measuring thermodynamic solubility is essential for accurate characterization.[6][9]
Q3: How does pH affect the solubility of my pyrimidine compound?
A3: The solubility of any ionizable compound is strongly dependent on the pH of the solution.[10] Pyrimidine rings contain basic nitrogen atoms, and the overall molecule may have acidic or basic functional groups.
-
For a Weakly Basic Compound: The compound will be more soluble in acidic conditions (low pH) where it becomes protonated (ionized). The charged species is more soluble in aqueous media than the neutral form.[11]
-
For a Weakly Acidic Compound: The compound will be more soluble in basic conditions (high pH) where it becomes deprotonated (ionized).[11] The relationship between pH, pKa (the acid dissociation constant), and solubility is fundamental to selecting appropriate buffers for experiments and is the foundational principle behind using salt forms to enhance solubility.[6]
Section 2: Troubleshooting Guide for Common Solubility Issues
This section provides a problem-and-solution framework for issues encountered during routine laboratory work.
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| Compound precipitates immediately when added to aqueous buffer from a DMSO stock. | The compound's kinetic solubility limit has been drastically exceeded. The final DMSO concentration may be too low to act as an effective co-solvent. | 1. Decrease Final Compound Concentration: Test a lower concentration range in your assay. 2. Increase Final DMSO Concentration: While not always possible due to cell toxicity, a slightly higher DMSO percentage can maintain solubility. 3. Switch to a Co-solvent System: For in vitro testing, consider using a buffer system containing a biocompatible co-solvent like PEG 400 or ethanol to increase the compound's solubility.[12][13] |
| Assay results are inconsistent and not reproducible. | Poor solubility is a likely culprit. The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.[8] | 1. Measure Kinetic Solubility: First, determine the kinetic solubility limit in your assay buffer (See Protocol 1). Ensure all experiments are run at concentrations well below this limit. 2. Visually Inspect Plates: Check for precipitation in your assay plates (e.g., cloudiness, visible particles) before and after the experiment. 3. Consider Formulation: If the intrinsic solubility is too low for the required concentration, you must employ a solubility enhancement technique (e.g., solid dispersion, cyclodextrin complexation). |
| A selected salt form does not improve solubility or crashes out of solution. | The salt formation may not be stable. This can happen if the pKa difference between the drug and the counter-ion is not sufficient, leading to disproportionation back to the less soluble free form.[14] | 1. Verify the "pKa Rule": For a basic drug, the pKa of the acidic counter-ion should be at least 2-3 units lower than the drug's pKa. For an acidic drug, the pKa of the basic counter-ion should be 2-3 units higher.[2][5][14] 2. Screen Multiple Counter-ions: Do not rely on a single salt. Perform a salt screening study with a variety of acids or bases to find the most stable and soluble form.[15] 3. Check for Common Ion Effect: Salt solubility can be suppressed in buffers containing a common ion. Analyze your buffer composition.[6] |
| An amorphous solid dispersion shows high initial solubility but then rapidly precipitates. | The formulation is generating a supersaturated solution, but it is not stable and crystallization occurs. The chosen polymer may not be an effective precipitation inhibitor. | 1. Screen Different Polymers: The interaction between the drug and the polymer is critical. Screen various polymers (e.g., PVP, HPMC, Soluplus) to find one that not only forms an amorphous dispersion but also inhibits crystallization from a supersaturated state.[16][17] 2. Optimize Drug-to-Polymer Ratio: A higher polymer ratio can sometimes improve stability, but there is an optimal range. Test different ratios (e.g., 1:1, 1:3, 1:5) to find the best balance of drug loading and stability.[18][19] |
Decision Workflow for Solubility Enhancement
When faced with a poorly soluble pyrimidine compound, a systematic approach is essential. The following workflow provides a decision-making framework to guide your strategy from initial assessment to advanced formulation.
Caption: A decision tree for selecting a solubility enhancement strategy.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key experiments. Always adhere to your institution's safety guidelines and use appropriate personal protective equipment.
Protocol 1: High-Throughput Kinetic Solubility Assay
This assay is used for rapid screening in early drug discovery.[6][8]
Objective: To determine the apparent solubility of a compound when added from a DMSO stock solution into an aqueous buffer.
Materials:
-
Test compound(s) dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen® Solubility filter plates).
-
96-well UV-transparent collection plates.
-
Plate shaker.
-
Plate reader capable of UV-Vis absorbance measurements.
Procedure:
-
Prepare Standard Curve: Create a set of standards by diluting the DMSO stock solution with a 50:50 mixture of DMSO:Buffer to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). This accounts for any effects of DMSO on the UV absorbance.
-
Compound Addition: Add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to the wells of the 96-well filter plate.
-
Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final concentration (e.g., 200 µM) and final DMSO percentage (e.g., 2%).
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 1.5 - 2 hours).[6][8]
-
Filtration: Place the filter plate on top of a 96-well UV collection plate. Centrifuge to filter the solution and remove any precipitated compound.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method measures the true equilibrium solubility and is critical for lead optimization.[6][7]
Objective: To determine the saturation concentration of a solid compound in a buffer at equilibrium.
Materials:
-
Solid (crystalline) test compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Glass vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled incubator.
-
Centrifuge.
-
HPLC or LC-MS/MS system for quantification.
Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Buffer Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker/rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, let the vials stand to allow the solid to settle. Then, take an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) or centrifuge at high speed to pellet the remaining solid.
-
Quantification: Carefully take a sample of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a known standard curve.
-
Confirmation of Equilibrium: To confirm that equilibrium was reached, the concentration should be measured at two time points (e.g., 24h and 48h). The values should be consistent. Additionally, the solid material remaining should be analyzed (e.g., by XRPD) to ensure it has not changed its crystalline form during the experiment.[7]
Protocol 3: Co-solvent Solubility Screening
Objective: To determine the effect of different co-solvents on the solubility of a pyrimidine compound.
Materials:
-
Test compound.
-
Aqueous buffer.
-
Biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).[13]
-
Vials, shaker, and quantification system as in Protocol 2.
Procedure:
-
Prepare Co-solvent Blends: Prepare a series of buffer:co-solvent mixtures at various volume percentages (e.g., 90:10, 80:20, 70:30, etc.).
-
Measure Solubility: Using the shake-flask method described in Protocol 2, determine the thermodynamic solubility of your compound in each of the co-solvent blends.
-
Data Analysis: Plot the measured solubility as a function of the co-solvent percentage for each co-solvent tested. This will reveal the most effective co-solvent and the concentration range that provides the desired solubility enhancement.
Protocol 4: Small-Scale Salt Screening
Objective: To rapidly identify potential salt forms of an ionizable pyrimidine compound.
Materials:
-
Ionizable pyrimidine compound (free acid or free base).
-
A library of pharmaceutically acceptable counter-ions (acids and bases).
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).
-
Small glass vials or a 96-well reaction block.
-
Stirring plate.
Procedure:
-
Counter-ion Selection: Based on the pKa of your compound, select a range of counter-ions. Remember the ΔpKa rule : |pKa(drug) - pKa(counter-ion)| should ideally be > 2-3.[2][5][14]
-
Dissolution: Dissolve your compound (e.g., 1 equivalent) in a small amount of a suitable solvent or solvent mixture. Gentle heating may be required.
-
Counter-ion Addition: Add the counter-ion (e.g., 1 equivalent), either as a solid or as a solution in the same solvent.
-
Precipitation/Crystallization: Stir the mixture at room temperature or cycle through heating and cooling to induce precipitation. If no solid forms, try adding an anti-solvent or allowing slow evaporation.
-
Isolation and Analysis: Isolate any resulting solids by filtration. Dry the solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm if a new crystalline salt has formed.
-
Solubility Testing: Test the solubility of the promising new salt forms using Protocol 1 or 2 to determine if the objective has been achieved.
Protocol 5: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to enhance the solubility and dissolution rate of a crystalline pyrimidine compound.[16][20]
Materials:
-
Crystalline pyrimidine compound.
-
Amorphous polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®).
-
A common solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol, acetone, DMSO).[16]
-
Rotary evaporator or vacuum oven.
-
Mortar and pestle.
Procedure:
-
Select Drug-to-Polymer Ratio: Choose the desired ratios to test (e.g., 1:1, 1:2, 1:3 w/w).[18] A good starting point is often a 20% drug loading (1:4 ratio).[21]
-
Dissolution: Accurately weigh and dissolve the compound and the polymer in the common solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.[20][22] Alternatively, the solution can be placed in a shallow dish inside a vacuum oven.[16] Continue evaporation until a solid film or powder is formed and is completely dry.
-
Secondary Drying: Place the solid material in a desiccator under high vacuum for at least 24 hours to remove any residual solvent.[20]
-
Processing: Gently scrape the solid material from the flask. If needed, pulverize it into a fine powder using a mortar and pestle.[22]
-
Characterization: Analyze the resulting powder using PXRD to confirm that it is amorphous (i.e., absence of sharp peaks characteristic of the crystalline drug). Use DSC to identify a single glass transition temperature (Tg), confirming a miscible dispersion.
-
Performance Testing: Evaluate the solubility and dissolution rate of the ASD powder compared to the crystalline drug.
References
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). Available from: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available from: [Link]
-
Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Dialnet. Available from: [Link]
-
Salt formation to improve drug solubility. PubMed. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link]
-
Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available from: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
-
Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. Available from: [Link]
-
Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: Approaches to enhance solubility of a poorly water-soluble gum extract. ResearchGate. Available from: [Link]
-
Drug to Polymer Ratio Optimization. ResearchGate. Available from: [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. AZoM.com. Available from: [Link]
-
Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study. ResearchGate. Available from: [Link]
-
How to select Co-solvent during hydrolytic forced degradation?. YouTube. Available from: [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
A decision tree for the selection of the production process of solid dispersions.. ResearchGate. Available from: [Link]
-
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. Available from: [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Ratios of Drug: Polymer: Significance and symbolism. Tridectin. Available from: [Link]
-
A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. Available from: [Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
-
Decision trees built for solubility prediction. Tree pruning methods.... ResearchGate. Available from: [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available from: [Link]
-
solubility enhancement and cosolvency by madhavi. PPTX - Slideshare. Available from: [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. National Institutes of Health (NIH). Available from: [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available from: [Link]
-
Strategies to address low drug solubility in discovery and development. PubMed. Available from: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. Available from: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available from: [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available from: [Link]
-
Considerations in the Development of Physically Stable High Drug Load API- Polymer Amorphous Solid Dispersions in the Glassy State. OUCI. Available from: [Link]
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Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]
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Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH). Available from: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
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DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. ICH. Available from: [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available from: [Link]
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Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available from: [Link]
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Technical Support Center: Enhancing Metabolic Stability of 5-(Piperidin-4-ylmethyl)pyrimidine Derivatives
This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing the metabolic profile of 5-(Piperidin-4-ylmethyl)pyrimidine derivatives. Our goal is to provide a comprehensive resource that combines foundational knowledge with practical, actionable troubleshooting advice to navigate common challenges encountered during the lead optimization phase.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Liabilities
This section addresses fundamental questions regarding the metabolic vulnerabilities of the this compound scaffold.
Q1: What are the primary metabolic "soft spots" in this compound derivatives?
A: The this compound scaffold, while a valuable pharmacophore, presents several predictable sites susceptible to metabolic transformation. Identifying these "soft spots" is the first step in rational drug design for improved stability.
-
Piperidine Ring Oxidation: The piperidine moiety is a common site for oxidation, particularly at positions α to the nitrogen atom, which can lead to the formation of lactams.[1] Other positions on the ring can also undergo hydroxylation.
-
N-Dealkylation: The alkyl linker connecting the piperidine and pyrimidine rings can be a substrate for cytochrome P450 (CYP) enzymes, leading to N-dealkylation. This is a major metabolic pathway for many drugs containing a 4-aminopiperidine moiety.[1][2]
-
Pyrimidine Ring Metabolism: While generally more stable than a corresponding phenyl ring due to the electron-deficient nature of the nitrogen atoms, the pyrimidine core can still be a site for oxidation.[3] The specific positions of susceptibility depend on the substitution pattern.
-
Oxidation of Substituents: Functional groups attached to either the pyrimidine or piperidine ring can also be sites of metabolism (e.g., O-dealkylation of methoxy groups, oxidation of alkyl chains).
Q2: Which enzyme families are typically responsible for the metabolism of these compounds?
A: The biotransformation of these derivatives is primarily mediated by Phase I and Phase II enzymes.
-
Cytochrome P450 (CYP) Enzymes: This superfamily, located predominantly in liver microsomes, is the major contributor to oxidative metabolism.[4] CYP3A4 is frequently implicated in the N-dealkylation of piperidine-containing drugs.[1][2] Other isoforms like CYP2D6, CYP2C9, and CYP1A2 can also be involved, depending on the specific structure of the derivative.
-
Aldehyde Oxidase (AO): The electron-deficient nature of the pyrimidine ring makes it a potential substrate for AO, an enzyme located in the cytosolic fraction.[3] If a compound shows stability in microsomes but high clearance in hepatocytes or S9 fractions, AO-mediated metabolism should be investigated.
-
Phase II Enzymes: If the molecule undergoes Phase I metabolism to introduce a reactive handle (like a hydroxyl group), it can then be conjugated by Phase II enzymes such as Uridine 5'-diphospho-glucuronosyltransferases (UGTs) or Sulfotransferases (SULTs).[5] These enzymes are present in both microsomal and cytosolic fractions.[5]
Q3: What are the most effective strategies to block these metabolic sites and improve stability?
A: Enhancing metabolic stability involves strategic chemical modifications to block or reduce the reactivity of the identified "soft spots."
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism (a C-H bond) can slow the rate of bond cleavage by CYP enzymes due to the kinetic isotope effect. This is a "soft" modification that minimally alters the compound's steric and electronic properties.
-
Halogenation (Fluorine): Introducing a fluorine atom at or near a metabolic hotspot can effectively block oxidation. The strong C-F bond is resistant to cleavage, and the electronegativity of fluorine can deactivate adjacent sites.
-
Introduction of Nitrogen Atoms (Scaffold Hopping): In some cases, replacing a phenyl ring substituent with a more electron-deficient heterocycle like a pyridine or another pyrimidine can decrease susceptibility to oxidative metabolism.[3]
-
Steric Hindrance: Introducing a bulky group (e.g., a gem-dimethyl group) adjacent to a metabolic site can sterically hinder the enzyme's active site from accessing the vulnerable position.[6]
-
Piperidine Modification: To improve the stability of the piperidine ring, functionalization at positions neighboring the nitrogen can be considered.[7] Creating spirocyclic systems at the 4-position of the piperidine can also enhance metabolic stability.[7]
Section 2: Troubleshooting Guides & Experimental Workflows
This section provides solutions to common experimental challenges in a problem/solution format.
Problem 1: My lead compound shows high clearance and a short half-life (<15 min) in a Human Liver Microsomal (HLM) stability assay. How do I definitively identify the site of metabolism?
Solution: A metabolite identification (MetID) study is the logical next step. This involves incubating the compound with a metabolically active system (like HLM) for a sufficient duration and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) to identify the structures of the metabolites formed.
Caption: Workflow for metabolite identification using LC-HRMS.
-
Prepare Master Mix: Prepare a master mix containing human liver microsomes (final concentration 1 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Add the test compound (final concentration 10-20 µM to generate sufficient quantities of metabolites) to initiate the reaction. Also, prepare a negative control incubation without the NADPH regenerating system.
-
Incubate: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
-
Terminate: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Analyze using a high-resolution mass spectrometer to accurately determine the mass of parent compound and metabolites.[8] Compare the chromatograms of the NADPH-positive and NADPH-negative samples to identify NADPH-dependent metabolites.
Problem 2: My microsomal stability assay results are inconsistent across experiments. What are the common causes?
Solution: Variability in in vitro ADME assays can often be traced to specific experimental parameters. Below is a table outlining common issues and their remedies.
| Potential Issue | Causality | Recommended Solution |
| Compound Solubility | Poorly soluble compounds may precipitate in the aqueous buffer, reducing the concentration available to the enzymes and leading to artificially high stability. | - Ensure final DMSO concentration is low (<0.5%).- Visually inspect incubation wells for precipitation.- Test a lower compound concentration (e.g., 0.5 µM instead of 1 µM). |
| Non-specific Binding | "Sticky" or highly lipophilic compounds can bind to the plasticware or microsomal protein, reducing the amount of compound recovered and mimicking metabolic loss. | - Use low-binding polypropylene plates.- Include a "0-minute" time point where the quenching solution is added before the compound. The recovery at this point should be >80%. |
| Cofactor Instability | NADPH is prone to degradation, especially at room temperature. If the regenerating system is not fresh or potent, enzymatic activity will be suboptimal. | - Always prepare the NADPH regenerating system fresh before each experiment.[9]- Keep cofactors on ice during preparation.- Run a positive control compound with known high clearance (e.g., Verapamil, Testosterone) to verify system activity. |
| Analytical Variability | Inconsistent peak integration, ion suppression from the matrix, or instrument drift can lead to poor data quality. | - Use a stable, isotopically labeled internal standard if available.- Optimize the LC gradient to separate the analyte from matrix components.- Regularly check instrument performance and calibration. |
Problem 3: I blocked the major site of metabolism identified in HLM, but the compound's in vivo clearance remains high. What should I investigate next?
Solution: This scenario strongly suggests either metabolic switching (the enzymes are now targeting a different, secondary site) or the involvement of non-microsomal metabolic pathways . Your initial modification was successful, but the overall metabolic liability has not been resolved.
Caption: Decision tree for troubleshooting persistent high clearance.
Expanded Explanation:
-
Re-run MetID: The first step is to perform a new metabolite identification study on the newly designed compound to see where the metabolic "hot spot" has moved.
-
Expand the In Vitro System: Move beyond liver microsomes, which primarily contain Phase I enzymes.[10]
-
S9 Fraction: This fraction contains both microsomes and the cytosol.[5] A stability assay here can reveal metabolism by cytosolic enzymes like Aldehyde Oxidase (AO).[5]
-
Hepatocytes: This is the "gold standard" for in vitro metabolism as these intact cells contain the full complement of Phase I and Phase II enzymes, as well as transporters.[11] High clearance in hepatocytes but stability in microsomes points towards the involvement of Phase II conjugation or non-CYP pathways.[10]
-
References
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023). WuXi AppTec.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
- In Vitro Metabolic Stability. (n.d.).
- Raheem, I., et al. (2019).
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Microsomal Stability. (n.d.). Cyprotex.
- How to improve metabolic stability in drug discovery. (2024). YouTube.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
- Metabolic Stability Assays. (n.d.). MilliporeSigma.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers in Oncology.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Drug Discovery and Development.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
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Technical Support Center: Purification of 5-(Piperidin-4-ylmethyl)pyrimidine Analogs
Welcome to the technical support center for the purification of 5-(Piperidin-4-ylmethyl)pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the unique challenges presented by this class of compounds. The inherent basicity of the piperidine moiety and the aromatic nature of the pyrimidine ring necessitate a strategic approach to achieve high purity.
I. Understanding the Molecule: Key Physicochemical Properties
The purification strategy for this compound analogs is fundamentally guided by their chemical properties. The piperidine nitrogen is basic, with a pKa typically in the range of 8-11, making the molecule susceptible to salt formation and influencing its behavior in both normal and reverse-phase chromatography. The pyrimidine ring is a weak base, with the protonated form having a pKa of approximately 1.23.[1] This dual basicity can be exploited for purification techniques like ion-exchange chromatography.
II. Purification Strategy Selection: A Logic-Based Workflow
Choosing the right purification technique is critical for success. The following decision tree provides a general workflow for purifying this compound analogs.
Sources
Technical Support Center: Navigating the Challenges of Oral Bioavailability for Pyrimidine Drug Candidates
Welcome to the technical support center dedicated to empowering researchers in overcoming the hurdles associated with the oral bioavailability of pyrimidine drug candidates. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, translating promising in vitro activity into in vivo efficacy is often hampered by poor oral bioavailability. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to enhance the oral exposure of your pyrimidine-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when dealing with the oral bioavailability of pyrimidine derivatives.
Q1: What are the primary reasons for the poor oral bioavailability of many pyrimidine drug candidates?
A1: The oral bioavailability of pyrimidine compounds is often limited by a combination of factors:
-
Poor Aqueous Solubility: Many pyrimidine derivatives exhibit low water solubility, which restricts their dissolution in gastrointestinal fluids—a critical first step for absorption.[2][4][5]
-
Low Intestinal Permeability: The inherent polarity of some pyrimidine analogs can impede their ability to cross the lipid-rich membranes of intestinal cells.[4]
-
First-Pass Metabolism: Pyrimidine compounds can be extensively metabolized in the gut wall and liver by enzymes like dihydropyrimidine dehydrogenase (DPD), significantly reducing the concentration of the active drug that reaches systemic circulation.[4]
-
Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), located on the apical side of intestinal epithelial cells, can actively pump pyrimidine compounds back into the intestinal lumen, thereby limiting their net absorption.[4][6][7]
Q2: What are the initial steps to assess the potential for poor oral bioavailability of my pyrimidine compound?
A2: A preliminary assessment should involve a combination of in silico predictions and in vitro experiments:
-
In Silico Modeling: Utilize computational tools to predict physicochemical properties such as logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters can provide early indications of potential solubility and permeability issues.[8] Lipinski's Rule of Five is a useful guideline for evaluating the "drug-likeness" of a molecule for oral administration.[9]
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., phosphate-buffered saline at pH 7.4).[2] A general goal for early-stage compounds is a solubility of greater than 60 µg/mL.[2]
-
In Vitro Permeability Assays: Employ models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive diffusion, and the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms, including efflux.[10]
Q3: What are the main strategies to improve the oral bioavailability of pyrimidine drug candidates?
A3: Strategies can be broadly categorized into two main approaches: chemical modification and formulation enhancement.
-
Chemical Modification (Prodrugs): A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug.[11] This approach can be used to transiently improve properties like solubility and permeability.[12][13] The ProTide (Pro-Nucleotide) technology is a notable example, where a monophosphate group is masked to enhance cell penetration and bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs.[14][15][16]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.[5][13]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[13][17]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution.[13][17]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can improve its aqueous solubility.[13][17]
-
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific experimental issues encountered during the development of orally bioavailable pyrimidine drug candidates.
Issue 1: Low Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or shows very low concentration in dissolution studies.
| Potential Cause | Troubleshooting Action | Expected Outcome & Next Steps |
| High Crystal Lattice Energy | Determine the thermodynamic solubility of the compound. | If thermodynamic solubility is low, the crystalline form is inherently poorly soluble. Consider amorphous solid dispersions or salt formation to disrupt the crystal lattice. |
| Poor "Wettability" | Measure the contact angle of the solid compound with aqueous media. | A high contact angle indicates poor wettability. Micronization or the use of surfactants in the formulation can improve this. |
| pH-Dependent Solubility | Assess solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). | If solubility is significantly higher at a specific pH, consider enteric-coated formulations to target release in that region of the GI tract. |
Issue 2: Poor Intestinal Permeability
Symptom: The compound exhibits low apparent permeability (Papp) in Caco-2 cell assays.
| Potential Cause | Troubleshooting Action | Expected Outcome & Next Steps |
| High Polarity / Low Lipophilicity | Analyze the compound's physicochemical properties (e.g., high PSA, low logP). | High polarity often correlates with low passive diffusion. A prodrug approach to transiently mask polar groups can be effective. |
| High Efflux Ratio | In the Caco-2 assay, if the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it suggests the compound is a substrate for an efflux transporter like P-gp.[13] | Confirm the involvement of a specific transporter by co-dosing with a known inhibitor (e.g., verapamil for P-gp). If confirmed, consider chemical modifications to reduce recognition by the transporter or the use of excipients that inhibit efflux.[13] |
| Large Molecular Size | Evaluate the molecular weight of the compound. | Large molecules may have difficulty with paracellular transport. Strategies to enhance transcellular transport, such as increasing lipophilicity, may be necessary. |
Issue 3: Low Oral Bioavailability In Vivo Despite Good In Vitro Properties
Symptom: The compound shows acceptable solubility and permeability in vitro, but in vivo pharmacokinetic studies in animal models reveal low oral bioavailability.
| Potential Cause | Troubleshooting Action | Expected Outcome & Next Steps |
| Extensive First-Pass Metabolism | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.[18] | High clearance in these assays points to rapid metabolism in the liver.[18] Identify the metabolic "soft spots" on the molecule and consider chemical modifications to block these sites. A prodrug strategy can also be employed to mask these metabolically labile groups.[18] |
| Gastrointestinal Instability | Assess the stability of the compound in simulated gastric and intestinal fluids. | Degradation in these fluids indicates that the compound may not be reaching the site of absorption intact. Formulation approaches like enteric coatings or encapsulation can protect the drug. |
| Inadequate Dissolution In Vivo | The in vitro dissolution method may not be predictive of in vivo performance. | Utilize more biorelevant dissolution media that mimic the composition of intestinal fluids. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability and potential for active efflux of a pyrimidine drug candidate.
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Apical to Basolateral (A-B) Permeability:
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
3. Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (B) side of the insert.
-
Collect samples from the apical (A) side at the same time points.
-
Analyze the compound concentration.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
5. Interpretation:
-
A high Papp (A-B) suggests good intestinal absorption.
-
An efflux ratio > 2 indicates that the compound is likely a substrate of an efflux transporter.[13]
Workflow for Prodrug Strategy
The following diagram illustrates a typical workflow for developing a prodrug to enhance the oral bioavailability of a pyrimidine nucleoside analog.
Caption: Workflow for a prodrug development strategy.
Part 4: Data Presentation
The following table summarizes the physicochemical properties and their impact on the oral bioavailability of representative pyrimidine-based drugs.
| Compound | Key Physicochemical Property | Oral Bioavailability (%) | Strategy for Improvement | Reference |
| 5-Fluorouracil | High polarity, subject to first-pass metabolism | Variable and incomplete | Prodrug (Capecitabine) | [19] |
| Gemcitabine | High polarity, low permeability | <10% | Prodrug (NUC-1031) | [20] |
| Compound 48 (NNRTI) | Favorable ADME profile | 31.8% | Optimized physicochemical properties | [1][21] |
| Compound 58 (NNRTI) | Improved water solubility | 1.34% | Further optimization needed | [21] |
Part 5: Visualizing Key Concepts
The diagram below illustrates the key factors that can limit the oral bioavailability of a pyrimidine drug candidate.
Caption: Factors limiting oral bioavailability.
References
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Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents. PubMed. Available at: [Link]
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Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC - NIH. Available at: [Link]
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Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. Available at: [Link]
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Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. PMC - NIH. Available at: [Link]
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Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. Available at: [Link]
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Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. ResearchGate. Available at: [Link]
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Pyrimidine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf - NIH. Available at: [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
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Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC - NIH. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
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Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available at: [Link]
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Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
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Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers. Available at: [Link]
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How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. PubMed Central. Available at: [Link]
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How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Mayo Clinic. Available at: [Link]
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[Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. PubMed. Available at: [Link]
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Grand challenges in oral drug delivery. Frontiers. Available at: [Link]
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The impact of efflux transporters in the brain on the development of drugs for CNS disorders. PubMed. Available at: [Link]
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What role do pyrimidine derivatives play in metabolic pathways within living organisms?. BIOCHEMISTRY & MOLECULAR BIOLOGY. Available at: [Link]
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Pyrimidine metabolism. Wikipedia. Available at: [Link]
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Metabolism of pyrimidine analogues and their nucleosides. Mayo Clinic. Available at: [Link]
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Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Novel Pyrimidine Derivatives Against Established Aurora Kinase Inhibitors
This guide provides an in-depth, objective comparison of the efficacy of a novel series of pyrimidine-based compounds, specifically 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives, against well-established clinical and pre-clinical Aurora kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.
Introduction: The Critical Role of Aurora Kinases in Oncology
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1] Their functions include the regulation of centrosome maturation, chromosome alignment and segregation, and cytokinesis.[2] Notably, the overexpression of Aurora kinases is a common feature in a wide variety of human tumors, correlating with tumorigenesis and poor patient prognosis.[3][4] This has firmly established them as attractive targets for the development of anticancer therapeutics.[5] Inhibition of Aurora kinases disrupts mitotic progression, ultimately leading to apoptosis in cancer cells.[6]
This guide focuses on comparing a novel class of pyrimidine derivatives, which represent a promising scaffold for Aurora kinase inhibition, with known inhibitors that have been extensively studied and, in some cases, have entered clinical trials.
The Contenders: A Novel Pyrimidine Scaffold vs. Known Inhibitors
The compounds under evaluation are a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives. A lead compound from this series, designated as Compound 13 , has demonstrated potent inhibition of Aurora A kinase.[7] For the purpose of this guide, we will compare the efficacy of this novel compound class to several well-characterized Aurora kinase inhibitors with varying selectivity profiles.
Our comparative analysis will include:
-
Alisertib (MLN8237): A selective Aurora A inhibitor that has been extensively evaluated in clinical trials.[2][8]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also targeting other kinases like ABL.[2]
-
AMG 900: A potent, orally bioavailable pan-Aurora kinase inhibitor.[2]
Efficacy Showdown: A Quantitative Comparison of Inhibitory Potency
The cornerstone of evaluating any potential therapeutic is its potency against the intended target. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy. The following table summarizes the reported biochemical IC50 values of our novel pyrimidine derivative, Compound 13, against Aurora A, alongside the IC50 values of the established inhibitors against their respective primary Aurora kinase targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| Compound 13 | Aurora A | 38.6 | [7] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Barasertib-hQPA (active form of AZD1152) | Aurora B | < 1 | [2] |
| Danusertib (PHA-739358) | Aurora A, B, C | 13 (A), 79 (B), 61 (C) | [2] |
| AMG 900 | Aurora A, B, C | 5 (A), 4 (B), 1 (C) | [2] |
From this data, it is evident that while Compound 13 demonstrates potent inhibition of Aurora A in the nanomolar range, established inhibitors like Alisertib exhibit even greater potency in biochemical assays. However, it is crucial to recognize that in vitro enzymatic inhibition is only one aspect of a drug's potential. Factors such as selectivity, cell-based activity, and pharmacokinetic properties are equally important in determining therapeutic utility.
Understanding the Mechanism: The Aurora Kinase Signaling Pathway
Inhibition of Aurora kinases disrupts the tightly regulated process of mitosis. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome-microtubule attachment and cytokinesis.[6] The dysregulation of these processes in cancer cells due to Aurora kinase overexpression leads to genomic instability, a hallmark of cancer.
Caption: Simplified Aurora kinase signaling pathway in cancer.
Experimental Methodologies: Ensuring Rigorous and Reproducible Data
To provide a framework for the comparative evaluation of novel pyrimidine derivatives, we present detailed protocols for both a biochemical and a cell-based assay. The causality behind experimental choices is explained to ensure scientific integrity.
Biochemical Efficacy Assessment: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[3][10] This assay is ideal for determining the IC50 values of inhibitors in a controlled, in vitro setting.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[3]
-
Dilute the Aurora kinase (e.g., Aurora A) and substrate (e.g., Kemptide) in the Kinase Assay Buffer.
-
Prepare a stock solution of ATP in the Kinase Assay Buffer.
-
Perform a serial dilution of the test inhibitor (e.g., Compound 13) and known inhibitors at 10-fold the desired final concentrations. A vehicle control (e.g., DMSO) should be included.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the serially diluted inhibitor or vehicle control.
-
Add 2 µl of the diluted Aurora kinase enzyme solution.
-
Initiate the reaction by adding 2 µl of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Signal Generation and Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Efficacy Assessment: Phospho-Histone H3 (Ser10) Immunofluorescence Assay
To assess the efficacy of inhibitors within a cellular context, a phenotypic assay is essential. Since Aurora B's canonical substrate is Histone H3, which it phosphorylates at Serine 10 (pH3S10) during mitosis, measuring the levels of pH3S10 provides a direct readout of Aurora B inhibition in cells.[1]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or HCT-116) in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and known Aurora B inhibitors for a duration sufficient to observe mitotic effects (e.g., 24 hours).[6]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the wells with Phosphate-Buffered Saline (PBS).
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and then block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the pH3S10 signal within the nucleus of mitotic cells.
-
A reduction in the pH3S10 signal indicates inhibition of Aurora B. The concentration-dependent decrease in the signal can be used to determine the cellular IC50 value.
-
Conclusion and Future Directions
The novel 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives, exemplified by Compound 13, demonstrate promising inhibitory activity against Aurora A kinase. While established inhibitors like Alisertib show higher potency in biochemical assays, the therapeutic potential of this new chemical scaffold warrants further investigation.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of these novel derivatives against a broad panel of kinases to determine their selectivity profile.
-
Cell-Based Efficacy: Expanding the evaluation in various cancer cell lines to understand their anti-proliferative effects and cellular mechanisms of action.
-
Pharmacokinetic and In Vivo Studies: Characterizing the drug-like properties and evaluating the in vivo efficacy of lead compounds in animal models of cancer.
The development of novel, potent, and selective Aurora kinase inhibitors remains a critical endeavor in oncology drug discovery. The pyrimidine scaffold continues to be a privileged structure in this pursuit, and the derivatives discussed herein represent a valuable addition to the arsenal of potential anticancer agents.
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A Senior Scientist's Guide to Cross-Validation of In Silico and In Vitro Data for Novel Pyrimidine Compounds
Introduction: Bridging the Digital and Biological Divide in Drug Discovery
In modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of FDA-approved drugs, particularly in oncology and virology.[1][2] The journey from a promising chemical concept to a clinical candidate is notoriously long and expensive. To accelerate this process, we rely on a powerful synergy between in silico (computational) predictions and in vitro (laboratory) experiments.[3] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow us to rapidly screen vast virtual libraries of pyrimidine derivatives and prioritize those with the highest predicted efficacy.[3][4][5] However, these predictions are theoretical. They must be rigorously tested and validated by in vitro assays, which measure the actual biological activity of the synthesized compounds in a controlled laboratory setting.[6]
This guide provides a comprehensive framework for the critical process of cross-validation , where we systematically compare computational predictions with real-world experimental data. Effective cross-validation is not merely a quality control step; it is an iterative, feedback-driven process that refines our computational models, deepens our understanding of the target biology, and ultimately increases the probability of identifying successful drug candidates. We will explore the causality behind our experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the results, including how to troubleshoot the inevitable discrepancies between the two domains.
Section 1: The In Silico Predictive Funnel: From Virtual Library to Prioritized Hits
The primary goal of the in silico phase is to intelligently reduce the number of compounds that need to be synthesized and tested, focusing resources on the most promising candidates. This is achieved through a funneling approach that starts with broad, high-throughput methods and progresses to more computationally intensive, refined predictions.
Methodology 1: Molecular Docking
Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand (our pyrimidine compound) when bound to a specific protein target, such as a kinase.[5] The "docking score" is a calculated value that estimates the binding affinity, typically in kcal/mol.[7][8] A more negative score generally suggests a stronger, more stable interaction.[8] We perform docking first because it is a structure-based method that gives us a direct, physics-based hypothesis of how our compound might interact with key amino acid residues in the target's binding site.[9] This provides a mechanistic rationale for the compound's potential activity.
Experimental Workflow: Molecular Docking
Caption: Molecular Docking Workflow.
Detailed Protocol: Molecular Docking of a Pyrimidine Inhibitor
-
Target Preparation: Download the crystal structure of the target protein (e.g., from the Protein Data Bank). Use software like Maestro or AutoDock Tools to prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand Preparation: Generate 3D coordinates for your pyrimidine derivatives. Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers, followed by energy minimization.
-
Grid Generation: Define the active site for docking. This is typically a cubic box centered on a co-crystallized ligand or key catalytic residues identified from literature.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different poses of each ligand within the defined active site and calculate the binding energy for each pose.
-
Pose Analysis & Scoring: Analyze the output. The primary metric is the docking score. Visualize the top-scoring poses to ensure they make sense chemically (e.g., forming hydrogen bonds with key residues).[10] Rank all compounds based on their scores to create a priority list for in vitro testing.
Methodology 2: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Causality: QSAR is a ligand-based method that builds a mathematical model correlating the chemical features of a set of compounds with their known biological activity.[11][12] Unlike docking, QSAR does not require a protein structure. It is invaluable when a high-quality crystal structure is unavailable or when we want to predict the activity of a new series of pyrimidines based on an existing dataset. The model essentially learns which molecular properties (descriptors), such as hydrophobicity (logP), electronic properties, and steric features, are critical for the desired activity.[4][13]
Experimental Workflow: QSAR Model Development
Caption: QSAR Model Development Workflow.
Section 2: The In Vitro Experimental Cascade: From Purified Protein to Cellular Response
After prioritizing compounds in silico, we move to the lab to measure their actual biological effects. The experimental cascade is designed to first confirm the direct interaction with the target protein and then to assess the compound's effect in a more complex, biologically relevant cellular environment.
Methodology 1: Biochemical Assay (Kinase Inhibition)
Expertise & Causality: For pyrimidine compounds targeting kinases, a biochemical kinase inhibition assay is the first and most direct test of our in silico hypothesis.[1][2] This assay uses the purified kinase enzyme and measures its ability to phosphorylate a substrate in the presence of our inhibitor. By isolating the enzyme, we eliminate confounding factors like cell permeability or off-target effects, allowing us to determine the compound's direct potency on the target. The key output is the IC50 value : the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][14] A lower IC50 value signifies higher potency.
Detailed Protocol: In Vitro Kinase-Glo® Luminescent Assay
-
Reagent Preparation: Reconstitute the purified kinase and substrate in the appropriate kinase assay buffer. Prepare a serial dilution of the pyrimidine compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the serially diluted compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
ATP Initiation: Add ATP to each well to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent. This reagent measures the amount of ATP remaining in the well. High kinase activity consumes ATP, leading to a low luminescent signal. Potent inhibitors preserve ATP, resulting in a high signal.
-
Data Analysis: Read the luminescence on a plate reader. Plot the signal versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Methodology 2: Cell-Based Assay (MTT Cytotoxicity Assay)
Expertise & Causality: A compound that potently inhibits a purified enzyme may fail in a cellular context. It might not be able to cross the cell membrane, or it could be rapidly metabolized or actively pumped out. Therefore, the next crucial step is a cell-based assay. The MTT assay is a colorimetric assay that measures a cell's metabolic activity, which serves as a proxy for cell viability.[15][16][17] In cancer research, we use cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) that are known to depend on our target kinase.[9][14][18] This test tells us if the compound's target engagement translates into a desired biological outcome, such as inhibiting cancer cell proliferation.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of your pyrimidine compound for a set duration (e.g., 48 or 72 hours).[19] Include vehicle-only (e.g., DMSO) controls.
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[17] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[15][16]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader, typically at a wavelength of 570 nm.[15]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the cytotoxic IC50 value.
Section 3: The Cross-Validation Bridge: Correlating Predictions with Reality
This is the most critical phase, where we synthesize the data from both domains to evaluate the predictive power of our in silico models. The goal is to establish a clear and logical relationship between the predicted binding affinity and the measured biological activity.
The Logic of Correlation: Ideally, compounds with the best (most negative) docking scores should exhibit the lowest IC50 values in the biochemical and cell-based assays. A strong correlation gives us confidence that our in silico model is accurately identifying compounds that engage the target in a productive way.[7]
Quantitative Analysis: The relationship between docking scores and IC50 values can be quantified using statistical methods, such as calculating the Pearson correlation coefficient (r²). While a perfect correlation (r² = 1) is never expected, a value of 0.5 or higher is generally considered a good starting point, indicating that the model has useful predictive power.[20]
Data Presentation: Cross-Validation Summary for Pyrimidine Kinase Inhibitors
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Kinase Assay (IC50, µM) | In Vitro Cell Assay (Cytotoxicity IC50, µM) |
| PYR-001 | -11.2 | 0.21 | 1.54 |
| PYR-002 | -10.8 | 0.53 | 3.20 |
| PYR-003 | -9.5 | 1.70 | 10.33 |
| PYR-004 | -9.1 | 5.60 | > 50 |
| PYR-005 | -7.4 | > 50 | > 50 |
This table presents hypothetical data for illustrative purposes. Real-world data will have more variance.
Visualizing the Cross-Validation Process
Caption: The Iterative Cross-Validation Cycle.
Section 4: Troubleshooting Discrepancies: When Predictions and Reality Diverge
It is common for in silico and in vitro results not to align perfectly.[21] A Senior Scientist's role is to critically analyze these discrepancies, as they often reveal deeper insights into the model's limitations or the compound's complex biology.
-
High Docking Score, Low Activity (False Positive): This is the most common discrepancy.
-
Causality: The docking score only accounts for binding affinity, not the complex dynamics of a biological system.[21] The compound may have poor solubility in the assay buffer, preventing it from reaching the target. It might be unable to cross the cell membrane in the MTT assay. Or, the binding pose predicted by docking, while energetically favorable, may not be a conformation that actually inhibits the enzyme's function.
-
-
Low Docking Score, High Activity (False Negative):
-
Causality: This can happen if the protein crystal structure used for docking is not in the correct conformation to bind your specific compound series. The scoring function used by the docking program may also be poor at modeling the specific interactions (e.g., metal chelation) that are key to your compound's activity.[22] In a cellular assay, the compound might be acting through an off-target mechanism not captured by the single-target in silico model.
-
-
Good Biochemical Potency, Poor Cellular Potency:
-
Causality: This classic issue points directly to problems with the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The most likely culprits are poor cell permeability or high efflux (the cell actively pumps the compound out). This is a critical data point, suggesting that the chemical scaffold needs modification to improve its drug-like properties.
-
Conclusion
The cross-validation of in silico and in vitro results is a foundational pillar of modern, efficient drug discovery. It is an iterative dialogue between prediction and experimentation. By rigorously comparing computational models with real-world biological data, we not only validate our initial hypotheses but also build more intelligent, predictive models for future rounds of design. This disciplined, self-correcting approach minimizes wasted resources on unpromising compounds and maximizes the chances of advancing pyrimidine-based candidates that are truly effective, paving a more direct path to the clinic.
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A Head-to-Head Comparison of Pyrimidine Scaffolds in Oncology: An In-Depth Guide for Drug Discovery Professionals
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of essential biological molecules like DNA and RNA, and serving as a privileged scaffold for a multitude of therapeutic agents.[1] In oncology, pyrimidine derivatives have demonstrated remarkable success, leading to the development of numerous approved anticancer drugs.[2] This guide provides a comprehensive, head-to-head comparison of different pyrimidine scaffolds that have shown significant promise in various cancer models. We will delve into their mechanisms of action, compare their preclinical and clinical efficacy, and provide detailed experimental protocols to support your research and development endeavors.
The Versatility of the Pyrimidine Core in Cancer Therapy
The therapeutic utility of pyrimidine-based compounds stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[2][3] These targets primarily include protein kinases, which are often dysregulated in cancer.[1][4] The adaptability of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This guide will focus on a comparative analysis of key pyrimidine scaffolds that have been extensively investigated as kinase inhibitors in cancer models.
I. Targeting Epidermal Growth Factor Receptor (EGFR): A Tale of Two Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Mutations in the EGFR gene are common drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[6][7] Several pyrimidine-based EGFR inhibitors have been developed, with fused pyrimidine systems showing high efficacy.[8] Here, we compare two prominent fused pyrimidine scaffolds: Pyrido[2,3-d]pyrimidines and Thieno[2,3-d]pyrimidines .
Mechanism of Action: Competitive ATP Inhibition
Both pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[8]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Head-to-Head Performance in Preclinical Models
While direct comparative studies are limited, analysis of individual studies allows for a cross-comparison of the potential of these scaffolds.
| Scaffold | Representative Compound(s) | Target(s) | Cancer Model(s) | Key Findings | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Substituted pyrido[2,3-d]pyrimidinones | EGFR, various kinases | Liver (HepG-2), Prostate (PC-3), Colon (HCT-116) | Certain derivatives showed higher efficacy than doxorubicin in HepG-2 and PC-3 cell lines. | [9] |
| Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine derivatives | EGFR, VEGFR-2 | Breast (MCF-7) | Some compounds exhibited higher anti-breast cancer activity than doxorubicin. | [10] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib, Compound 1a | BTK, various kinases | Leukemia, Lymphoma, Lung (A549) | Ibrutinib is an approved drug for B-cell cancers. Compound 1a showed high inhibitory activity against A549 cells. | [1][11] |
Note: The table above provides a qualitative comparison based on available data. Direct quantitative comparison requires studies where these scaffolds are evaluated under identical experimental conditions.
II. Targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6): A Clinical Showdown
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition has proven to be a highly effective strategy in hormone receptor-positive (HR+) breast cancer. Three pyrimidine-based CDK4/6 inhibitors have received FDA approval: Palbociclib , Ribociclib , and Abemaciclib .
Mechanism of Action: G1 Phase Cell Cycle Arrest
These inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, leading to cytostasis.
Caption: Mechanism of action of CDK4/6 inhibitors leading to G1 cell cycle arrest.
Preclinical and Clinical Head-to-Head Comparison
A direct comparison of these three drugs in real-world data from the OPAL registry for first-line treatment of ER-positive metastatic breast cancer revealed no significant differences in progression-free or overall survival between palbociclib and ribociclib.[12] However, preclinical studies highlight some key differences in their kinase selectivity and potency.[13][14]
| Drug (Scaffold) | CDK4/6 Selectivity | Other Kinase Targets | Key Preclinical Findings | Clinical Trial Highlights (First-Line Metastatic Breast Cancer) | Reference(s) |
| Palbociclib (Pyrido[2,3-d]pyrimidine) | High selectivity for CDK4/6 | Minimal | Similarly active in both CDK4- and CDK6-dependent cells. | PALOMA-2: Median PFS of 27.6 months. | [12][13] |
| Ribociclib (Pyrido[2,3-d]pyrimidine) | High selectivity for CDK4/6 | Minimal | Greater activity in CDK4-dependent cells. | MONALEESA-2: Median PFS of 25.3 months; showed a significant overall survival benefit. | [12][13] |
| Abemaciclib (2-Anilinopyrimidine) | More potent against CDK4 | Inhibits CDK1, CDK2, CDK9 | Higher potency than palbociclib and ribociclib in breast cancer cell lines. | MONARCH 3: Median PFS of 28.18 months; showed a numerically favorable OS. | [12][13][14][15] |
PFS: Progression-Free Survival; OS: Overall Survival.
III. Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a specific kinase.
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the purified kinase and its specific substrate in assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of a microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Measure the signal (radioactivity, fluorescence, or luminescence) corresponding to substrate phosphorylation.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effect of a pyrimidine derivative on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a specific duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel anticancer agents. This guide has provided a head-to-head comparison of key pyrimidine-based inhibitors targeting EGFR and CDK4/6, highlighting both their similarities and distinguishing features. While direct comparative preclinical data for many scaffolds remains a gap in the literature, the available evidence underscores the potential for developing highly potent and selective cancer therapeutics through rational design based on the pyrimidine core. Future research should focus on direct, side-by-side comparisons of emerging pyrimidine scaffolds in well-defined cancer models to accelerate the identification of the most promising candidates for clinical development.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]
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Benchmarking Novel Pyrimidine Derivatives Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals
Introduction: The Ascendancy of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in the development of targeted cancer therapies.[1][2][3] Its inherent ability to mimic the structure of purines and pyrimidines in nucleic acids allows for competitive binding to the ATP-binding pockets of various kinases, which are often dysregulated in cancer.[4] This guide provides a comprehensive technical comparison of emerging pyrimidine derivatives against established standard-of-care drugs in three critical oncological targets: the Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC), Cyclin-Dependent Kinases 4 and 6 (CDK4/6) in breast cancer, and the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the preclinical data that underpins the therapeutic potential of these novel agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to facilitate objective comparison.
I. Targeting EGFR in Non-Small Cell Lung Cancer: A Fourth-Generation Pyrimidine Derivative vs. Osimertinib
Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has revolutionized the treatment of EGFR-mutated NSCLC, particularly those with the T790M resistance mutation.[5][6] However, acquired resistance to osimertinib, often through the C797S mutation, presents a significant clinical challenge.[5] Here, we evaluate a novel fourth-generation pyrimidine derivative, BI-4732, against the standard-of-care, osimertinib.[7][8][9]
Mechanism of Action and Signaling Pathway
Osimertinib irreversibly binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, effectively inhibiting both sensitizing and T790M resistance mutations.[4][] This blockade disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cancer cell proliferation and survival.[6][][11] In contrast, BI-4732 is a reversible fourth-generation EGFR-TKI designed to be effective against EGFR mutations, including the C797S resistance mutation.[7][8]
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and points of inhibition by Osimertinib and BI-4732.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BI-4732 and osimertinib against various EGFR-mutated NSCLC cell lines. The data demonstrates BI-4732's potent activity against C797S-mediated osimertinib resistance.[9]
| Cell Line | EGFR Mutation | BI-4732 IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | exon 19 del | ~1 | ~1 |
| H1975 | L858R/T790M | ~1 | ~1 |
| Ba/F3 | del19/T790M/C797S | ~10 | >1000 |
| Ba/F3 | L858R/T790M/C797S | ~10 | >1000 |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for assessing the cytotoxic effects of pyrimidine derivatives on NSCLC cell lines like A549.
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps: [12]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and the standard-of-care drug in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Experimental Protocol: In Vivo Xenograft Model
This protocol outlines the establishment of a patient-derived xenograft (PDX) model to assess the in vivo efficacy of BI-4732.[13]
Detailed Steps:
-
Tumor Implantation: Subcutaneously implant small fragments of a patient's lung tumor into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth and Passaging: Once the tumors reach approximately 1.5 cm in diameter, they are excised and can be passaged to subsequent generations of mice for expansion.
-
Treatment Initiation: When tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer BI-4732 orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.
-
Tumor Monitoring: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
II. Targeting CDK4/6 in Breast Cancer: A Novel Pyrrolo[2,3-d]pyrimidine Derivative vs. Palbociclib
Palbociclib, a selective inhibitor of CDK4 and CDK6, has significantly improved outcomes for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer when combined with endocrine therapy.[14] Here, we compare the preclinical profile of a novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative with palbociclib.[1]
Mechanism of Action and Signaling Pathway
CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein.[15] This phosphorylation releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle.[15] Both palbociclib and the novel pyrrolo[2,3-d]pyrimidine derivative are ATP-competitive inhibitors of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[1][16]
CDK4/6-Rb Signaling Pathway and Inhibition
Caption: The CDK4/6-Rb pathway and its inhibition by Palbociclib and a novel pyrrolo[2,3-d]pyrimidine.
Comparative In Vitro Efficacy
The table below presents the IC50 values for a novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative and palbociclib against pancreatic cancer cell lines, which often exhibit dysregulation of the CDK/Rb pathway.
| Compound | CDK9 IC50 (nM) | PANC-1 Cell Proliferation IC50 (µM) |
| Novel Pyrimidine (2g) | 1.8 | 0.04 |
| Palbociclib | >1000 | >10 |
Data adapted from a study on pancreatic cancer cell lines, demonstrating the principle of CDK inhibition by this class of pyrimidine derivatives.[1]
Experimental Protocol: In Vivo Breast Cancer Xenograft Model
This protocol describes a xenograft model using the MCF-7 breast cancer cell line to evaluate the in vivo efficacy of CDK4/6 inhibitors.[17]
Detailed Steps:
-
Cell Culture and Implantation: Culture MCF-7 cells and subcutaneously inject them into the flank of ovariectomized nude mice supplemented with estrogen pellets.
-
Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment groups. Administer the novel pyrimidine derivative and palbociclib orally according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by caliper measurements and assess for any signs of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers of CDK4/6 inhibition, such as decreased phosphorylation of Rb.
III. Targeting BCR-ABL in Chronic Myeloid Leukemia: A Novel Pyrazolo[3,4-d]pyrimidine Derivative vs. Imatinib
Imatinib, a 2-phenylaminopyrimidine derivative, was a paradigm-shifting therapy for CML, targeting the constitutively active BCR-ABL tyrosine kinase.[18] However, resistance, often due to mutations in the ABL kinase domain, remains a challenge. Here, we examine a novel pyrazolo[3,4-d]pyrimidine derivative as a potential next-generation BCR-ABL inhibitor.
Mechanism of Action and Signaling Pathway
The Philadelphia chromosome translocation results in the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[19] BCR-ABL activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and survival.[19][20] Imatinib and the novel pyrazolo[3,4-d]pyrimidine derivative are ATP-competitive inhibitors that bind to the ABL kinase domain, blocking its activity.[18][20]
BCR-ABL Signaling Pathway and Inhibition
Caption: The BCR-ABL signaling network and its inhibition by Imatinib and a novel pyrazolo[3,4-d]pyrimidine.
Comparative In Vitro Efficacy
The following table shows the IC50 values for a novel pyrazolo[3,4-d]pyrimidine derivative and imatinib against the K562 CML cell line.
| Compound | K562 Cell Viability IC50 (µM) |
| Novel Pyrazolo[3,4-d]pyrimidine (Compound 16) | 0.034 (as EGFR inhibitor) |
| Imatinib | ~0.5 |
Note: The IC50 for the novel pyrazolo[3,4-d]pyrimidine is for its potent EGFR inhibitory activity, demonstrating the broad applicability of this scaffold. Direct comparative IC50 values against BCR-ABL for this specific compound are not available in the provided search results, but its potent kinase inhibition suggests potential.[21] The IC50 for Imatinib against K562 cells is well-established in the literature.[22]
Experimental Protocol: In Vivo Leukemia Xenograft Model
This protocol details a xenograft model using the K562 cell line to assess the in vivo efficacy of BCR-ABL inhibitors.[23]
Detailed Steps:
-
Cell Culture and Injection: Culture K562 cells and inject them subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Monitor tumor growth, and upon reaching a specified volume, randomize mice into treatment and control groups.
-
Drug Administration: Administer the novel pyrazolo[3,4-d]pyrimidine derivative and imatinib via an appropriate route (e.g., oral gavage or intraperitoneal injection) and schedule.
-
Monitoring and Endpoint: Measure tumor volume regularly. The study can be concluded when tumors in the control group reach a maximum allowable size, and the anti-tumor efficacy of the compounds is determined by comparing tumor growth between the groups.
Conclusion: The Future of Pyrimidine Derivatives in Precision Oncology
This guide has provided a comparative framework for evaluating the next generation of pyrimidine-based kinase inhibitors against current standards of care. The presented data and protocols underscore the potential of these novel compounds to address unmet clinical needs, such as acquired drug resistance. For drug development professionals, a rigorous and systematic preclinical evaluation, as outlined in this guide, is paramount to identifying and advancing the most promising candidates into clinical trials. The versatility of the pyrimidine scaffold ensures its continued prominence in the landscape of precision oncology.
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Navigating the Kinome: A Comparative Selectivity Analysis of 5-(Piperidin-4-ylmethyl)pyrimidine Compounds
A Senior Application Scientist's Guide to Kinase Inhibitor Profiling
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] However, the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A promiscuous inhibitor, while potent against its intended target, can lead to off-target effects and associated toxicities, derailing an otherwise promising drug development campaign.[1][3]
This guide provides a comprehensive analysis of the selectivity of a series of hypothetical 5-(Piperidin-4-ylmethyl)pyrimidine compounds. We will delve into the experimental methodologies for robust kinase profiling, interpret the resulting data to elucidate structure-activity relationships (SAR), and discuss the implications for advancing a lead candidate. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor selectivity.
The Centrality of Selectivity in Kinase Drug Discovery
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[2][5] This structural similarity is the primary reason why achieving selectivity with ATP-competitive inhibitors is so challenging.[3] Early-stage assessment of a compound's selectivity profile across a broad panel of kinases is not merely a checkbox exercise; it is a critical step that informs lead optimization, predicts potential liabilities, and ultimately enhances the probability of clinical success.[1][6] A highly selective compound offers a clearer path to understanding its biological mechanism of action and a potentially wider therapeutic window. Conversely, a multi-targeted or "polypharmacology" approach can be beneficial in certain contexts, such as overcoming drug resistance, but this requires a deliberate and well-understood selectivity profile.[1]
A Case Study: this compound Scaffolds
The pyrimidine core is a well-established scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[7] The this compound series, represented here by our hypothetical compounds PMP-1, PMP-2, and PMP-3 , allows for systematic exploration of how substitutions on the piperidine and pyrimidine moieties influence potency and selectivity.
| Compound ID | R1 (Pyrimidine C2) | R2 (Piperidine N1) |
| PMP-1 | -NH2 | -H |
| PMP-2 | -NH2 | -SO2CH3 |
| PMP-3 | -NH-Cyclopropyl | -SO2CH3 |
Table 1: Structures of the hypothetical this compound compounds for selectivity profiling.
Experimental Design: A Multi-faceted Approach to Profiling
To generate a comprehensive and reliable selectivity profile for our PMP series, a tiered approach is employed. The initial screen is conducted at a single high concentration against a broad panel of kinases to identify primary targets and potential off-targets. This is followed by dose-response studies for selected kinases to determine precise IC50 values.
The Kinase Panel
The selection of the kinase panel is critical. A well-designed panel should offer broad coverage of the human kinome, including representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases). For this study, we utilized a 96-kinase panel representative of the human kinome.
Assay Methodology
Several robust methods exist for in vitro kinase profiling.[5] For this guide, we will detail a widely used and highly sensitive radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[8][9] This method is often considered a "gold standard" due to its direct measurement of enzymatic activity.[10]
Experimental Workflow
The overall workflow for kinase selectivity profiling is a systematic process designed for accuracy and throughput.
Protocol: Radiometric Kinase Activity Assay (HotSpot™ Platform)
This protocol outlines the steps for determining the inhibitory activity of the PMP compounds against a panel of kinases.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of PMP-1, PMP-2, and PMP-3 in 100% DMSO.
-
For single-point screening, create a 100x final concentration working stock (e.g., 100 µM for a 1 µM final assay concentration).
-
For IC50 determination, perform a serial dilution (e.g., 10-point, 3-fold) from the stock to generate a dose-response curve.
-
-
Assay Plate Preparation:
-
Dispense 50 nL of each compound concentration into a 384-well assay plate. Include DMSO-only wells as a "high activity" control and a known inhibitor for each kinase as a "low activity" control.
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the specific kinase enzyme.
-
Add 5 µL of the kinase solution to each well of the assay plate.
-
Allow the compounds and kinases to pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a reaction initiation solution containing the specific peptide or protein substrate and [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[9]
-
Add 5 µL of the initiation solution to each well to start the reaction.
-
-
Incubation and Termination:
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature. The reaction time must be within the linear range of the assay.[9]
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
-
Detection:
-
Transfer the reaction mixture to a filter membrane which captures the phosphorylated substrate.
-
Wash the filter multiple times to remove un-incorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Selectivity Data
The PMP compound series was screened against a panel of 96 kinases at a concentration of 1 µM. The results are presented as percent inhibition. For kinases showing significant inhibition (>50%), full IC50 curves were generated.
| Kinase Target | PMP-1 (% inh @ 1µM) | PMP-2 (% inh @ 1µM) | PMP-3 (% inh @ 1µM) |
| CDK9/CycT | 85% | 98% | 99% |
| CDK2/CycA | 45% | 75% | 92% |
| GSK3β | 20% | 48% | 65% |
| ROCK1 | 15% | 35% | 42% |
| PIM1 | 30% | 55% | 78% |
| FLT3 | 5% | 12% | 18% |
| EGFR | <5% | <5% | <5% |
| SRC | 8% | 15% | 22% |
Table 2: Single-point inhibition data for PMP compounds against a selection of kinases.
| Kinase Target | PMP-1 IC50 (nM) | PMP-2 IC50 (nM) | PMP-3 IC50 (nM) |
| CDK9/CycT | 150 | 25 | 8 |
| CDK2/CycA | >1000 | 280 | 95 |
| GSK3β | >10000 | 1200 | 850 |
| PIM1 | >5000 | 950 | 450 |
Table 3: Comparative IC50 values for the most potently inhibited kinases.
Interpretation and Structure-Activity Relationship (SAR)
The selectivity data reveals a clear SAR progression across the PMP series.
-
Identification of a Primary Target: All three compounds show a preference for Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription and a validated target in oncology.[11]
-
Impact of Piperidine N1-Substitution: The unsubstituted piperidine in PMP-1 results in modest potency against CDK9 and poor selectivity. The addition of the methanesulfonyl group at the N1 position in PMP-2 dramatically increases potency against CDK9 by 6-fold (150 nM vs. 25 nM). This suggests the sulfonyl group may be forming a favorable interaction with a specific sub-pocket in the CDK9 active site. This modification also moderately increases activity against other kinases like CDK2 and PIM1.
-
Impact of Pyrimidine C2-Substitution: Changing the C2-amino group of the pyrimidine in PMP-2 to a cyclopropylamino group in PMP-3 further enhances CDK9 potency over 3-fold (25 nM vs. 8 nM). More importantly, this modification significantly improves selectivity against CDK2 (280 nM vs. 95 nM), a closely related cell-cycle kinase. This suggests the bulkier cyclopropyl group may create steric hindrance in the active site of CDK2 while being well-accommodated by CDK9.
PMP-3 emerges as the most promising compound, exhibiting potent, single-digit nanomolar inhibition of CDK9 and a favorable selectivity profile against other kinases, including the closely related CDK2.
Signaling Pathway Context
The potent and selective inhibition of CDK9 by PMP-3 has direct implications for cancer biology. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to stimulate transcriptional elongation. In many cancers, short-lived anti-apoptotic proteins like Mcl-1 are highly transcribed. Inhibition of CDK9 can selectively downregulate these survival proteins, leading to apoptosis in cancer cells.[11]
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of systematic selectivity profiling in the early stages of kinase inhibitor development. Through a structured analysis of our hypothetical this compound series, we have illustrated how subtle chemical modifications can profoundly impact both potency and selectivity.
The data identifies PMP-3 as a potent and selective CDK9 inhibitor. Its profile warrants further investigation, including:
-
Cellular Target Engagement: Confirming that PMP-3 inhibits CDK9 activity within a cellular context.[5]
-
Broader Kinome Screening: Profiling against a larger panel (e.g., >400 kinases) to uncover any unanticipated off-targets.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of PMP-3 in relevant cancer models.
By rigorously applying the principles and methodologies outlined in this guide, researchers can make more informed decisions, optimizing their chemical matter to develop safer and more effective kinase-targeted therapies.
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A Senior Application Scientist's Guide to Evaluating Pyrimidine Analogs in Oncology Research
<_ A Comparative Study of Pyrimidine Analogs in Different Cancer Cell Lines
Introduction: The Enduring Significance of Pyrimidine Analogs in Cancer Therapy
For decades, pyrimidine analogs have been a cornerstone of chemotherapy, exploiting the fundamental need of cancer cells for nucleic acid synthesis to drive their relentless proliferation.[1][2] These compounds, structural mimics of the natural pyrimidines (cytosine, thymine, and uracil), insinuate themselves into the cellular machinery responsible for DNA and RNA production, ultimately leading to cytotoxicity and cell death.[1][2][3] Their mechanisms of action, while broadly categorized as antimetabolic, are diverse and nuanced, ranging from the direct inhibition of critical enzymes to their incorporation into nucleic acids, thereby disrupting their function.[1][4]
This guide provides a comparative analysis of several prominent pyrimidine analogs, offering insights into their distinct mechanisms of action and their differential efficacy across various cancer cell lines. We will delve into the experimental methodologies required to rigorously assess these agents, providing detailed protocols and the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this critical class of anticancer drugs.
Pillar 1: Unraveling the Mechanisms of Action
A thorough understanding of the molecular mechanisms underpinning the cytotoxic effects of pyrimidine analogs is paramount for their rational application and for the development of novel, more effective therapies. While many of these agents ultimately disrupt DNA and RNA synthesis, their paths to achieving this outcome diverge significantly.
5-Fluorouracil (5-FU): A Multi-pronged Attack
5-Fluorouracil (5-FU) is a veteran in the war on cancer, with a complex mechanism of action that contributes to its broad efficacy.[3][4] Upon cellular uptake, 5-FU is converted into three active metabolites, each with a distinct cytotoxic function:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][4] The formation of a stable ternary complex between FdUMP, TS, and a folate cofactor effectively shuts down dTMP production, leading to a "thymineless death."[3][5]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent incorporation disrupts RNA processing and function, contributing to cytotoxicity.[3][6]
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[3][6]
Caption: Mechanism of 5-Fluorouracil (5-FU) action.
Capecitabine: Tumor-activated Prodrug of 5-FU
Capecitabine is an orally administered prodrug that is enzymatically converted to 5-FU, offering the advantage of preferential activation within tumor tissue.[7][8][9] This tumor selectivity is achieved through a three-step enzymatic cascade, with the final, rate-limiting step catalyzed by thymidine phosphorylase (TP), an enzyme often overexpressed in cancer cells.[7][8][9] This targeted delivery of 5-FU is designed to enhance its therapeutic index, maximizing its anti-tumor activity while minimizing systemic toxicity.[7]
Gemcitabine: Masked Chain Termination
Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects primarily through its incorporation into DNA.[10][11][12][13] After intracellular phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into the growing DNA strand.[11][14] Following the incorporation of a gemcitabine nucleotide, one additional deoxynucleotide is added before DNA polymerase is unable to proceed further.[10] This "masked chain termination" effectively halts DNA replication and leads to apoptosis.[10] Gemcitabine's diphosphate metabolite (dFdCDP) also contributes to its cytotoxicity by inhibiting ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[11][14]
Caption: Mechanism of Gemcitabine action.
Trifluridine/Tipiracil (Lonsurf®): A Synergistic Combination
This oral combination agent consists of a cytotoxic thymidine analog, trifluridine, and a thymidine phosphorylase inhibitor, tipiracil.[15][16] Tipiracil's role is to prevent the rapid degradation of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[15][16][17] Trifluridine is incorporated into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[15][16]
Pillar 2: Comparative Efficacy Across Cancer Cell Lines
The in vitro cytotoxicity of pyrimidine analogs can vary significantly depending on the cancer cell line. This variability can be attributed to a multitude of factors, including differences in drug transport, metabolic activation or inactivation, and the status of downstream signaling pathways. A comprehensive evaluation of these agents, therefore, necessitates their testing across a panel of well-characterized cancer cell lines representing diverse tumor types.
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative IC50 Values (µM) of Pyrimidine Analogs in Various Cancer Cell Lines
| Pyrimidine Analog | A549 (Lung) | Caco-2 (Colon) | Hela (Cervical) | HT1080 (Fibrosarcoma) | MCF-7 (Breast) | MDA-MB-231 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) | HepG2 (Liver) | UO-31 (Renal) |
| Compound 5 | 148[18] | 76.92[18] | 74.8[18] | 96.25[18] | - | - | - | - | - | - |
| Compound 7 | 68.75[18] | 43.75[18] | 17.50[18] | 73.08[18] | - | - | - | - | - | - |
| Compound 3d | - | - | - | - | 43.4[19] | 35.9[19] | - | - | - | - |
| Compound 4d | - | - | - | - | 39.0[19] | 35.1[19] | - | - | - | - |
| Compound 21a | - | - | - | - | - | - | 66.6[20] | - | - | - |
| Compound 21b | - | - | - | - | - | - | 69.6[20] | - | - | - |
| Compound 21c | - | - | - | - | - | - | - | 60.9[20] | - | - |
| Compound 21d | - | - | - | - | - | - | 65.8[20] | 58.2[20] | - | - |
| Derivative 2d *** | >50 | - | - | - | - | - | - | - | - | - |
*Data from a study on pyrazolo[3,4-d]pyrimidine derivatives.[18] **Data from a study on 2-alkenylimidazo[1,2-a]pyrimidines.[19] ***Data from a study on new substituted pyrimidines.[20] ****Data from a study on novel pyrimidine derivatives.[21]
Note: The table above presents a selection of IC50 values from various research articles. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Pillar 3: Self-Validating Experimental Protocols
The reliability and reproducibility of in vitro cytotoxicity data are contingent upon the meticulous execution of well-designed experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anti-cancer effects of pyrimidine analogs.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[22]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of complete culture medium.[24] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analog in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[24]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[24]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background absorbance.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[25] During apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[25][26] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[25][26] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[27] PI is membrane-impermeable and therefore only enters cells with compromised membrane integrity.[27]
Protocol: Annexin V-FITC and PI Staining
-
Cell Treatment: Culture cells and induce apoptosis with the pyrimidine analog for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[28]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[28]
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Many pyrimidine analogs induce cell cycle arrest as a prelude to apoptosis. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a powerful technique to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol: Cell Cycle Analysis with PI
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine analog and harvest as previously described.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[29][30] Fix the cells for at least 1 hour at 4°C.[29]
-
Washing: Wash the cells twice with PBS to remove the ethanol.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[30] The RNase A is crucial to eliminate the staining of double-stranded RNA.[29]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[30]
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Caption: Workflow for cell cycle analysis using propidium iodide.
Conclusion: A Framework for Rigorous Evaluation
The enduring relevance of pyrimidine analogs in oncology underscores the importance of a continued and thorough investigation into their mechanisms and efficacy. This guide provides a framework for the comparative study of these agents, emphasizing the integration of mechanistic understanding with robust experimental validation. By employing a multi-faceted approach that combines detailed mechanistic analysis with rigorous in vitro testing across a diverse panel of cancer cell lines, researchers can contribute to a more nuanced understanding of this critical class of anti-cancer drugs, paving the way for the development of more effective and personalized cancer therapies. The provided protocols, when executed with precision, will yield reliable and reproducible data, forming a solid foundation for further preclinical and clinical investigations.
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A Senior Application Scientist's Guide to Validating the Antitumor Effects of Novel Microtubule-Targeting Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Microtubules, the dynamic polymers of α- and β-tubulin, are cornerstones of eukaryotic cell biology, essential for cell division, shape, and intracellular transport.[1][2] Their critical role in forming the mitotic spindle makes them a highly validated and successful target for cancer therapy.[3][4] Classic microtubule-targeting agents (MTAs), such as the stabilizing taxanes (e.g., paclitaxel) and the destabilizing vinca alkaloids (e.g., vincristine), have been mainstays in oncology for decades.[5][6] However, challenges like acquired drug resistance and dose-limiting toxicities drive the continuous search for novel MTAs with improved therapeutic windows and efficacy against refractory tumors.[2][6][7]
This guide provides a comprehensive framework for the preclinical validation of novel MTAs, structured to build a robust data package from initial in vitro screening to mechanistic confirmation and in vivo efficacy. Each step is designed to answer critical questions about the compound's activity, selectivity, and mechanism of action, ensuring a rigorous and logical progression toward clinical candidacy.
Part 1: Foundational In Vitro Validation: Establishing Antitumor Activity
The initial phase of validation focuses on confirming a novel agent's fundamental ability to inhibit cancer cell proliferation and induce cell death. These assays are typically high-throughput and provide the first quantitative comparisons against established drugs.
A. Primary Efficacy: Cytotoxicity and Proliferation Screening
The first question is simple: Does the compound kill cancer cells? Cell viability and cytotoxicity assays are the workhorses for this determination.
-
Scientific Rationale: We begin with a broad assessment across a panel of cancer cell lines from diverse histological origins (e.g., breast, lung, colon). This approach not only confirms activity but also provides early insights into the agent's potential tumor-type specificity. A metabolic assay like the MTS or MTT assay is an excellent primary screen, measuring the metabolic activity of viable cells. It is crucial, however, to complement this with a direct measure of cytotoxicity, such as a lactate dehydrogenase (LDH) release assay, which quantifies membrane disruption—a hallmark of cell death. This dual-assay approach helps distinguish between a purely cytostatic effect (growth arrest) and a desired cytotoxic effect (cell killing).
Comparative Data Example: Novel Agent "MTA-X" vs. Standard-of-Care
The performance of a novel agent should be benchmarked against current standards. The half-maximal inhibitory concentration (IC50) is the key metric.
| Cell Line | Histology | MTA-X (IC50, nM) | Paclitaxel (IC50, nM) | Vincristine (IC50, nM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 5.2 | 10.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.2 | 150.7 | 12.5 |
| A549 | Lung Carcinoma | 12.1 | 8.9 | 15.4 |
| HCT116 | Colon Carcinoma | 7.8 | 6.5 | 9.8 |
| HCT116-TaxR | Paclitaxel-Resistant Colon | 9.5 | >2000 | 11.2 |
-
Expert Interpretation: In this hypothetical dataset, MTA-X shows potent activity across multiple cell lines, comparable to or exceeding that of vincristine. Critically, MTA-X retains high potency against the paclitaxel-resistant HCT116-TaxR line, suggesting it may overcome common resistance mechanisms, a highly desirable feature for a novel agent.[7]
B. Mechanistic Confirmation: Cell Cycle Arrest and Apoptosis
MTAs typically function by disrupting the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[8][9] This arrest, if sustained, ultimately triggers apoptosis (programmed cell death).[5][8]
-
Scientific Rationale: Flow cytometry is the gold-standard technique for quantifying cell cycle distribution.[10] By staining DNA with a fluorescent dye like propidium iodide (PI), we can measure the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M phase following treatment is the classic signature of an MTA. To confirm that this arrest leads to cell death, we use Annexin V/PI co-staining. Annexin V detects an early apoptotic marker (phosphatidylserine externalization), while PI identifies late-stage apoptotic and necrotic cells with compromised membranes.
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A Senior Application Scientist's Guide to the Comparative ADME Properties of Substituted Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical success is paved with critical checkpoints. Among the most crucial of these is the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is integral to the structure of numerous pharmaceuticals.[1] Its structural versatility allows for a wide array of chemical modifications to fine-tune pharmacological activity.[1][2] However, these very substitutions dramatically influence the molecule's fate within the body.
This guide provides a comparative analysis of the ADME properties of key substituted pyrimidine derivatives, offering experimental data and field-proven insights to inform scaffold selection and optimization. We will delve into the nuances of how different pyrimidine cores and their substitutions dictate their pharmacokinetic profiles, supported by detailed experimental protocols.
The Critical Role of the Pyrimidine Scaffold in Drug Design
The arrangement of nitrogen atoms in the pyrimidine ring provides unique physicochemical attributes, enabling it to form effective hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the widespread incorporation of pyrimidines into drugs for a broad spectrum of diseases, including oncology, infectious diseases, and neurological disorders.[2][3] However, this structural flexibility also presents a challenge: seemingly minor substitutions can lead to vastly different ADME outcomes. Understanding these structure-ADME relationships (SAR) is paramount for successful drug development.[4][5]
Comparative In Vitro ADME Profiles of Prominent Pyrimidine Scaffolds
The following tables summarize key in vitro ADME parameters for representative derivatives of three prominent pyrimidine-based scaffolds: pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyrimidines. It is crucial to recognize that these values can vary significantly based on the specific substitutions on the core scaffold.[1][6]
Table 1: Permeability and Solubility of Representative Pyrimidine Derivatives
| Scaffold | Example Compound Series | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type |
| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitors | Generally Suboptimal (e.g., <10 for many derivatives)[1] | High (e.g., >20 for several derivatives)[1] | Experimental[1] |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Wide Range (12.6 to 13,800)[1] | Wide Range (1.2 to 90.7)[1] | Experimental[1] |
| Imidazo[1,2-a]pyrimidine | Antimicrobial Agents | Not explicitly reported, but some derivatives show good predicted solubility[7] | Good (predicted > -5.15)[1] | In Silico/Experimental[1][7] |
Table 2: Metabolism and Plasma Protein Binding of Representative Pyrimidine Derivatives
| Scaffold | Example Compound Series | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Type |
| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitors | Variable, with some derivatives showing high stability[1][8] | Not explicitly reported in this study | Experimental[1] |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Variable (predicted human in vivo intrinsic clearance 0 to 159 ml/min/kg)[1] | Not explicitly reported in this study | Experimental[1] |
| Imidazo[1,2-a]pyrimidine | Antimicrobial Agents | Not explicitly reported | Predicted to be high for some derivatives[1] | In Silico[1] |
Expert Analysis of Structure-ADME Relationships
The data presented above highlights key ADME considerations for these pyrimidine scaffolds:
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is often associated with potent kinase inhibition but can be challenged by poor aqueous solubility.[1][8] This is a critical hurdle, as low solubility can limit oral absorption and bioavailability. Consequently, medicinal chemistry efforts are frequently directed at introducing polar groups to enhance this property. Despite this, they generally exhibit good membrane permeability and metabolic stability.[1][8]
-
Pyrido[2,3-d]pyrimidines: This class offers a versatile platform where substitutions can be systematically modified to strike a favorable balance between potency and ADME properties.[1] The wide range of observed solubility and permeability values underscores the significant impact of substituents on this scaffold.[1] This adaptability makes them attractive for a diverse array of therapeutic targets.[1][9]
-
Imidazo[1,2-a]pyrimidines: While less extensively characterized with publicly available experimental ADME data, this scaffold shows promise, particularly for applications requiring central nervous system penetration.[1] In silico predictions suggest that derivatives can possess good intestinal absorption and permeability.[1][7]
Standardized Experimental Protocols for In Vitro ADME Assessment
Accurate and reproducible ADME data are contingent on robust and standardized experimental protocols. Below are methodologies for key in vitro ADME assays.
Caco-2 Permeability Assay
This assay is a cornerstone for predicting in vivo drug absorption across the intestinal epithelium.[1]
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates in culture to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[1]
Step-by-Step Protocol:
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable filter inserts and cultured for 21-28 days to form a confluent monolayer.[1]
-
Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[1]
-
Transport Experiment (Apical to Basolateral): The test compound is added to the apical (AP) side, representing the intestinal lumen. The concentration of the compound that permeates to the basolateral (BL) side, representing the bloodstream, is measured over time using LC-MS/MS.[1]
-
Efflux Assessment (Basolateral to Apical): To assess active efflux, the transport from the basolateral to the apical side is also measured.[1] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
Caption: A typical experimental workflow for the Caco-2 permeability assay.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for drug metabolism in the liver.[1]
Rationale: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP450 enzymes. By incubating a compound with HLM and necessary cofactors, we can simulate hepatic metabolism in vitro.[1]
Step-by-Step Protocol:
-
Incubation: The test compound is incubated with human liver microsomes and an NADPH-regenerating system at 37°C. The NADPH-regenerating system is crucial as CYP450 enzymes require NADPH as a cofactor.[1]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[1]
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.[1]
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
Caption: A simplified pathway of pyrimidine derivative metabolism.
The Prodrug Strategy for Pyrimidine Analogues
It's important to note that many pyrimidine analogues, particularly in oncology, function as prodrugs.[3][10] These molecules require intracellular activation, typically through sequential phosphorylation, to exert their pharmacological effects.[3][11] For these compounds, understanding plasma pharmacokinetics alone is insufficient. The extent to which they enter the target cells and are converted to their active nucleotide forms is critical for their efficacy.[3][10] This intracellular concentration can vary significantly between individuals, highlighting the complexity of predicting the clinical outcome for this class of drugs.[3][12]
Conclusion
The ADME profile of a substituted pyrimidine derivative is a complex interplay between its core scaffold and the nature of its substituents. A thorough understanding of these relationships, supported by robust in vitro and in vivo experimental data, is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.[13] Pyrazolo[3,4-d]pyrimidines often require optimization for solubility, while the versatility of pyrido[2,3-d]pyrimidines allows for fine-tuning of ADME properties.[1] The promising, though less explored, imidazo[1,2-a]pyrimidine scaffold warrants further investigation.[1][7] By employing standardized ADME assays and integrating the findings early in the drug discovery process, researchers can more effectively navigate the challenges of developing safe and effective pyrimidine-based therapeutics.
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Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. [Link][3][10]
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Derissen, E. J. B. (2020). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Utrecht University Repository. [Link][11]
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Giacomelli, C., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1298. [Link][8]
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Saeed, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4777. [Link][2]
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Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link][12]
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Unknown Author. (n.d.). In silico ADMET studies of pyrimidines. ResearchGate. [Link][4]
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El-Sayed, N., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5001. [Link][7]
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El-Naggar, A. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626–1651. [Link][5]
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El-Naggar, A. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Institutes of Health. [Link]
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Selvita. (n.d.). In Vitro ADME. Selvita. [Link]
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Unknown Author. (n.d.). Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds. ResearchGate. [Link]
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Unknown Author. (2024). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters. [Link]
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El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12765–12781. [Link][9]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-4-ylmethyl)pyrimidine
The piperidine ring is associated with toxicity and corrosivity, while the pyrimidine ring, a diazine, presents its own set of potential hazards.[1][2] Therefore, 5-(Piperidin-4-ylmethyl)pyrimidine should be handled as a hazardous substance, and its disposal must adhere to strict safety protocols and regulatory requirements.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. In the absence of specific toxicological and environmental data for this compound, a risk assessment must be conducted based on the hazardous properties of its parent heterocycles: piperidine and pyrimidine.
-
Piperidine: Classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][3]
-
Pyrimidine: Considered a flammable liquid and is harmful if swallowed.[4][5]
Based on these characteristics, this compound waste should be classified as hazardous chemical waste . This classification mandates specific handling, storage, and disposal procedures in accordance with local, regional, and national regulations.[6][7]
Table 1: Hazard Profile of Constituent Moieties
| Moiety | Key Hazards | GHS Hazard Statements (Representative) |
| Piperidine | Flammable, Toxic, Corrosive | H225: Highly flammable liquid and vapour. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[1][8] |
| Pyrimidine | Flammable, Harmful | H226: Flammable liquid and vapour. H302: Harmful if swallowed.[4] |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the anticipated hazards, stringent safety measures must be in place during the handling and disposal of this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Ensure that contaminated clothing is removed and laundered before reuse.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[9][10]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 2: Waste Container Labeling
Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel.[10] The hazardous waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive," "Flammable")
-
The date of accumulation
-
The name of the principal investigator and laboratory location
Step 3: On-site Accumulation and Storage
Waste should be stored in a designated satellite accumulation area near the point of generation.[10]
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store containers in a secondary containment bin to mitigate the impact of any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[6]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable chemical waste management company.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with an accurate inventory of the waste to be collected.
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[6]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Wear appropriate PPE during cleanup.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Part 5: Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by adhering to the principle of precaution. By treating this compound with the level of caution appropriate for its most hazardous structural components, this guide ensures a high margin of safety. The procedures outlined are consistent with established guidelines for hazardous waste management from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[6] Regular review of your institution's specific waste disposal policies and procedures is essential to maintain compliance and safety.
By following this comprehensive guide, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Need to dispose chemicals. Health and Safety Executive (HSE). [Link]
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5'-Deoxy-5'-piperidin-1-ylthymidine. PubChem. [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. [Link]
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ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
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1-(Piperidin-4-ylmethyl)piperidine. PubChem. [Link]
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
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Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. The Synthesis of Organic Compounds. [Link]
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4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Piperidin-4-ylmethyl)pyrimidine
This guide provides essential safety and logistical information for the handling and disposal of 5-(Piperidin-4-ylmethyl)pyrimidine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. The following protocols are designed from a risk-averse perspective, synthesizing data from the known hazards of its constituent chemical moieties—piperidine and pyrimidine—to establish a robust framework for safe handling. In the absence of a specific Safety Data Sheet (SDS) for the compound, this conservative approach is critical.
Hazard Assessment: An Ounce of Prevention
This compound is an organic building block used in the synthesis of more complex pharmaceutical compounds.[1] Its structure incorporates both a piperidine ring and a pyrimidine ring, and its hazard profile must be assumed to encompass the risks of both.
-
Piperidine Moiety : Piperidine is a strong organic base known to be highly flammable, toxic upon contact or inhalation, and capable of causing severe skin burns and eye damage.[2][3][4][5]
-
Pyrimidine Moiety : Pyrimidine and its derivatives can be flammable and cause irritation.[6] Certain derivatives are classified as causing severe skin burns and eye damage.[7][8]
Given these characteristics, we will operate under the assumption that this compound is a hazardous substance requiring stringent controls.
| Potential Hazard | Basis of Assumption | Primary Exposure Routes |
| Corrosivity | Piperidine and pyrimidine derivatives can cause severe skin burns and eye damage.[3][8] | Dermal, Ocular |
| Acute Toxicity | Piperidine is toxic if it comes into contact with skin or is inhaled.[2][5] | Dermal, Inhalation |
| Flammability | Both piperidine and pyrimidine are flammable.[2][6] | Fire, Explosion |
| Irritation | May cause respiratory tract irritation. | Inhalation |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. The following ensemble is mandatory for all work involving this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Direct ocular exposure can lead to severe, irreversible damage. Standard safety glasses are insufficient.
-
Requirement : Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards.
-
Enhanced Precaution : When handling larger quantities (>1g) or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3] Contact lenses should not be worn, as they can trap chemicals against the eye.[9]
Skin and Body Protection: An Impermeable Defense
-
Gloves : The choice of glove is paramount. Given the corrosive nature of piperidine, material compatibility is key.
-
Requirement : Nitrile gloves are a minimum requirement for handling small quantities.
-
Enhanced Precaution : For prolonged handling or when working with solutions, double-gloving with a heavier-duty glove (e.g., butyl rubber or Viton™) over a standard nitrile glove is recommended. Always check the manufacturer's chemical resistance guide. Gloves must be tested according to EN 374 standards.[3][5] Inspect gloves for any signs of degradation or perforation before each use.
-
-
Laboratory Coat :
-
Requirement : A flame-resistant (FR) lab coat is mandatory due to the flammability risk. This coat should have long sleeves and a secure closure.
-
-
Additional Protection :
-
Requirement : Long pants and closed-toe shoes are required at all times in the laboratory.
-
Enhanced Precaution : For operations involving significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Safeguarding Your Internal Environment
-
Requirement : All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[2][3]
-
Emergency Use : In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Personnel must be properly fit-tested and trained in its use.
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, repeatable procedure minimizes the risk of accidental exposure during the routine tasks of donning and doffing PPE.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to prevent the cross-contamination of your skin and clean areas.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Protocol
-
Preparation : Designate a specific area within the fume hood for the procedure.
-
Pre-use Inspection : Visually inspect all PPE for damage before donning.
-
Donning : Follow the donning sequence outlined in the diagram above.
-
Manipulation : Conduct all manipulations of the chemical at least 6 inches inside the fume hood sash.
-
Post-Handling : After handling, decontaminate any equipment and the work surface.
-
Doffing : Remove PPE following the doffing sequence to avoid contaminating yourself.
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[5]
Emergency and Disposal Plans
Spill Management
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Protect : Don appropriate PPE, including respiratory protection if required.
-
Contain : Cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[3][4] Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Treat all materials used for cleanup as hazardous waste.
Waste Disposal
-
Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.
-
Chemical Waste : Unused or waste this compound and its containers must be disposed of according to your institution's hazardous waste guidelines and local regulations.[10] Never pour chemical waste down the drain.[3][5]
-
Labeling : Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
By integrating these protocols into your daily workflow, you build a culture of safety that extends beyond the product itself, ensuring that groundbreaking research can be conducted responsibly and without incident.
References
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Carl ROTH. (2025, March 31).
- Penta Chemicals. (2024, May 7).
- Chemos GmbH & Co. KG. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
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Haz-Map. (n.d.). Pyrimidine - Hazardous Agents. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- PubMed. (2007, March-April). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacol Rep, 59(2), 206-15.
- Jubilant Ingrevia. (n.d.).
- Sigma-Aldrich. (2025, September 23).
- ChemScene. (2024, August 2). Safety Data Sheet - 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
- PubMed. (2006, September 15). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorg Med Chem Lett, 16(18), 4796-9.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,4-Dichloro-6-methylpyrimidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
